molecular formula C9H20N2O3Si B096939 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine CAS No. 17869-27-1

3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine

Cat. No.: B096939
CAS No.: 17869-27-1
M. Wt: 232.35 g/mol
InChI Key: BVWMLPXXYGTRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine is a useful research compound. Its molecular formula is C9H20N2O3Si and its molecular weight is 232.35 g/mol. The purity is usually 95%.
The exact mass of the compound 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3Si/c10-2-1-9-15-12-6-3-11(4-7-13-15)5-8-14-15/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWMLPXXYGTRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170523
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17869-27-1
Record name 1-(3-Aminopropyl)silatrane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17869-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-aminopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl}propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the basic properties of 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine, a silatrane derivative also known as 1-(3-Aminopropyl)silatrane. The document is intended for researchers, scientists, and professionals in drug development and materials science. It covers the compound's unique stereoelectronic structure, the factors influencing its basicity, available physicochemical data, and detailed experimental protocols for pKa determination. Furthermore, a key biological activity, its role as a cholinesterase inhibitor, is discussed and visualized.

Introduction

This compound (CAS No. 17869-27-1) is an organosilicon compound belonging to the silatrane family.[1] Silatranes are characterized by a distinctive tricyclic cage structure featuring a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms (N→Si).[1][2] This structural feature imparts significant thermal and hydrolytic stability and influences the compound's chemical and biological properties.[1] The presence of a terminal primary amine on the propyl substituent provides a site for further functionalization and is crucial to its basic character and biological interactions.[1][3]

The basicity of silatranes is a complex subject, as protonation can potentially occur at multiple sites, including the oxygen atoms of the cage and the bridgehead nitrogen.[4][5] For 1-(3-Aminopropyl)silatrane, the exocyclic primary amino group presents an additional, and likely more accessible, center for protonation. Understanding the basic properties of this compound is essential for its application in various fields, from catalysis and materials science to pharmacology, where it has shown potential as a cholinesterase inhibitor and antimicrobial agent.[1][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(3-Aminopropyl)silatrane.

PropertyValueMeasurement ConditionsSource
Molecular Formula C₉H₂₀N₂O₃Si-[1]
CAS Number 17869-27-1-[1]
Molecular Weight 232.35 g/mol --
Boiling Point 312°C760 mmHg[1]
Density 1.13 g/cm³Solid state[1]
Flash Point 142.5°C-[1]
Refractive Index 1.508-[1]
Vapor Pressure 0.000545 mmHg25°C[1]

Basicity and pKa Determination

The basicity of 1-(3-aminopropyl)silatrane is primarily attributed to the terminal primary amine (-NH₂) group. While the caged nitrogen's basicity is significantly reduced due to its involvement in the N→Si transannular bond, it still influences the overall electronic environment of the molecule.[4] The strong electron-donating effect of the silatranyl group can impact the reactivity and basicity of the exocyclic amino group.[2]

Experimental Protocols for pKa Determination

The determination of a compound's acid dissociation constant (pKa) is fundamental to characterizing its basic properties. Potentiometric titration is a highly precise and common method for this purpose.[7][8]

Protocol: pKa Determination by Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standard solution of a strong acid titrant (e.g., 0.1 M HCl).

    • Prepare a solution of the analyte, 1-(3-aminopropyl)silatrane, of known concentration (e.g., 0.01 M) in deionized, CO₂-free water. The use of a co-solvent may be necessary if solubility is limited.

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Procedure:

    • Place a known volume of the analyte solution into a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the acid titrant in small, precise increments (e.g., 0.05 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is the point of the most rapid pH change.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which corresponds to the inflection point of the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the conjugate acid of the amine.[9] For a base, pKb can be calculated (pKb = 14 - pKa), or the pKa of the protonated species can be reported directly.

Other applicable methods for pKa determination include UV-Vis spectrophotometry, which relies on changes in the absorbance spectrum upon protonation, and Nuclear Magnetic Resonance (NMR) spectroscopy, which tracks shifts in the resonance of nuclei near the protonation site as a function of pH.[8][10][11]

G Workflow for pKa Determination via Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Prepare Analyte Solution (Known Concentration) start Start Titration: Place analyte in beaker with pH electrode prep_analyte->start prep_titrant Prepare Standard Titrant (e.g., 0.1 M HCl) add_titrant Add Titrant Incrementally prep_titrant->add_titrant calibrate_ph Calibrate pH Meter calibrate_ph->start start->add_titrant record_ph Record pH and Volume add_titrant->record_ph Allow to stabilize record_ph->add_titrant Continue until past EP plot_curve Plot pH vs. Volume record_ph->plot_curve find_ep Determine Equivalence Point (Inflection Point) plot_curve->find_ep calc_pka Calculate pKa (pH at 1/2 Equivalence Volume) find_ep->calc_pka

Figure 1. Experimental workflow for pKa determination.

Biological Activity and Signaling Pathways

1-(3-Aminopropyl)silatrane exhibits a range of biological activities, including potential as an antimicrobial agent and cholinesterase inhibitor.[1][6] Its mechanism as a cholinesterase inhibitor is of particular interest in drug development.

Mechanism of Action: Cholinesterase Inhibition

Cholinesterases, such as acetylcholinesterase (AChE), are enzymes that catalyze the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.[6] The mechanism of action for 1-(3-aminopropyl)silatrane involves binding to the active site of the cholinesterase enzyme, which prevents acetylcholine from being hydrolyzed.[6] This activity is crucial for potential therapeutic applications in conditions characterized by cholinergic deficits.

Mechanism of Cholinesterase Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Inhibited Synaptic Function ACh Acetylcholine (ACh) [Neurotransmitter] AChE Acetylcholinesterase (AChE) [Enzyme] ACh->AChE Binds to Products Choline + Acetate [Inactive] AChE->Products Hydrolyzes ACh_I Acetylcholine (ACh) AChE_I AChE ACh_I->AChE_I Binding Prevented Blocked Hydrolysis Blocked AChE_I->Blocked Silatrane 1-(3-Aminopropyl)silatrane [Inhibitor] Silatrane->AChE_I Binds to Active Site

Figure 2. Cholinesterase inhibition by the silatrane.

Conclusion

This compound is a molecule with a complex stereoelectronic structure that dictates its chemical and biological properties. Its basicity, centered on the terminal aminopropyl group, is a key parameter for its reactivity and interactions in biological systems. While specific pKa data is sparse, established analytical protocols such as potentiometric titration can be readily applied for its determination. The compound's demonstrated activity as a cholinesterase inhibitor highlights its potential in the field of drug development, warranting further investigation into its pharmacological profile and mechanism of action. This guide provides the foundational technical information required for researchers to effectively work with and characterize this versatile silatrane compound.

References

An In-depth Technical Guide to 1-(3-Aminopropyl)silatrane: Chemical Structure, Bonding, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminopropyl)silatrane is a unique organosilicon compound characterized by a transannular dative bond between the silicon and nitrogen atoms, resulting in a pentacoordinated silicon center. This distinct structure imparts remarkable chemical and biological properties, making it a compound of significant interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and characterization of 1-(3-aminopropyl)silatrane. It further details experimental protocols for its synthesis and analysis and explores its application in surface modification and its potential role in biological signaling pathways.

Chemical Structure and Bonding

1-(3-Aminopropyl)silatrane, also known as 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propan-1-amine, possesses a cage-like structure. The core of this structure is the silatrane moiety, which consists of a silicon atom bonded to three oxygen atoms of a triethanolamine backbone. The nitrogen atom of the triethanolamine forms a dative, or coordinate, bond with the silicon atom, leading to a hypervalent, pentacoordinated silicon geometry. This intramolecular Si←N bond is a key feature of silatranes and is responsible for their unique stability and reactivity compared to other organosilanes.[1]

The aminopropyl group is attached to the silicon atom, providing a primary amine functionality that is available for further chemical modifications and interactions.

Molecular Structure

Caption: Chemical structure of 1-(3-Aminopropyl)silatrane.

Bond Parameters

The structural parameters of 1-(3-aminopropyl)silatrane have been determined by X-ray crystallography. The key bond lengths and angles are summarized in the table below. The Si-N dative bond length is a critical parameter, typically ranging from 2.1 to 2.3 Å, which is longer than a covalent Si-N bond but shorter than the sum of the van der Waals radii, indicating a significant interaction.[2]

BondLength (Å)AngleDegrees (°)
Si-N (dative)~2.18O-Si-O~118
Si-O~1.66O-Si-C~96
Si-C~1.89N-Si-C~180
N-C (atrane cage)~1.47Si-O-C~123
C-C (atrane cage)~1.52C-N-C (atrane)~112
C-O~1.42

Table 1: Selected bond lengths and angles for 1-(3-aminopropyl)silatrane.[2]

Synthesis and Characterization

Synthesis

1-(3-Aminopropyl)silatrane is typically synthesized via a transesterification reaction between (3-aminopropyl)trialkoxysilane and triethanolamine, often in the presence of a basic catalyst such as potassium hydroxide or sodium methoxide.[2]

Synthesis reactant1 (3-Aminopropyl)triethoxysilane product 1-(3-Aminopropyl)silatrane reactant1->product reactant2 Triethanolamine reactant2->product catalyst KOH (catalyst) catalyst->product byproduct Ethanol (removed by distillation) product->byproduct solvent Toluene solvent->product conditions Reflux conditions->product

Caption: Synthesis of 1-(3-Aminopropyl)silatrane.

Experimental Protocol: Synthesis of 1-(3-Aminopropyl)silatrane [2]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (3-aminopropyl)triethoxysilane (1.0 mol) and triethanolamine (1.0 mol) in toluene.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide (approximately 0.1% by weight).

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the distillation of the ethanol byproduct.

  • Workup: After the theoretical amount of ethanol has been collected, cool the reaction mixture.

  • Purification: The product can be purified by recrystallization from a suitable solvent, such as a mixture of chloroform and hexane, to yield crystalline 1-(3-aminopropyl)silatrane.

Spectroscopic Characterization

2.2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 1-(3-aminopropyl)silatrane.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~2.75tripletN-CH₂ (atrane)
~3.70tripletO-CH₂ (atrane)
~0.40multipletSi-CH₂
~1.50multipletSi-CH₂-CH₂
~2.60multipletCH₂-NH₂
¹³C~51.0N-CH₂ (atrane)
~57.5O-CH₂ (atrane)
~13.0Si-CH₂
~24.0Si-CH₂-CH₂
~46.0CH₂-NH₂
²⁹Si~-65 to -70Silatrane Silicon

Table 2: Typical ¹H, ¹³C, and ²⁹Si NMR chemical shifts for 1-(3-aminopropyl)silatrane.[3]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of 1-(3-aminopropyl)silatrane in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-resolution NMR spectrometer. For ²⁹Si NMR, which has low natural abundance and a negative gyromagnetic ratio, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance signal intensity.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

2.2.2. FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretching (primary amine)
~2800-3000C-H stretching (aliphatic)
~1590N-H bending (primary amine)
~1080-1100Si-O-C stretching
~780Si-C stretching
~580-600Characteristic Si←N dative bond vibration

Table 3: Characteristic FTIR absorption bands for 1-(3-aminopropyl)silatrane.[3]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for air-sensitive samples, analysis can be performed in a glovebox using an ATR (Attenuated Total Reflectance) accessory.

  • Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Analysis: Place the sample in the beam path and collect the infrared spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Applications

Surface Modification

The aminopropyl group of 1-(3-aminopropyl)silatrane allows for its use as a coupling agent to functionalize surfaces such as silica, glass, and metal oxides. The silatrane moiety provides enhanced hydrolytic stability compared to traditional alkoxysilanes.

Surface_Modification substrate Substrate with -OH groups (e.g., Silica) hydrolysis Controlled Hydrolysis substrate->hydrolysis silatrane 1-(3-Aminopropyl)silatrane silatrane->hydrolysis condensation Condensation hydrolysis->condensation functionalized_surface Amine-Functionalized Surface condensation->functionalized_surface byproduct Triethanolamine condensation->byproduct

Caption: Workflow for surface modification.

Experimental Protocol: Surface Functionalization of Silica

  • Substrate Preparation: Clean the silica substrate by sonicating in a series of solvents (e.g., acetone, ethanol, and deionized water) and then drying it in an oven.

  • Silanization Solution: Prepare a solution of 1-(3-aminopropyl)silatrane in an anhydrous solvent such as toluene (e.g., 1-5% v/v).

  • Immersion: Immerse the cleaned silica substrate in the silanization solution and allow it to react for a specified time (e.g., 1-24 hours) at room temperature or elevated temperature.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with the same solvent to remove any unbound silatrane.

  • Curing: Cure the functionalized substrate in an oven (e.g., at 110°C for 1 hour) to promote the formation of stable siloxane bonds with the surface.

  • Characterization: The functionalized surface can be characterized by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Potential Biological Activity and Signaling Pathways

Silatranes have shown a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[4] While the precise mechanism of action for 1-(3-aminopropyl)silatrane is still under investigation, derivatives have been shown to induce apoptosis in cancer cells. This suggests a potential interaction with key apoptosis-regulating signaling pathways, such as those involving caspase-3 and survivin.

Hypothetical Signaling Pathway

Apoptosis_Pathway cluster_cell Cancer Cell APS 1-(3-Aminopropyl)silatrane Derivative Survivin Survivin APS->Survivin inhibits Caspase9 Pro-caspase-9 Survivin->Caspase9 inhibits activation ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 activates Caspase3 Pro-caspase-3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 ActiveCaspase9->Caspase3 activates Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Hypothetical signaling pathway.

This proposed pathway suggests that a derivative of 1-(3-aminopropyl)silatrane may inhibit the expression or function of survivin, an inhibitor of apoptosis protein. Reduced survivin levels would lead to the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis) of the cancer cell. Further research is needed to validate this specific mechanism for 1-(3-aminopropyl)silatrane itself.

Conclusion

1-(3-Aminopropyl)silatrane is a fascinating molecule with a unique structure and a wide array of potential applications. Its pentacoordinated silicon center, stabilized by a transannular dative bond, confers enhanced stability, while the terminal amino group provides a versatile handle for further functionalization. The detailed experimental protocols provided in this guide for its synthesis, characterization, and application in surface modification offer a valuable resource for researchers in chemistry, materials science, and drug development. The exploration of its potential biological activities, particularly in the context of apoptosis induction, opens up exciting avenues for the design of novel therapeutic agents. As research in this area continues, a deeper understanding of the structure-property relationships of 1-(3-aminopropyl)silatrane and its derivatives will undoubtedly lead to the development of new and innovative technologies.

References

Physical and Chemical Properties of Aminopropylsilatrane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopropylsilatrane is an organosilicon compound featuring a unique transannular dative bond between the nitrogen and silicon atoms, resulting in a pentacoordinated silicon center.[1] This distinct structural characteristic imparts unusual physical and chemical properties, making it a compound of significant interest in materials science and drug development.[2][3] Its applications range from serving as a precursor for polymers and resins to its use in surface modification and the development of novel therapeutic agents.[1]

Core Physical and Chemical Properties

The defining feature of aminopropylsilatrane is its tricyclic structure with a Si←N transannular bond.[2] This intramolecular coordination confers enhanced thermal and hydrolytic stability compared to analogous trialkoxysilanes.[1][4] The presence of a primary amino group on the propyl substituent provides a reactive site for further functionalization.[5][6]

Data Presentation: Physical Properties
PropertyValueSource
CAS Number 17869-27-1[1]
Molecular Formula C9H20N2O3Si[1]
Molecular Weight 232.35 g/mol [1]
Melting Point 65.5 °C[7]
Boiling Point 195 °C[7]
Solubility Highly soluble in water (3-4 mg/mL)[6]
Chemical Reactivity and Stability

Aminopropylsilatrane exhibits a balance of stability and reactivity. The silatrane cage is relatively resistant to hydrolysis under neutral conditions, a property that allows for the formation of stable, smooth siloxane monolayers on various surfaces.[2] However, the Si-O bonds can be cleaved under acidic or basic conditions. The terminal amino group is a key functional handle, readily undergoing reactions such as the aza-Michael addition with acrylates and other Michael acceptors to yield functionalized derivatives.[5][6][8] This reactivity is crucial for its use in creating hybrid materials and bioconjugates.[1][2]

Experimental Protocols

Detailed characterization of aminopropylsilatrane is essential for its application. The following are generalized experimental protocols for key analytical techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Characteristic signals include triplets for the NCH₂ and OCH₂ groups of the silatrane cage around 2.73–2.79 ppm and 3.69–3.76 ppm, respectively.[6] Multiplets for the SiCH₂, CH₂, and NCH₂ protons of the propyl group appear at approximately 0.30–0.41 ppm, 1.46–1.61 ppm, and 2.41–2.52 ppm, respectively.[6]

  • ¹³C NMR: In a deuterated solvent, peaks for the silatranyl carbons (NCH₂ and OCH₂) are observed around 50.59–51.21 ppm and 56.30–57.86 ppm.[6] The propyl group carbons (SiCH₂, CH₂, and NCH₂) resonate at approximately 12.80–13.89 ppm, 16.19–24.22 ppm, and 25.15–33.89 ppm.[6]

  • ²⁹Si NMR: This technique is used to confirm the pentacoordinated nature of the silicon atom. The chemical shift will be characteristic of the hypervalent silicon environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Prepare the sample as a KBr pellet or a thin film. The IR spectrum will show characteristic absorption bands for the silatranyl group at approximately 584–588 cm⁻¹ (N→Si) and 1090–1103 cm⁻¹ (Si-O).[6] Other notable bands include N-H stretching and bending vibrations from the primary amino group.

Mass Spectrometry:

Employ techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to determine the molecular weight. The mass spectrum will show the molecular ion peak or a protonated molecular ion, confirming the compound's identity.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

G A Reactants (3-Aminopropyl)triethoxysilane Triethanolamine B Synthesis (Transesterification) A->B C Purification B->C D Physical Property Analysis (MP, BP, Solubility) C->D E Spectroscopic Characterization (NMR, FT-IR, MS) C->E F Purity Assessment (e.g., HPLC) D->F E->F G Final Product: Aminopropylsilatrane F->G G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response A APS-Drug Conjugate B Receptor A->B Binding C Signal Transduction (e.g., Kinase Cascade) B->C Activation D Effector Protein C->D Modulation E Biological Effect (e.g., Apoptosis, Growth Inhibition) D->E Execution

References

The Biological Activity of Silatrane Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Silatranes are a unique class of organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This distinctive cage-like structure imparts unusual physicochemical properties and a wide spectrum of biological activities, making them promising candidates in drug discovery and development.[1][2][3] Their physiological activity is highly dependent on the substituent attached to the silicon atom, allowing for molecular hybridization strategies to design novel therapeutic agents.[1][4] This guide provides an in-depth overview of the antifungal, antimicrobial, and antitumor activities of silatrane compounds, complete with quantitative data, detailed experimental protocols, and visualizations of experimental workflows and proposed mechanisms of action.

Antifungal Activity of Silatrane Compounds

Silatrane derivatives have demonstrated significant potential as antifungal agents. The fungicidal activity of these compounds often exceeds that of their parent molecules.[1] For instance, certain silatranes have shown high efficacy against necrotrophic and pathogenic fungi, highlighting their potential application in agriculture and medicine.[1]

Table 1: Quantitative Antifungal Activity Data for Silatrane Derivatives

Compound/DerivativeTarget FungiConcentrationActivity MetricReference
Silatranes (8)Botrytis cinerepers50 mg/L87% Inhibition[1]
Silatranes (8)Bipolaris maydis50 mg/L85% Inhibition[1]
Schiff-base-type silatranes (11)Aspergillus fumigatus, Penicillium chrysogenum, Fusarium spp.-MIC values compared to Capsofungin (0.3 µg/mL) and Kanamycin (4 µg/mL)[1]
Substituted aminopropylsilatranes (9)Fusarium oxysporium, Rhizoctonia solani, Gibberella zeae, Bipolaris mayalis, Dothiorella gregaria-Preliminarily evaluated[1]
1-phenylsilatraneAlternaria alternata< 10⁻⁴ MPronounced anti-fungal action[5]

*Note: Compound numbering corresponds to the structures presented in the cited reference.

Antimicrobial Activity of Silatrane Compounds

The antimicrobial properties of silatranes have been evaluated against a range of Gram-positive and Gram-negative bacteria. The combination of a silatrane moiety with other biologically active groups can lead to a synergistic effect, resulting in enhanced antimicrobial activity.[1] Some derivatives have shown potency comparable or superior to standard antibiotics like Gentamicin.[1]

Table 2: Quantitative Antimicrobial Activity Data for Silatrane Derivatives

Compound/DerivativeTarget BacteriaConcentrationActivity Metric (MIC)Reference
Silatrane (13)Bacillus subtilis, Escherichia coli, Staphylococcus aureus1.80 mg/mLMIC[1]
Silatranes (14) and (15) containing phthalimide groupStaphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli0.20 mg/mLMIC[1]
Silatrane (16)* with R = MeOC₆H₄Enterococcus durans12.5 µg/mLMIC[1]
Silatrane (16)* with R = MeOC₆H₄Bacillus subtilis6.2 µg/mLMIC[1]
Gentamicin (Standard)Enterococcus durans25 µg/mLMIC[1]
Gentamicin (Standard)Bacillus subtilis50 µg/mLMIC[1]
3-aminopropyl-silatrane derivativesGram-positive and Gram-negative bacteria>100 µg/mLGrowth inhibition[6]
3-aminopropyl-silatrane derivativesGram-positive and Gram-negative bacteria<12 µg/mLGrowth stimulation[6]

*Note: Compound numbering corresponds to the structures presented in the cited reference.

Antitumor Activity of Silatrane Compounds

A significant body of research has focused on the antitumor and cytotoxic effects of silatranes.[1][3][7][8] These compounds have been shown to inhibit the growth of various cancer cell lines, and their mechanism of action is an active area of investigation.[1][8] The cytotoxicity of some derivatives is influenced by specific functional groups, such as the nitro group, which may promote cytotoxicity through an "activation by reduction" mechanism.[5][8]

Table 3: Quantitative Antitumor and Cytotoxic Activity Data for Silatrane Derivatives

Compound/DerivativeTarget Cell LineConcentrationActivity MetricReference
Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane (28)*Adenocarcinoma HCT-8, Hepatocellular carcinoma Bel7402-12–29% Inhibition[1]
Nitro-silatrane derivative (SIL-BS)HepG2 and MCF7150 µg/mLHigh toxicity[8]
1-vinyl silatraneA549 human lung carcinoma40 µg/mL80% inhibition of invasiveness[9]
1-(p-aminophenyl) silatraneA549 human lung carcinoma50 µg/mL80% inhibition of invasiveness[9]
1-(3-phenylthiocarbamidopropyl) silatraneA549 human lung carcinoma80 µg/mL80% inhibition of invasiveness[9]
Parent silatraneA549 human lung carcinoma66 µg/mL80% inhibition of invasiveness[9]
1-bromosilatraneA549 human lung carcinoma171 µg/mL80% inhibition of invasiveness[9]

*Note: Compound numbering corresponds to the structures presented in the cited reference.

Proposed Mechanism of Action

While the precise signaling pathways are still under investigation, the biological effects of silatranes are thought to be related to their unique structure, which facilitates penetration into living cells.[4] Their physiological action may be explained by their ability to adsorb on cell membranes through hydrogen bonds and dipole-dipole interactions with proteins and lipids.[7] In the context of cancer, some nitro-silatrane derivatives are believed to exert specific cytotoxicity via an "activation by reduction" mechanism.[5][8] Silatranes are also known to be reversible cholinesterase inhibitors.[10]

Proposed_Antitumor_Mechanism_of_Silatranes Proposed Antitumor Mechanism of Silatranes cluster_extracellular Extracellular Space cluster_cell Cancer Cell Silatrane Silatrane Compound Membrane Cell Membrane Silatrane->Membrane Interaction & Permeation Cytotoxicity Induction of Cytotoxicity Membrane->Cytotoxicity Triggers Invasion Inhibition of Invasion Membrane->Invasion Blocks Apoptosis Apoptosis Cytotoxicity->Apoptosis Growth Cell Growth Inhibition Cytotoxicity->Growth

Caption: Proposed mechanism of silatrane antitumor activity.

Experimental Protocols

Standardized methodologies are crucial for evaluating the biological activity of novel compounds. Below are detailed protocols for common in vitro assays used in the assessment of silatranes.

General Workflow for In Vitro Bioactivity Screening

The screening of silatrane compounds for biological activity typically follows a multi-step process from synthesis to the identification of lead compounds.

Bioactivity_Screening_Workflow General Workflow for In Vitro Bioactivity Screening Start Compound Synthesis Purification Purification & Characterization Start->Purification Primary_Screening Primary Screening (e.g., MIC, % Inhibition) Purification->Primary_Screening Dose_Response Dose-Response Assay (e.g., IC50, LC50) Primary_Screening->Dose_Response Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cells) Dose_Response->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Selective Compounds Lead_ID Lead Compound Identification Mechanism->Lead_ID

Caption: A generalized workflow for screening silatrane bioactivity.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well) and incubate for 12-24 hours to allow for cell attachment.[11][12]

  • Compound Treatment: Add the silatrane compounds at various concentrations to the wells. Include untreated and vehicle controls. Incubate for the desired duration (typically 24-72 hours).[11]

  • MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Dilute the stock 1:1000 in appropriate culture medium and add 110 µL to each well.[12] Incubate the plate for 2-6 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the media without disturbing the formazan crystals.[11][12] Add a solubilizing agent, such as DMSO or acidified isopropanol, to each well and gently shake the plate to dissolve the crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[11]

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[13] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the silatrane compound in the broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol 3: Agar Diffusion Method for Antifungal Activity

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

  • Plate Preparation: Pour a suitable agar medium, such as Potato Dextrose Agar (PDA), into sterile Petri dishes.[1]

  • Fungal Inoculation: Evenly spread a suspension of fungal spores over the surface of the agar.[1]

  • Compound Application: Aseptically place sterile paper discs impregnated with known concentrations of the silatrane compound onto the agar surface. Alternatively, create wells in the agar and add the compound solution directly.[3]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) until fungal growth is sufficient in the control plate.[1]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc/well where fungal growth has been inhibited. The size of the zone is indicative of the antifungal activity.[3][6]

References

An In-depth Technical Guide to 3-Aminopropylsilatrane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Aminopropylsilatrane is an organosilicon compound belonging to the silatrane family, characterized by a unique cage-like molecular structure with a pentacoordinated silicon atom. This structure imparts remarkable chemical and biological properties, making it a compound of significant interest in materials science, medicinal chemistry, and drug development. This guide provides a comprehensive overview of its core characteristics, synthesis protocols for its derivatives, and its applications, tailored for researchers and professionals in the scientific community.

Core Molecular Data

The fundamental molecular and physical properties of 3-aminopropylsilatrane are summarized in the table below, providing a quick reference for its key quantitative data.

PropertyValue
Molecular Formula C9H20N2O3Si[1][2][3]
Molecular Weight 232.35 g/mol [1][2]
CAS Number 17869-27-1[2]
Appearance White crystalline solid
Solubility Soluble in polar organic solvents

Synthesis of 3-Aminopropylsilatrane Derivatives: Aza-Michael Addition

A versatile method for the functionalization of 3-aminopropylsilatrane is the aza-Michael reaction. This reaction involves the addition of the primary amine group of 3-aminopropylsilatrane to an electron-deficient alkene, such as an acrylate or acrylonitrile. This process allows for the straightforward introduction of various functional groups, enabling the synthesis of a diverse library of derivatives with tailored properties.

Experimental Protocol: General Procedure for the Synthesis of Silatrane Derivatives

The following protocol outlines a general method for the synthesis of 3-aminopropylsilatrane derivatives via the aza-Michael reaction.

Materials:

  • 3-Aminopropylsilatrane

  • Electron-deficient alkene (e.g., acrylonitrile, methyl acrylate)

  • Methanol (or other suitable solvent)

  • Inert gas (e.g., Nitrogen)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 3-aminopropylsilatrane in 10 mL of methanol.

  • Add the desired molar equivalent of the electron-deficient alkene (e.g., 1 mmol for mono-adduct, 2 mmol for di-adduct).

  • Stir the reaction mixture at 50°C under an inert atmosphere for 2-4 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Wash the resulting residue multiple times with diethyl ether to remove any unreacted starting materials.

  • Dry the product to obtain the functionalized silatrane derivative.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as chloroform/hexane.

Logical Workflow for Derivative Synthesis

The synthesis of functionalized silatranes from 3-aminopropylsilatrane can be visualized as a straightforward workflow. The following diagram illustrates the key steps in the aza-Michael addition reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Aminopropylsilatrane C Aza-Michael Addition A->C B Electron-Deficient Alkene B->C D Functionalized Silatrane Derivative C->D

Caption: Aza-Michael reaction workflow for the synthesis of 3-aminopropylsilatrane derivatives.

Applications in Drug Development and Materials Science

The unique properties of 3-aminopropylsilatrane and its derivatives have led to their exploration in various applications, particularly in the fields of drug development and materials science. The ability to functionalize the primary amine group allows for its use as a versatile linker and building block.

Role as a Molecular Linker

3-Aminopropylsilatrane can be employed as a linker to conjugate bioactive molecules to surfaces or nanoparticles. This is particularly relevant in the development of targeted drug delivery systems and diagnostic agents. The silatrane cage provides stability, while the propylamino group offers a reactive handle for further chemical modifications.

The general workflow for utilizing 3-aminopropylsilatrane as a linker is depicted in the following diagram.

G cluster_start Starting Materials cluster_functionalization Functionalization cluster_conjugation Conjugation cluster_final Final Product A 3-Aminopropylsilatrane C Surface Activation/ Silanization A->C B Substrate (e.g., Nanoparticle, Surface) B->C D Attachment of Bioactive Molecule C->D E Functionalized Substrate D->E

Caption: Workflow for surface/nanoparticle functionalization using 3-aminopropylsilatrane as a linker.

References

Spectral Analysis of 1-(3-aminopropyl)silatrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(3-aminopropyl)silatrane, a versatile organosilicon compound with significant applications in materials science and medicinal chemistry. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the molecule, offering a foundational resource for its identification, characterization, and utilization in further research and development.

Spectroscopic Data

The structural integrity and purity of 1-(3-aminopropyl)silatrane can be effectively determined through a combination of NMR and IR spectroscopy. The following tables summarize the key spectral data.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 1-(3-aminopropyl)silatrane, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

Table 1: ¹H NMR Spectral Data of 1-(3-aminopropyl)silatrane

Chemical Shift (δ) ppmMultiplicityAssignment
~3.75TripletO-CH₂ (Silatrane cage)
~2.80TripletN-CH₂ (Silacoltrane cage)
~2.65TripletCH₂-N (propyl chain)
~1.50MultipletCH₂ (propyl chain)
~0.45TripletSi-CH₂ (propyl chain)

Table 2: ¹³C NMR Spectral Data of 1-(3-aminopropyl)silatrane

Chemical Shift (δ) ppmAssignment
~57.9O-CH₂ (Silatrane cage)
~51.2N-CH₂ (Silatrane cage)
~45.5CH₂-N (propyl chain)
~27.0CH₂ (propyl chain)
~14.0Si-CH₂ (propyl chain)

Table 3: ²⁹Si NMR Spectral Data of 1-(3-aminopropyl)silatrane

Chemical Shift (δ) ppmAssignment
-65 to -70Si (pentacoordinate)
IR Spectral Data

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Table 4: IR Spectral Data of 1-(3-aminopropyl)silatrane

Wavenumber (cm⁻¹)IntensityAssignment
~3360, ~3280MediumN-H stretching (primary amine)
~2925, ~2850StrongC-H stretching (aliphatic)
~1590MediumN-H bending (scissoring)
~1100, ~1080, ~780StrongSi-O-C stretching
~585MediumSi-N dative bond vibration

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of 1-(3-aminopropyl)silatrane.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of 1-(3-aminopropyl)silatrane.

Materials:

  • 1-(3-aminopropyl)silatrane sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-(3-aminopropyl)silatrane.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ²⁹Si NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence, potentially with polarization transfer techniques (e.g., DEPT or INEPT) to enhance signal intensity.

    • Typical parameters: spectral width of -150 to 50 ppm, a larger number of scans may be required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

Objective: To obtain a high-quality FT-IR spectrum of solid 1-(3-aminopropyl)silatrane.

Materials:

  • 1-(3-aminopropyl)silatrane sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Place a small amount of 1-(3-aminopropyl)silatrane (1-2 mg) and approximately 100-200 mg of dry KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the collar of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Experimental_Workflow Experimental Workflow for Spectral Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of 1-(3-aminopropyl)silatrane Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Purification->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy (FT-IR) Purification->IR_Spectroscopy NMR_Data NMR Data Processing (FT, Phasing, Referencing) NMR_Spectroscopy->NMR_Data IR_Data IR Data Processing (Background Correction) IR_Spectroscopy->IR_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Experimental workflow for the synthesis and spectral characterization of 1-(3-aminopropyl)silatrane.

Logical_Relationship Logical Relationship of Spectroscopic Data Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Compound 1-(3-aminopropyl)silatrane H_NMR ¹H NMR (Proton Environments) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR Si_NMR ²⁹Si NMR (Silicon Environment) Compound->Si_NMR IR FT-IR (Functional Groups) Compound->IR Structural_Information Structural Information H_NMR->Structural_Information C_NMR->Structural_Information Si_NMR->Structural_Information IR->Structural_Information

Caption: Logical relationship illustrating how different spectroscopic techniques provide complementary structural information for 1-(3-aminopropyl)silatrane.

The Unseen Shield: An In-depth Technical Guide to the Hydrolytic Stability of the Silatrane Cage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique tricyclic structure of silatranes, characterized by a transannular dative bond between nitrogen and silicon, imparts a remarkable degree of hydrolytic stability compared to their acyclic trialkoxysilane counterparts. This intrinsic stability, coupled with their diverse biological activities, has positioned silatranes as promising candidates in drug delivery, materials science, and agricultural applications. Understanding the kinetics and mechanisms of their hydrolysis is paramount for predicting their behavior in aqueous environments, designing novel derivatives with tailored stability profiles, and ensuring the efficacy and safety of silatrane-based technologies. This guide provides a comprehensive overview of the hydrolytic stability of the silatrane cage, detailing the underlying mechanisms, quantitative data on their stability, and the experimental protocols used for their evaluation.

Factors Influencing Silatrane Stability

The hydrolytic stability of the silatrane cage is not absolute and is influenced by several key factors:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the aqueous medium. Silatranes exhibit their greatest stability at neutral pH. Both acidic and basic conditions catalyze the cleavage of the Si-O bonds, albeit through different mechanisms.

  • Substituents on Silicon: The nature of the substituent attached to the silicon atom (the 'R' group in R-Si(OCH₂CH₂)₃N) can influence the electron density at the silicon center and the steric accessibility of the silatrane core, thereby affecting the rate of hydrolysis. Electron-withdrawing groups can enhance the susceptibility of the silicon atom to nucleophilic attack.

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis.

  • Presence of Catalysts: The hydrolysis of silatranes can be catalyzed by the presence of certain metal ions and other chemical species that can coordinate with the silatrane cage and facilitate its opening.

Quantitative Assessment of Hydrolytic Stability

The stability of silatranes can be quantified by determining their hydrolysis rate constants (k) or half-lives (t½) under specific conditions. While extensive comparative data across a wide range of silatrane derivatives and pH values is dispersed in the literature, the following table summarizes representative data for the hydrolysis of 1-organyl- and 1-alkoxysilatranes in a neutral medium, as studied by UV spectroscopy.

Silatrane Derivative (R-Si(OCH₂CH₂)₃N)R GroupRate Constant (k) x 10⁵ s⁻¹ (Neutral Medium)
1-Methylsilatrane-CH₃Data not available in search results
1-Phenylsilatrane-C₆H₅Data not available in search results
1-Vinylsilatrane-CH=CH₂Data not available in search results
1-(3-Aminopropyl)silatrane-(CH₂)₃NH₂Data not available in search results
1-Ethoxysilatrane-OCH₂CH₃Data not available in search results

Note: The inability to populate this table with specific quantitative data highlights a gap in readily accessible, centralized information. Researchers are encouraged to consult primary literature for specific rate constants pertinent to their derivatives and conditions of interest.

Mechanistic Pathways of Silatrane Hydrolysis

The hydrolysis of the silatrane cage proceeds through distinct mechanisms under acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of one of the oxygen atoms of the silatrane cage. This protonation makes the silicon-oxygen bond more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the sequential opening of the triethanolamine scaffolding.

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Silatrane Silatrane (R-Si(OCH₂CH₂)₃N) Protonated_Silatrane Protonated Silatrane Silatrane->Protonated_Silatrane Protonation H3O H₃O⁺ Open_Cage_1 Singly-Opened Cage Protonated_Silatrane->Open_Cage_1 Nucleophilic Attack by H₂O Open_Cage_2 Doubly-Opened Cage Open_Cage_1->Open_Cage_2 Further Hydrolysis Silanetriol R-Si(OH)₃ Open_Cage_2->Silanetriol Final Hydrolysis TEA Triethanolamine Open_Cage_2->TEA

Caption: Acid-catalyzed hydrolysis of the silatrane cage.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the pentacoordinate silicon atom. This attack leads to the formation of a hexacoordinate silicon intermediate, which is less stable and readily undergoes cleavage of a silicon-oxygen bond to open the cage structure.

Base_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Silatrane Silatrane (R-Si(OCH₂CH₂)₃N) Hexacoordinate_Si Hexacoordinate Intermediate Silatrane->Hexacoordinate_Si Nucleophilic Attack OH OH⁻ Open_Cage_1 Singly-Opened Cage Hexacoordinate_Si->Open_Cage_1 Cage Opening Silanetriol R-Si(OH)₃ Open_Cage_1->Silanetriol Further Hydrolysis TEA Triethanolamine Open_Cage_1->TEA

Caption: Base-catalyzed hydrolysis of the silatrane cage.

Experimental Protocols for Assessing Hydrolytic Stability

The hydrolytic stability of silatranes is typically investigated using spectroscopic techniques that can monitor the disappearance of the parent silatrane or the appearance of its hydrolysis products over time.

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the hydrolytic stability of a silatrane derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis Prep_Buffer Prepare Buffer (desired pH) Initiate Initiate Hydrolysis (Mix solutions) Prep_Buffer->Initiate Prep_Silatrane Prepare Stock Solution of Silatrane Prep_Silatrane->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Monitor Monitor Reaction Progress (NMR or UV-vis) Incubate->Monitor Plot_Data Plot Concentration vs. Time Monitor->Plot_Data Calculate_K Calculate Rate Constant (k) Plot_Data->Calculate_K Calculate_T12 Calculate Half-life (t½) Calculate_K->Calculate_T12

Caption: General workflow for assessing silatrane stability.

Detailed Methodology: ¹H NMR Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the hydrolysis of silatranes. The protons on the ethylene bridges of the silatrane cage have a characteristic chemical shift that changes upon cage opening.

Protocol:

  • Sample Preparation:

    • Prepare a buffered solution (e.g., phosphate-buffered saline for physiological pH, or acetate/citrate buffers for acidic pH, and borate/carbonate buffers for basic pH) in D₂O to the desired pH.

    • Prepare a stock solution of the silatrane derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) at a known concentration.

    • In an NMR tube, add a precise volume of the buffer solution.

    • Initiate the hydrolysis by adding a small, precise volume of the silatrane stock solution to the NMR tube. The final concentration of the silatrane should be in the millimolar range.

    • Quickly mix the contents and place the NMR tube in the spectrometer.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time intervals will depend on the expected rate of hydrolysis and can range from minutes to hours or even days.

    • Ensure the temperature of the NMR probe is maintained at a constant value throughout the experiment.

    • Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and accurate integration.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals corresponding to the protons of the intact silatrane cage and, if possible, the signals of the hydrolysis products.

    • Normalize the integrals to an internal standard or to the total integral of the silatrane-related species.

    • Plot the concentration of the intact silatrane as a function of time.

    • Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).

    • Calculate the half-life (t½) from the rate constant (t½ = 0.693/k for a first-order reaction).

Detailed Methodology: UV-Vis Spectroscopy

For silatrane derivatives that possess a chromophore, UV-Visible (UV-Vis) spectroscopy can be a convenient method for monitoring hydrolysis, provided that the hydrolysis process leads to a change in the UV-Vis spectrum.

Protocol:

  • Sample Preparation:

    • Prepare a buffered solution at the desired pH.

    • Prepare a stock solution of the chromophoric silatrane derivative in a suitable solvent (e.g., ethanol, acetonitrile) at a known concentration.

    • Determine the wavelength of maximum absorbance (λ_max) of the intact silatrane.

  • Kinetic Measurement:

    • In a quartz cuvette, add a precise volume of the buffer solution.

    • Initiate the hydrolysis by adding a small, precise volume of the silatrane stock solution to the cuvette.

    • Quickly mix the solution and place the cuvette in the spectrophotometer.

    • Monitor the change in absorbance at λ_max over time. The instrument can be set to record absorbance at fixed time intervals.

    • Ensure the temperature of the cuvette holder is maintained at a constant value.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • If the hydrolysis follows first-order or pseudo-first-order kinetics, a plot of ln(A_t - A_∞) versus time will be linear, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this line will be equal to -k.

    • Calculate the rate constant (k) and the half-life (t½).

Conclusion

The hydrolytic stability of the silatrane cage is a critical parameter that governs its utility in various applications. While generally more stable than their acyclic analogs, their susceptibility to hydrolysis under acidic and basic conditions necessitates a thorough understanding of their degradation pathways and kinetics. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess the stability of novel silatrane derivatives and to design molecules with optimized properties for their intended applications in drug development and materials science. Further research to populate a comprehensive database of hydrolytic stability for a wide array of silatranes under diverse conditions is crucial for advancing the field.

An In-depth Technical Guide to the Precursors for 3-Aminopropylsilatrane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the precursors and synthesis of 3-aminopropylsilatrane, a molecule of significant interest in materials science and drug development. Due to its unique cage-like structure and biological activity, 3-aminopropylsilatrane serves as a versatile building block for the creation of novel compounds with a wide range of applications. This document details the primary synthetic routes, key precursors, experimental protocols, and the current understanding of its biological interactions. Quantitative data is presented in structured tables for ease of comparison, and key chemical transformations and workflows are visualized using diagrams.

Introduction to 3-Aminopropylsilatrane

Silatranes are a class of tricyclic organosilicon compounds characterized by a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique structural feature imparts them with distinct chemical and physical properties, including enhanced stability and biological activity, compared to their trialkoxysilane counterparts. 3-Aminopropylsilatrane, in particular, is a widely utilized silatrane due to the presence of a reactive primary amine group on the propyl chain. This functional group allows for further chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with tailored properties. Its derivatives have shown promise in various fields, including as antimicrobial and anticancer agents, and for surface modification applications.[1][2]

Core Precursors for 3-Aminopropylsilatrane Synthesis

The synthesis of 3-aminopropylsilatrane is primarily achieved through a transesterification reaction. This process involves the reaction of an aminofunctional trialkoxysilane with a trialkanolamine.

3-Aminopropyltriethoxysilane (APTES)

The most common silicon-containing precursor for the synthesis of 3-aminopropylsilatrane is 3-aminopropyltriethoxysilane (APTES). APTES is a bifunctional organosilane possessing both a reactive aminopropyl group and hydrolyzable ethoxysilyl groups. This structure allows it to act as a coupling agent between organic and inorganic materials. In the context of 3-aminopropylsilatrane synthesis, the triethoxysilyl group is the reactive site for the transesterification reaction.

Triethanolamine (TEA)

Triethanolamine (TEA) is the second essential precursor, providing the trialkanolamine framework that forms the characteristic cage structure of the silatrane. TEA is a trifunctional molecule containing three hydroxyl groups and a tertiary amine. During the synthesis, the three hydroxyl groups of TEA react with the ethoxy groups of APTES to form the silatrane cage, with the nitrogen atom forming a dative bond with the silicon atom.

Synthesis of 3-Aminopropylsilatrane: A Detailed Examination

The fundamental reaction for the synthesis of 3-aminopropylsilatrane from its primary precursors is a transesterification process. This reaction involves the exchange of the ethoxy groups of 3-aminopropyltriethoxysilane (APTES) with the hydroxyl groups of triethanolamine (TEA).

The overall reaction can be represented as follows:

H₂N(CH₂)₃Si(OC₂H₅)₃ + N(CH₂CH₂OH)₃ → H₂N(CH₂)₃Si(OCH₂CH₂)₃N + 3 C₂H₅OH

This reaction is typically carried out in a 1:1 molar ratio of the reactants.[3] The process can be conducted either in bulk or in the presence of a solvent. To drive the reaction to completion, the ethanol byproduct is often removed by distillation.

Catalysis

While the reaction can proceed without a catalyst, the use of a catalyst can significantly increase the reaction rate and yield. Common catalysts for this transesterification include alkali metal hydroxides (e.g., KOH) or alkoxides (e.g., sodium ethoxide). The catalyst facilitates the deprotonation of the hydroxyl groups of triethanolamine, making them more nucleophilic and thus more reactive towards the silicon center of APTES.

The synthesis of 3-aminopropylsilatrane derivatives often involves subsequent reactions, such as the aza-Michael addition, where the primary amine of 3-aminopropylsilatrane reacts with electron-deficient alkenes.[4][5]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of 3-aminopropylsilatrane derivatives, which often start from the in-situ or prepared 3-aminopropylsilatrane. While specific yields for the initial synthesis of 3-aminopropylsilatrane can vary, the subsequent derivatization reactions provide insight into the reaction's efficiency under different conditions.

ProductReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
3-(3-(Triethoxysilyl)propyl)amino)propanenitrile3-AminopropyltriethoxysilaneAcrylonitrileMethanol50299[6]
3-[3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propylamino]propanenitrile3-AminopropylsilatraneAcrylonitrileMethanol50199[6]
Di[3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propyl]amine3-AminopropylsilatraneAcrylonitrileMethanol50497[6]

Experimental Protocols

While a definitive, universally cited, step-by-step protocol for the synthesis of 3-aminopropylsilatrane is not available in a single source, the following general procedure can be inferred from various literature sources.[3][4][7]

General Synthesis of 3-Aminopropylsilatrane
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, equimolar amounts of 3-aminopropyltriethoxysilane (APTES) and triethanolamine (TEA) are added.

  • Catalyst Addition (Optional): A catalytic amount of a suitable base, such as potassium hydroxide, can be added to the reaction mixture.

  • Reaction: The mixture is heated with stirring. The temperature is gradually increased to facilitate the transesterification reaction and the distillation of the ethanol byproduct. The reaction progress can be monitored by measuring the amount of ethanol collected.

  • Purification: After the reaction is complete (i.e., no more ethanol is distilled), the crude product is cooled. The resulting 3-aminopropylsilatrane can be purified by recrystallization. A common solvent system for recrystallization is a mixture of chloroform and hexane (e.g., 1:3 ratio).[4][5] The product is typically obtained as a crystalline solid.

  • Characterization: The purified 3-aminopropylsilatrane should be characterized to confirm its identity and purity. Standard analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the aminopropyl and silatrane cage protons and carbons in the correct ratios.

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C-H, Si-O, and the Si←N dative bond.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Elemental Analysis: To determine the elemental composition (C, H, N).

Visualization of Synthesis and Workflows

Synthesis Pathway of 3-Aminopropylsilatrane

The following diagram illustrates the transesterification reaction for the synthesis of 3-aminopropylsilatrane.

G Synthesis of 3-Aminopropylsilatrane cluster_reactants Precursors cluster_products Products APTES 3-Aminopropyltriethoxysilane (APTES) APS 3-Aminopropylsilatrane APTES->APS + TEA (Transesterification) TEA Triethanolamine (TEA) TEA->APS Ethanol Ethanol

Caption: Synthesis of 3-aminopropylsilatrane from its precursors.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the general experimental workflow for the synthesis and purification of 3-aminopropylsilatrane.

G Experimental Workflow start Start reactants Mix APTES and TEA (and optional catalyst) start->reactants reaction Heat and Stir (Distill off ethanol) reactants->reaction cool Cool Reaction Mixture reaction->cool recrystallize Recrystallize from Chloroform/Hexane cool->recrystallize filter Filter Crystals recrystallize->filter dry Dry Purified Product filter->dry characterize Characterize Product (NMR, IR, MS, EA) dry->characterize end End characterize->end

Caption: General workflow for 3-aminopropylsilatrane synthesis.

Biological Activity and Signaling Pathways

While the synthesis of 3-aminopropylsilatrane is well-established, the precise molecular mechanisms and signaling pathways through which it and its derivatives exert their biological effects are still under active investigation. The current understanding points towards a multi-faceted mode of action.

Antimicrobial Activity

Silatranes have demonstrated notable antimicrobial properties.[2][8] The proposed mechanism of action involves the interaction of the silatrane molecule with the cell membranes of microorganisms. The membranotropic nature of silatranes, influenced by their lipid solubility, allows them to penetrate cell membranes.[4][7] This interaction can disrupt membrane integrity and function, leading to cell death. The specific molecular targets on the cell membrane and the downstream signaling events are not yet fully elucidated.

Anticancer Activity

Derivatives of 3-aminopropylsilatrane have shown promising anticancer activity.[1][2] The mechanism is thought to be linked to their ability to induce apoptosis (programmed cell death) in cancer cells. While specific signaling pathways are not definitively identified for 3-aminopropylsilatrane itself, related silicon-containing compounds have been shown to impact key cancer-related pathways. For instance, some anticancer agents can inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] The downregulation of this pathway can lead to the induction of autophagy and apoptosis. Further research is needed to determine if 3-aminopropylsilatrane derivatives act through similar mechanisms. One study on a silicon-containing furanone derivative suggested its anticancer activity stems from the down-regulation of survivin and the activation of caspase-3, key players in the apoptotic pathway.[10]

Proposed General Mechanism of Biological Interaction

The biological activity of silatranes is believed to be a result of the interplay between the silatrane cage and the substituent at the silicon atom. The cage structure is thought to facilitate transport across cell membranes, while the functional group (in this case, the aminopropyl group and its derivatives) is responsible for the specific biological interactions.

The following diagram illustrates a hypothetical model of how 3-aminopropylsilatrane might interact with a cell and potentially trigger downstream signaling.

G Hypothetical Cellular Interaction of 3-Aminopropylsilatrane APS 3-Aminopropylsilatrane Interaction Membrane Interaction/ Penetration APS->Interaction Membrane Cell Membrane Membrane->Interaction Signaling Downstream Signaling (e.g., Apoptosis Induction) Interaction->Signaling Effect Biological Effect (e.g., Antimicrobial, Anticancer) Signaling->Effect

Caption: Proposed mechanism of 3-aminopropylsilatrane's biological action.

Conclusion

3-Aminopropylsilatrane is a key precursor in the development of advanced materials and potential therapeutic agents. Its synthesis from 3-aminopropyltriethoxysilane and triethanolamine is a robust and well-understood process. The presence of a reactive amino group provides a versatile handle for further functionalization, leading to a diverse range of derivatives with significant biological activities. While the full picture of its engagement with cellular signaling pathways is still emerging, the existing evidence strongly suggests that its unique structure facilitates interactions with cell membranes, leading to downstream effects such as apoptosis in cancer cells and disruption of microbial cell integrity. Further research into the specific molecular targets and signaling cascades will be crucial for the rational design of new and more effective drugs based on the 3-aminopropylsilatrane scaffold.

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica with 3-aminopropylsilatrane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-aminopropylsilatrane for the surface modification of silica substrates, including nanoparticles and planar surfaces. This document outlines the advantages of using a silatrane-based coupling agent, provides detailed experimental protocols, and presents typical characterization data.

Introduction

Surface modification of silica is a critical step in various applications, including drug delivery, diagnostics, and biomaterial engineering. The introduction of functional groups, such as primary amines, onto the silica surface allows for the covalent attachment of a wide range of molecules, including proteins, antibodies, DNA, and drug compounds. 3-aminopropylsilatrane is a trifunctional organosilane that offers distinct advantages over traditional trialkoxysilanes like 3-aminopropyltriethoxysilane (APTES). The caged structure of silatranes allows for a more controlled hydrolysis, leading to the formation of highly stable and uniform self-assembled monolayers (SAMs) on silica surfaces.[1][2] This controlled reactivity minimizes the formation of aggregates and multilayers, which can be a challenge with conventional silanes.[1] The resulting amine-functionalized surface provides a versatile platform for further bio-conjugation.

Key Advantages of 3-aminopropylsilatrane:

  • Formation of Smooth and Uniform Monolayers: The controlled hydrolysis of 3-aminopropylsilatrane leads to more ordered and reproducible surface coatings compared to APTES.[1]

  • Enhanced Hydrolytic Stability: The siloxane bonds formed with the silica surface exhibit good stability, ensuring the longevity of the functionalization.

  • Reduced Aggregate Formation: The slower reaction kinetics minimize the formation of polysiloxane aggregates in solution and on the surface.[1]

  • Versatile for Further Functionalization: The primary amine groups introduced are readily available for a variety of conjugation chemistries.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of bare and 3-aminopropylsilatrane-modified silica surfaces.

Table 1: Water Contact Angle Measurements

Surface TypeStatic Water Contact Angle (°)Notes
Bare Silica (cleaned)< 20Highly hydrophilic, water drop spreads.
3-aminopropylsilatrane Modified Silica60 - 80Increased hydrophobicity due to the aminopropyl groups. The exact value can depend on the density and orientation of the grafted molecules.
APTES Modified Silica60 - 95Similar to 3-aminopropylsilatrane, but can be more variable due to potential multilayer formation.

Table 2: Surface Roughness (Atomic Force Microscopy - AFM)

Surface TypeRoot Mean Square (RMS) Roughness (pm)Notes
Plasma-Cleaned Silicon71A very smooth starting surface.
3-aminopropylsilatrane Modified Silicon99A small increase in roughness, indicating a smooth monolayer.[1]
APTES Modified Silicon226A significantly higher roughness, suggesting the formation of molecular aggregates.[1]

Table 3: Elemental Surface Composition (X-ray Photoelectron Spectroscopy - XPS)

Surface TypeN 1s Binding Energy (eV)Atomic Concentration of N (%)
Bare SilicaNot Applicable0
3-aminopropylsilatrane Modified Silica~400Varies depending on surface coverage, but indicates the presence of amine groups.

Table 4: Grafted Silane Quantification (Thermogravimetric Analysis - TGA)

Surface TypeWeight Loss in the range of 200-600°C (%)Notes
Bare Silica NanoparticlesVariableDue to dehydroxylation of surface silanol groups.
3-aminopropylsilatrane Modified Silica NanoparticlesHigher than bare silicaThe additional weight loss corresponds to the decomposition of the grafted aminopropylsilatrane molecules. The exact value can be used to quantify the grafting density.

Experimental Protocols

Protocol 1: Surface Modification of Silica Wafers/Slides

This protocol describes the modification of planar silica surfaces, such as silicon wafers with a native oxide layer or glass slides.

Materials:

  • Silicon wafers or glass slides

  • 3-aminopropylsilatrane

  • Anhydrous toluene or ethanol

  • Acetone (reagent grade)

  • Deionized (DI) water

  • Nitrogen gas

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the silica substrates by sonicating in acetone for 15 minutes, followed by rinsing with DI water.

    • For a more rigorous cleaning, immerse the substrates in Piranha solution for 30 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates extensively with DI water and dry them under a stream of nitrogen.

    • Finally, bake the substrates in an oven at 110°C for at least 30 minutes to remove any residual water.

  • Silanization Solution Preparation:

    • In a clean, dry glass container, prepare a 1-2% (v/v) solution of 3-aminopropylsilatrane in anhydrous toluene or ethanol.

  • Surface Modification:

    • Immerse the cleaned and dried silica substrates in the 3-aminopropylsilatrane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Alternatively, the reaction can be carried out at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 1 hour) to potentially increase the reaction rate.

  • Washing and Curing:

    • Remove the substrates from the silanization solution and rinse them thoroughly with the same solvent (toluene or ethanol) to remove any physisorbed silane.

    • Sonciate the substrates in the solvent for 5 minutes to ensure the removal of loosely bound molecules.

    • Dry the substrates under a stream of nitrogen.

    • To promote the formation of stable covalent bonds, cure the modified substrates by baking them in an oven at 110°C for 30-60 minutes.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.

Protocol 2: Surface Modification of Silica Nanoparticles

This protocol outlines the procedure for functionalizing silica nanoparticles in a solution-phase reaction.

Materials:

  • Silica nanoparticles

  • 3-aminopropylsilatrane

  • Anhydrous ethanol or toluene

  • Centrifuge

  • Sonicator

Procedure:

  • Nanoparticle Preparation:

    • Disperse the silica nanoparticles in anhydrous ethanol or toluene to a concentration of 5-10 mg/mL.

    • Sonicate the dispersion for 15-30 minutes to ensure the nanoparticles are well-dispersed and to break up any aggregates.

  • Silanization Reaction:

    • To the nanoparticle dispersion, add 3-aminopropylsilatrane. A typical starting point is a 1:0.1 weight ratio of silica nanoparticles to silane. The optimal ratio may need to be determined experimentally.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring or shaking.

  • Washing and Purification:

    • After the reaction, centrifuge the dispersion to pellet the functionalized nanoparticles.

    • Remove the supernatant containing the unreacted silane.

    • Re-disperse the nanoparticle pellet in fresh anhydrous ethanol or toluene and sonicate to ensure complete re-dispersion.

    • Repeat the centrifugation and re-dispersion steps at least three times to thoroughly wash the nanoparticles and remove any residual unreacted silane.

  • Drying:

    • After the final wash, dry the functionalized silica nanoparticles in a vacuum oven at 60-80°C overnight.

  • Storage:

    • Store the dried, amine-functionalized silica nanoparticles in a desiccator.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_post_processing Post-Processing start Start: Silica Substrate (Wafer or Nanoparticles) cleaning Cleaning & Drying start->cleaning dispersion Dispersion in Solvent (for Nanoparticles) cleaning->dispersion If Nanoparticles silanization Immersion in 3-aminopropylsilatrane Solution cleaning->silanization If Wafer/Slide dispersion->silanization washing Washing & Rinsing silanization->washing curing Curing (Baking) washing->curing characterization Characterization (AFM, XPS, Contact Angle, TGA) curing->characterization end End: Amine-Functionalized Silica Surface characterization->end

Caption: Experimental workflow for silica surface modification.

logical_relationship cluster_reactants Reactants cluster_process Process cluster_products Products silica Silica Surface (-Si-OH groups) condensation Condensation Reaction silica->condensation silatrane 3-aminopropylsilatrane hydrolysis Controlled Hydrolysis of Silatrane silatrane->hydrolysis hydrolysis->condensation functionalized_silica Amine-Functionalized Silica (-Si-O-Si-(CH2)3-NH2) condensation->functionalized_silica byproduct Triethanolamine condensation->byproduct

Caption: Chemical transformation during silanization.

References

Application Notes and Protocols for Creating Siloxane Monolayers with Aminopropylsilatrane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of uniform and stable self-assembled monolayers (SAMs) is a critical step in many scientific and technological applications, including biosensors, drug delivery systems, and antifouling surfaces. Aminopropylsilatrane (APS) has emerged as a superior alternative to traditional aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), for the surface modification of hydroxylated substrates like silicon, glass, and mica. The unique chemical structure of APS, featuring an intramolecular N→Si coordinate bond, imparts greater stability in aqueous solutions and leads to the formation of smoother, more uniform monolayers.[1] This document provides detailed protocols for the creation of siloxane monolayers using APS, along with comparative data and visualizations to guide researchers in achieving high-quality surface modifications.

The primary advantages of using aminopropylsilatrane over conventional aminosilanes include a more straightforward, water-based deposition process, significantly faster reaction times, and the formation of more reproducible and hydrolytically stable films.[2] These properties make APS an attractive choice for a wide range of applications where surface functionalization with primary amines is desired.

Data Presentation

The following tables summarize key quantitative data comparing the properties of aminopropylsilatrane (APS) monolayers with uncoated substrates and monolayers formed from the more traditional (3-aminopropyl)triethoxysilane (APTES).

Table 1: Surface Roughness (Root Mean Square, RMS)

SubstrateSurface TreatmentRMS Roughness (nm)Reference
SiliconPlasma-cleaned0.071
SiliconAminopropylsilatrane (APS) Monolayer0.099
Silicon(3-aminopropyl)triethoxysilane (APTES) Monolayer0.226
SiO₂Bare1.15
SiO₂Aminopropylsilatrane (APS) Monolayer0.69
SiO₂(3-aminopropyl)triethoxysilane (APTES) Monolayer>1.15

Table 2: Monolayer Thickness

SubstrateSurface TreatmentMonolayer Thickness (nm)Reference
SiO₂Aminopropylsilatrane (APS) Monolayer0.8
SiO₂(3-aminopropyl)triethoxysilane (APTES) Monolayer0.8

Table 3: Deposition Time

SilaneDeposition MethodTypical Deposition TimeReference
Aminopropylsilatrane (APS)Immersion30 minutes
(3-aminopropyl)triethoxysilane (APTES)Immersion3 hours

Experimental Protocols

This section details the methodologies for substrate preparation and the creation of aminopropylsilatrane monolayers using both ex situ (immersion) and in situ (flow-through) methods.

Substrate Preparation: Cleaning and Hydroxylation

A pristine and well-hydroxylated surface is crucial for the formation of a high-quality siloxane monolayer. The following protocol is suitable for silicon and glass substrates.

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Deionized (DI) water

  • Nitrogen or argon gas for drying

Procedure:

  • Place the substrates in a suitable container.

  • Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

  • Immerse the substrates in the Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.

  • Remove the substrates from the Piranha solution and rinse them thoroughly with copious amounts of DI water.

  • Dry the substrates under a stream of nitrogen or argon gas.

  • Use the cleaned substrates immediately for the silanization process to prevent recontamination.

Aminopropylsilatrane Monolayer Deposition: Ex Situ (Immersion) Protocol

This protocol is suitable for batch processing of multiple substrates.

Materials:

  • Cleaned and hydroxylated substrates

  • Aminopropylsilatrane (APS)

  • Deionized (DI) water

  • Oven or hotplate

Procedure:

  • Prepare a 50 mM aqueous solution of aminopropylsilatrane (APS) in DI water.

  • Further dilute the stock solution to the desired concentration (e.g., a 1:300 dilution in DI water has been reported to be effective).

  • Immerse the cleaned and dried substrates in the APS solution for 30 minutes at room temperature.

  • After immersion, remove the substrates and rinse them thoroughly with DI water to remove any physisorbed silatrane.

  • Dry the substrates under a stream of nitrogen or argon gas.

  • For enhanced stability, cure the coated substrates by heating them at 75-80°C for 30-60 minutes.[2] This step promotes the formation of stable siloxane bonds.

  • The functionalized substrates are now ready for further use or characterization.

Aminopropylsilatrane Monolayer Deposition: In Situ Protocol

This protocol is ideal for applications where the substrate is part of a flow cell or microfluidic device.

Materials:

  • Device with cleaned and hydroxylated internal surfaces

  • Aminopropylsilatrane (APS) solution (prepared as in the ex situ protocol)

  • Syringe pump or other fluidic control system

Procedure:

  • Prepare the APS solution as described in the ex situ protocol.

  • Mount the device in the experimental setup.

  • Flow the APS solution through the device at a controlled flow rate for approximately 5-15 minutes.

  • Following the APS injection, flush the device thoroughly with DI water to remove any unbound silatrane.

  • The device is now functionalized with an aminopropylsilatrane monolayer and ready for the next experimental step.

Visualizations

Signaling Pathway of Aminopropylsilatrane Monolayer Formation

The following diagram illustrates the chemical pathway of aminopropylsilatrane interacting with a hydroxylated surface to form a stable siloxane monolayer. The process involves the hydrolysis of the silatrane and subsequent condensation with surface hydroxyl groups.[1]

G cluster_0 Surface Interaction Hydroxylated_Surface Hydroxylated Surface (-OH groups) Condensation Condensation Hydroxylated_Surface->Condensation APS_Solution Aminopropylsilatrane (APS) in Solution Hydrolysis Hydrolysis of APS APS_Solution->Hydrolysis H₂O Hydrolysis->Condensation Monolayer Stable Aminopropyl Siloxane Monolayer Condensation->Monolayer

Caption: Chemical pathway of aminopropylsilatrane monolayer formation.

Experimental Workflow for Ex Situ Monolayer Deposition

This diagram outlines the key steps in the ex situ protocol for creating an aminopropylsilatrane monolayer.

G Start Substrate_Cleaning Substrate Cleaning (Piranha Solution) Start->Substrate_Cleaning Rinsing_Drying_1 Rinse with DI Water & Dry with N₂ Substrate_Cleaning->Rinsing_Drying_1 APS_Immersion Immersion in APS Solution (30 min) Rinsing_Drying_1->APS_Immersion Rinsing_Drying_2 Rinse with DI Water & Dry with N₂ APS_Immersion->Rinsing_Drying_2 Curing Curing (75-80°C, 30-60 min) Rinsing_Drying_2->Curing End Curing->End

Caption: Workflow for ex situ aminopropylsilatrane monolayer deposition.

Logical Relationship: Advantages of APS over APTES

This diagram illustrates the logical flow from the structural properties of aminopropylsilatrane to its practical advantages over (3-aminopropyl)triethoxysilane.

G APS_Structure APS: Intramolecular N→Si Bond Stability_in_Water High Stability in Aqueous Solution APS_Structure->Stability_in_Water Controlled_Hydrolysis Controlled Hydrolysis APS_Structure->Controlled_Hydrolysis Simpler_Protocol Simpler, Water-Based Protocol Stability_in_Water->Simpler_Protocol Uniform_Monolayer More Uniform & Smoother Monolayer Controlled_Hydrolysis->Uniform_Monolayer Stable_Monolayer More Hydrolytically Stable Monolayer Controlled_Hydrolysis->Stable_Monolayer Faster_Deposition Faster Deposition Time Simpler_Protocol->Faster_Deposition

Caption: Advantages of aminopropylsilatrane (APS) over APTES.

References

Application of 1-(3-aminopropyl)silatrane in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-aminopropyl)silatrane (APS) is a versatile organosilicon compound characterized by a unique cage-like molecular structure with a transannular nitrogen-silicon coordinate bond. This structural feature imparts distinct chemical reactivity and physical properties, making it a valuable building block in polymer chemistry. Its applications span from the creation of novel hybrid organic-inorganic materials to the functionalization of polymer chains and the synthesis of specialized polymers with enhanced thermal and mechanical properties. This document provides an overview of the key applications of 1-(3-aminopropyl)silatrane in polymer synthesis, complete with experimental protocols and data.

Key Applications in Polymer Synthesis

The primary applications of 1-(3-aminopropyl)silatrane in polymer synthesis can be categorized as follows:

  • Monomer for Functional Polymers: The primary amine group of APS allows it to be used as a monomer in step-growth polymerization reactions to introduce the silatrane moiety into the polymer backbone. This is particularly relevant in the synthesis of polyimides and polyamides.

  • Curing Agent for Epoxy Resins: The amine functionality enables APS to act as a curing agent for epoxy resins, leading to cross-linked networks with modified thermal and mechanical properties.

  • Component in Hybrid Materials: APS is utilized in the formation of organic-inorganic hybrid materials, where the silatrane group can interact with inorganic components and the aminopropyl group can be integrated into an organic polymer matrix.

  • Catalyst in Ring-Opening Polymerization: The basic nitrogen atom in the silatrane cage can act as a catalyst for ring-opening polymerization of cyclic esters like lactones.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-aminopropyl)silatrane

This protocol describes the synthesis of 1-(3-aminopropyl)silatrane from 3-aminopropyltriethoxysilane and triethanolamine.

Materials:

  • 3-Aminopropyltriethoxysilane

  • Triethanolamine

  • Potassium hydroxide (catalyst)

  • Toluene (dry)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-aminopropyltriethoxysilane and triethanolamine in a 1:1 molar ratio.

  • Add a catalytic amount of potassium hydroxide dissolved in a minimal amount of ethanol.

  • Add dry toluene to the flask to facilitate azeotropic removal of ethanol.

  • Heat the reaction mixture to reflux.

  • Continuously remove the ethanol-toluene azeotrope using the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of ethanol collected. The reaction is complete when the theoretical amount of ethanol has been removed.

  • After completion, cool the reaction mixture and remove the toluene under reduced pressure.

  • The resulting crude 1-(3-aminopropyl)silatrane can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of a Polyimide Containing 1-(3-aminopropyl)silatrane

This protocol outlines the general procedure for synthesizing a polyimide by reacting 1-(3-aminopropyl)silatrane with a dianhydride.

Materials:

  • 1-(3-aminopropyl)silatrane

  • Pyromellitic dianhydride (PMDA) or other suitable dianhydride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • In a dry, nitrogen-purged flask, dissolve 1-(3-aminopropyl)silatrane in anhydrous NMP.

  • Slowly add an equimolar amount of the dianhydride (e.g., PMDA) to the solution with stirring.

  • Continue stirring at room temperature under nitrogen for 24 hours to form the poly(amic acid) precursor.

  • The poly(amic acid) solution can be cast onto a glass plate to form a film.

  • The film is then thermally cured by heating in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to induce cyclodehydration and form the final polyimide.

Data Presentation

Table 1: Thermal Properties of Silatrane-Containing Polymers
Polymer TypeDianhydride UsedDecomposition Temperature (TGA, °C)Glass Transition Temperature (DSC, °C)Reference
PolyimidePyromellitic dianhydride (PMDA)> 450> 300General expected values
PolyimideBenzophenone-3,3′,4,4′-tetracarboxylic dianhydride (BTDA)> 430> 280General expected values

Note: Specific quantitative data from the search results were limited. The values presented are representative of typical properties for such polymers and should be confirmed by experimental analysis.

Visualizations

Synthesis_of_APS cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product APTES 3-Aminopropyltriethoxysilane Reaction Reflux in Toluene APTES->Reaction + TEA Triethanolamine TEA->Reaction + KOH KOH KOH->Reaction catalyst APS 1-(3-aminopropyl)silatrane Ethanol Ethanol (byproduct) Reaction->APS Reaction->Ethanol Polymer_Synthesis_Workflow Start Start Monomer_Prep Prepare Monomers (e.g., APS and Dianhydride) Start->Monomer_Prep Polymerization Polymerization Reaction (e.g., in NMP) Monomer_Prep->Polymerization Casting Film Casting / Shaping Polymerization->Casting Curing Thermal Curing Casting->Curing Characterization Polymer Characterization (TGA, DSC, Mechanical Testing) Curing->Characterization End End Characterization->End Hybrid_Material_Formation APS 1-(3-aminopropyl)silatrane (APS) Aminopropyl Group Silatrane Group Organic_Matrix Organic Polymer Matrix (e.g., Epoxy, Polyimide) APS:f0->Organic_Matrix Covalent Bonding Inorganic_Filler Inorganic Filler (e.g., Silica, Titania) APS:f1->Inorganic_Filler Interacts with surface Hybrid_Material Hybrid Organic-Inorganic Material Organic_Matrix->Hybrid_Material Inorganic_Filler->Hybrid_Material

3-Aminopropylsilatrane (APS) as a Coupling Agent for Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylsilatrane (APS) is a versatile coupling agent increasingly utilized for the surface functionalization of nanoparticles. Its unique cage-like structure, containing a pentacoordinated silicon atom, offers distinct advantages over traditional trialkoxysilanes like 3-aminopropyltriethoxysilane (APTES). The intramolecular dative bond between the nitrogen and silicon atoms in APS provides enhanced stability and controlled hydrolysis, leading to the formation of more uniform and stable monolayers on nanoparticle surfaces. This attribute is particularly beneficial in biomedical applications where reproducibility and stability are paramount.

These application notes provide detailed protocols for the functionalization of silica, iron oxide, and gold nanoparticles with 3-aminopropylsilatrane. Additionally, we present quantitative data on the performance of APS as a coupling agent and explore the potential cellular signaling pathways involved in the uptake and therapeutic action of APS-functionalized nanoparticles in drug delivery contexts.

Advantages of 3-Aminopropylsilatrane over Traditional Silanes

Compared to its commonly used counterpart, APTES, 3-aminopropylsilatrane offers several key advantages:

  • Enhanced Stability: The silatrane structure is less sensitive to water, which minimizes uncontrolled polymerization and aggregate formation during the functionalization process.

  • Uniform Monolayer Formation: The controlled hydrolysis of APS leads to smoother, more uniform, and aggregate-free adhesive layers on nanoparticle surfaces.

  • Reproducibility: The reduced sensitivity to environmental moisture results in more reproducible and high-quality surface coatings.

  • Stronger Adhesion: APS forms a strong anchor to surfaces, ensuring robust attachment of nanoparticles.

Experimental Protocols

Protocol 1: Functionalization of Silica Nanoparticles with 3-Aminopropylsilatrane

This protocol describes the covalent attachment of 3-aminopropylsilatrane to the surface of silica nanoparticles (SiNPs). The primary amine groups introduced can then be used for subsequent conjugation of therapeutic agents, targeting ligands, or imaging probes.

Materials:

  • Silica nanoparticles (SiNPs)

  • 3-Aminopropylsilatrane (APS)

  • Ethanol (anhydrous)

  • Deionized (DI) water

  • Ammonia solution (25%)

  • Tetraethyl orthosilicate (TEOS) - for SiNP synthesis if not commercially available

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Sonicator

  • Drying oven

Procedure:

  • Silica Nanoparticle Synthesis (if required):

    • In a round-bottom flask, add 250 mL of ethanol and 8.2 mL of 25% ammonia solution.

    • Stir the mixture vigorously at room temperature for 5 minutes.

    • Rapidly add 10 mL of TEOS to the solution.

    • Allow the reaction to proceed for 24 hours with continuous stirring.

    • Evaporate the ammonia at 60°C.

    • The resulting silica nanoparticles can be purified by centrifugation and redispersion in ethanol.

  • Surface Functionalization with APS:

    • Disperse 1 g of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask. Sonicate for 30 minutes to ensure a homogeneous dispersion.

    • In a separate vial, prepare a 2% (v/v) solution of 3-aminopropylsilatrane in anhydrous ethanol.

    • Add the APS solution to the silica nanoparticle suspension.

    • Reflux the mixture at 70-80°C for 4 hours under constant stirring.

    • Allow the mixture to cool to room temperature.

    • Collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes).

    • Wash the nanoparticles three times with ethanol to remove unreacted APS, with centrifugation and redispersion steps in between each wash.

    • Dry the final product in an oven at 60°C overnight.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of amine groups on the nanoparticle surface.

  • Zeta Potential Measurement: To assess the change in surface charge after functionalization (expect a shift to positive values at neutral pH).

  • Thermogravimetric Analysis (TGA): To quantify the amount of APS grafted onto the nanoparticle surface.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the functionalized nanoparticles.

G cluster_synthesis SiNP Synthesis (Optional) cluster_functionalization APS Functionalization cluster_characterization Characterization s1 Mix Ethanol and Ammonia s2 Add TEOS s1->s2 s3 React for 24h s2->s3 s4 Purify SiNPs s3->s4 f1 Disperse SiNPs in Ethanol s4->f1 Start Functionalization f2 Add APS Solution f1->f2 f3 Reflux at 70-80°C for 4h f2->f3 f4 Wash and Centrifuge (3x) f3->f4 f5 Dry Nanoparticles f4->f5 c1 FTIR f5->c1 c2 Zeta Potential f5->c2 c3 TGA f5->c3 c4 TEM f5->c4

Protocol 2: Functionalization of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) with 3-Aminopropylsilatrane

This protocol details a sonochemical approach for the rapid and efficient coating of SPIONs with APS. This method enhances the reaction rate and can lead to a higher degree of functionalization.

Materials:

  • Superparamagnetic iron oxide nanoparticles (SPIONs)

  • 3-Aminopropylsilatrane (APS)

  • Ethanol (anhydrous)

  • DI water

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O) and Iron (II) chloride tetrahydrate (FeCl₂·4H₂O) - for SPION synthesis if not commercially available

  • Ammonium hydroxide (NH₄OH)

Equipment:

  • Beaker

  • Ultrasonic horn (sonicator)

  • Magnetic stirrer

  • Permanent magnet for separation

  • Ice bath

Procedure:

  • SPION Synthesis (Co-precipitation Method, if required):

    • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in DI water.

    • Heat the solution to 80°C with vigorous stirring.

    • Rapidly add ammonium hydroxide to the solution to precipitate the iron oxides. The solution will turn black.

    • Continue stirring for 1-2 hours at 80°C.

    • Cool the suspension to room temperature.

    • Collect the SPIONs using a strong magnet and wash them several times with DI water until the supernatant is neutral.

  • Surface Functionalization with APS (Sonochemical Method):

    • Disperse the synthesized SPIONs in ethanol to form a colloidal suspension.

    • Place the suspension in an ice bath to dissipate heat generated during sonication.

    • Initially, sonicate the SPION suspension for 2 minutes using a high-power ultrasonic horn to ensure deagglomeration.

    • Add the desired amount of 3-aminopropylsilatrane to the suspension.

    • Continue to sonicate the mixture for 20 minutes in the ice bath.

    • After sonication, leave the resulting product overnight to ensure complete reaction.

    • Separate the functionalized SPIONs using a strong magnet.

    • Wash the product multiple times with ethanol to remove unreacted APS.

    • Dry the final product under vacuum.

Characterization:

  • FTIR: To confirm the Si-O-Fe bond formation and the presence of amine groups.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the surface and confirm the presence of Si, N, and C from the APS coating.

  • Vibrating Sample Magnetometry (VSM): To evaluate the magnetic properties of the functionalized SPIONs.

  • TGA: To determine the grafting density of APS on the SPION surface.

G cluster_synthesis SPION Synthesis (Optional) cluster_functionalization APS Functionalization (Sonochemical) cluster_characterization Characterization s1 Dissolve Iron Salts s2 Add NH4OH s1->s2 s3 Stir at 80°C s2->s3 s4 Wash and Collect SPIONs s3->s4 f1 Disperse SPIONs in Ethanol s4->f1 Start Functionalization f2 Sonicate for 2 min in Ice Bath f1->f2 f3 Add APS f2->f3 f4 Sonicate for 20 min f3->f4 f5 React Overnight f4->f5 f6 Wash and Separate with Magnet f5->f6 f7 Dry under Vacuum f6->f7 c1 FTIR f7->c1 c2 XPS f7->c2 c3 VSM f7->c3 c4 TGA f7->c4

Protocol 3: Functionalization of Gold Nanoparticles (AuNPs) with 3-Aminopropylsilatrane

This protocol describes a straightforward method for creating an adhesive APS layer on a substrate for the immobilization of gold nanoparticles. This approach is simpler and more reproducible than using APTES.

Materials:

  • Gold nanoparticles (AuNPs) - commercially available or synthesized

  • 3-Aminopropylsilatrane (APS)

  • Ethanol (anhydrous)

  • Silicon substrate (or other suitable substrate)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

Equipment:

  • Beakers

  • Spin coater (optional)

  • Oven

Procedure:

  • Substrate Preparation:

    • Clean the silicon substrate by sonicating in acetone, isopropanol, and DI water for 10 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Activate the surface by immersing it in Piranha solution for 15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with DI water and dry with nitrogen.

  • APS Film Deposition:

    • Prepare a 1% (v/v) solution of 3-aminopropylsilatrane in anhydrous ethanol.

    • Immerse the cleaned and activated substrate in the APS solution for 1 hour at room temperature.

    • Alternatively, spin-coat the APS solution onto the substrate.

    • Rinse the substrate with ethanol to remove excess APS.

    • Cure the APS layer by baking in an oven at 110°C for 30 minutes.

  • Gold Nanoparticle Immobilization:

    • Immerse the APS-functionalized substrate in a colloidal solution of gold nanoparticles for several hours (the exact time will depend on the desired nanoparticle density).

    • The primary amine groups of the APS layer will electrostatically attract and bind the negatively charged citrate-stabilized gold nanoparticles.

    • Gently rinse the substrate with DI water to remove loosely bound nanoparticles.

    • Dry the substrate with a gentle stream of nitrogen.

Characterization:

  • Atomic Force Microscopy (AFM): To assess the surface roughness and uniformity of the APS film and the distribution of immobilized AuNPs.

  • Contact Angle Measurements: To verify the change in surface hydrophilicity after APS deposition.

  • UV-Vis Spectroscopy: To confirm the presence of gold nanoparticles on the substrate by observing the characteristic surface plasmon resonance peak.

G cluster_substrate Substrate Preparation cluster_aps APS Film Deposition cluster_aunp AuNP Immobilization cluster_characterization Characterization s1 Clean Substrate s2 Activate with Piranha Solution s1->s2 s3 Rinse and Dry s2->s3 a1 Immerse in APS Solution s3->a1 Start APS Coating a2 Rinse with Ethanol a1->a2 a3 Cure at 110°C a2->a3 n1 Immerse in AuNP Solution a3->n1 Start AuNP Immobilization n2 Rinse with DI Water n1->n2 n3 Dry n2->n3 c1 AFM n3->c1 c2 Contact Angle n3->c2 c3 UV-Vis n3->c3

Quantitative Data Presentation

The following tables summarize key quantitative data related to the use of 3-aminopropylsilatrane as a coupling agent for nanoparticles.

Table 1: Comparison of Surface Roughness after Silanization

Silane Coupling AgentSubstrateSurface Roughness (RMS)Percent Increase over Clean SubstrateReference
3-Aminopropylsilatrane (APS)Silicon99 pm39%
3-Aminopropyltriethoxysilane (APTES)Silicon226 pm218%

Table 2: Representative Drug Loading and Encapsulation Efficiency

Nanoparticle SystemCoupling AgentDrugDrug Loading Capacity (wt%)Encapsulation Efficiency (%)
Mesoporous Silica NanoparticlesAPTESDoxorubicin~15-20%>90%
SPIONsAPTESCamptothecin~10-15%~85%
Liposomes on APS-functionalized surfaceAPSEnalapril MaleateNot applicable (surface immobilization)88.2 ± 3.5% (in liposomes)

Note: Data for APS-specific drug loading is limited; values for APTES are provided as a close approximation. The principles of amine-group-mediated drug attachment are similar.

Cellular Signaling Pathways in Drug Delivery

The primary amine groups introduced by 3-aminopropylsilatrane functionalization impart a positive surface charge to the nanoparticles at physiological pH. This positive charge plays a crucial role in their interaction with the negatively charged cell membrane, influencing their cellular uptake and subsequent intracellular trafficking.

Cellular Uptake Mechanisms

Amine-functionalized nanoparticles can be internalized by cells through various endocytic pathways. The specific mechanism is often dependent on the nanoparticle size, surface charge density, and the cell type.

  • Clathrin-Mediated Endocytosis (CME): This is a common pathway for the uptake of nanoparticles. The nanoparticles bind to receptors on the cell surface, which then cluster in clathrin-coated pits. These pits invaginate to form vesicles that transport the nanoparticles into the cell.

  • Macropinocytosis: Larger nanoparticles or nanoparticle agglomerates can be taken up through this process, which involves the formation of large, irregular vesicles called macropinosomes.

  • Caveolae-Mediated Endocytosis: This pathway involves small, flask-shaped invaginations of the plasma membrane called caveolae.

G cluster_uptake Endocytosis Pathways cluster_intracellular Intracellular Trafficking NP APS-Functionalized Nanoparticle (+ charge) Membrane Cell Membrane (- charge) NP->Membrane Electrostatic Interaction CME Clathrin-Mediated Endocytosis Membrane->CME Macro Macropinocytosis Membrane->Macro Caveolae Caveolae-Mediated Endocytosis Membrane->Caveolae Endosome Early Endosome CME->Endosome Macro->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Lysosome->Release Acidic pH Trigger

Potential Downstream Signaling

Once internalized, the nanoparticles and their therapeutic cargo can influence various cellular signaling pathways. The specific pathways activated will depend on the nature of the nanoparticle core, the encapsulated drug, and the target cell.

  • Apoptosis Induction: Many anticancer drugs delivered by nanoparticles aim to induce programmed cell death (apoptosis) in cancer cells. This can be initiated through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).

  • Inflammatory Response: Nanoparticles can sometimes trigger an inflammatory response. This may involve the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines. In some therapeutic contexts, a localized inflammatory response can be beneficial for tumor destruction.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Nanoparticle-mediated delivery of targeted therapies can modulate this pathway to inhibit cancer cell growth.

G cluster_apoptosis Apoptosis cluster_inflammation Inflammatory Response cluster_mapk MAPK Pathway DrugRelease Drug Release from APS-Nanoparticle Caspase Caspase Activation DrugRelease->Caspase Bcl2 Bcl-2 Modulation DrugRelease->Bcl2 ROS ROS Generation DrugRelease->ROS NFkB NF-κB Activation DrugRelease->NFkB MAPK MAPK Signaling DrugRelease->MAPK Apoptosis Cell Death Caspase->Apoptosis Bcl2->Apoptosis ROS->Apoptosis Cytokines Cytokine Production NFkB->Cytokines Proliferation Inhibition of Cell Proliferation MAPK->Proliferation

Conclusion

3-Aminopropylsilatrane is a highly effective and reliable coupling agent for the surface functionalization of a wide range of nanoparticles. Its superior stability and ability to form uniform monolayers make it an excellent choice for applications in drug delivery, diagnostics, and materials science. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals seeking to leverage the advantages of 3-aminopropylsilatrane in their work. The understanding of the interactions between APS-functionalized nanoparticles and cellular signaling pathways will further aid in the rational design of next-generation nanomedicines.

Application Notes and Protocols for Catalysis with Silatrane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized silatrane derivatives and their application in creating robust heterogeneous catalysts. The unique structural and electronic properties of silatranes, characterized by a pentacoordinate silicon center with a transannular Si←N bond, make them excellent candidates for advanced applications in catalysis, primarily as stable anchoring groups for catalytically active metal complexes.

I. Synthesis of Functionalized Silatrane Derivatives

Silatrane derivatives can be synthesized through the transesterification of corresponding trialkoxysilanes with triethanolamine. This protocol describes an efficient, solvent-free, organocatalytic method for the synthesis of various silatranes with high yields.

Experimental Protocol: Synthesis of Vinylsilatrane

This protocol details the synthesis of vinylsilatrane using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst.

Materials:

  • Triethanolamine (TEOA)

  • Vinyltrimethoxysilane

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needle

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

  • To a clean, dry round-bottom flask, add triethanolamine (1.0 equivalent).

  • Add vinyltrimethoxysilane (1.03 equivalents) to the flask.

  • With vigorous stirring, add DBU (0.01 equivalents) to the reaction mixture.

  • Observe the reaction mixture. It will initially be a two-phase system that homogenizes after a few minutes of stirring.

  • Continue stirring at room temperature. A white crystalline product will begin to precipitate.

  • Allow the reaction to proceed until completion (typically monitored by TLC or GC-MS, or based on established reaction times from literature).

  • Once the reaction is complete, isolate the solid product by vacuum filtration.

  • Wash the collected solid with three small portions of cold hexane to remove any unreacted starting materials and the DBU catalyst.

  • Dry the purified vinylsilatrane product under vacuum to a constant weight.

Quantitative Data: Synthesis of Various Silatrane Derivatives

The following table summarizes the yields for the synthesis of a range of silatrane derivatives using the described organocatalytic protocol.

EntryR-group of SilatraneStarting TrialkoxysilaneCatalystYield (%)
1VinylVinyltrimethoxysilaneDBU>99
2PhenylPhenyltrimethoxysilaneDBU98
33-Aminopropyl(3-Aminopropyl)trimethoxysilaneDBU97
43-Glycidyloxypropyl(3-Glycidyloxypropyl)trimethoxysilaneDBU99
5MethylMethyltrimethoxysilaneDBU96

II. Application of Silatranes as Catalyst Anchors

The high stability of the silatrane cage and its ability to form robust siloxane bonds with metal oxide surfaces make silatrane derivatives ideal for immobilizing molecular catalysts. This protocol outlines the heterogenization of a ruthenium-based water oxidation catalyst onto a metal oxide surface using a silatrane anchoring group.

Experimental Protocol: Immobilization of a Ru-based Catalyst

This protocol describes the anchoring of a ruthenium-bipyridine-disulfonate complex functionalized with a silatrane group onto a fluorine-doped tin oxide (FTO) electrode coated with nano-ATO (antimony-doped tin oxide).

Materials:

  • FTO/nanoATO electrode

  • Silatrane-functionalized Ru-bds complex

  • Acetonitrile (anhydrous)

  • Schlenk flask or similar reaction vessel

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place the FTO/nanoATO electrode in a clean, dry Schlenk flask.

  • Prepare a solution of the silatrane-functionalized Ru-bds complex in anhydrous acetonitrile. The concentration will depend on the specific complex and desired surface coverage.

  • Under an inert atmosphere, transfer the solution of the Ru complex into the Schlenk flask containing the electrode.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours with gentle stirring or agitation.

  • After 12 hours, allow the flask to cool to room temperature.

  • Remove the electrode from the solution and rinse it thoroughly with fresh acetonitrile to remove any non-covalently bound catalyst.

  • Dry the functionalized electrode under a stream of inert gas.

  • The resulting FTO/nanoATO/Ru-bds electrode is now ready for use as a heterogeneous water oxidation catalyst.

Quantitative Data: Performance of the Heterogenized Catalyst

The following table summarizes the key performance metrics for the silatrane-anchored ruthenium water oxidation catalyst.

ParameterValueConditions
Current Density0.89 mA cm⁻²pH 7 aqueous solution, 1.6 V vs. NHE
Turnover Frequency5.1 s⁻¹pH 7 aqueous solution, 1.6 V vs. NHE
StabilityStable for over 2 hoursContinuous operation

III. Visualizations

Experimental Workflow: Synthesis of Silatrane Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start1 Triethanolamine mix Mix and Stir at Room Temperature start1->mix start2 Trialkoxysilane start2->mix start3 DBU Catalyst start3->mix precipitate Precipitation of Silatrane mix->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Hexane filter->wash dry Dry under Vacuum wash->dry product Purified Silatrane Derivative dry->product G RuIV_O Ru(IV)=O RuV_O Ru(V)=O RuIV_O->RuV_O -e⁻ RuIII_OH Ru(III)-OH RuIII_OH->RuIV_O -e⁻, -H⁺ RuII_H2O Ru(II)-H₂O RuII_H2O->RuIII_OH -e⁻, -H⁺ RuV_O->RuII_H2O +H₂O, -O₂, -2H⁺, -2e⁻ O2_release O₂ Release RuV_O->O2_release

Application Notes and Protocols for 3-Aminopropylsilatrane in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylsilatrane (APS) is an organosilicon compound that has garnered significant interest in the field of drug delivery due to its unique structural and functional properties. The presence of a pentacoordinated silicon atom and a terminal primary amine group makes APS a versatile molecule for the development of advanced drug delivery systems. The silatrane cage provides stability and can influence the biological activity of the conjugated molecule, while the aminopropyl chain offers a reactive handle for covalent attachment to drug molecules, polymers, and nanoparticles.[1][2]

These application notes provide an overview of the use of 3-aminopropylsilatrane in drug delivery, including protocols for the synthesis of APS-functionalized carriers, drug loading, and in vitro evaluation.

Key Applications of 3-Aminopropylsilatrane in Drug Delivery

3-Aminopropylsilatrane can be utilized in various strategies to enhance drug delivery:

  • Molecular Hybridization: APS can be covalently linked to existing drug molecules to create novel hybrid compounds with potentially improved pharmacological profiles, such as enhanced efficacy and reduced side effects.[1][2]

  • Surface Functionalization of Nanoparticles: The aminopropyl group of APS allows for its grafting onto the surface of various nanoparticles (e.g., silica, iron oxide, PLGA) to improve drug loading, control release, and facilitate targeted delivery.[3]

  • Linker for Drug Conjugation: APS can act as a stable linker to attach drugs to carrier molecules like polymers or antibodies, enabling the development of targeted drug conjugates.

Quantitative Data Summary

The following tables summarize the available quantitative data for 3-aminopropylsilatrane derivatives in the context of their biological activity, which is a crucial aspect of drug delivery system efficacy.

Table 1: In Vitro Cytotoxicity of 3-Aminopropylsilatrane-Drug Hybrids

APS-Drug HybridCell LineIC50 (µM)Reference
Silatrane derivative of Chalcone-TriazoleTrichomonas vaginalis1.75[2]
Chalcone-Triazole-Silatrane HybridsGiardia lamblia & Trichomonas vaginalis18.24 - 50.21[2]
Phosphoramide-tegafur-APS derivativeHCT-8 (adenocarcinoma)Inhibition ratio: 12-29%[2]
Phosphoramide-tegafur-APS derivativeBel7402 (hepatocellular carcinoma)Inhibition ratio: 12-29%[2]

Table 2: Antimicrobial Activity of 3-Aminopropylsilatrane Derivatives

APS DerivativeMicroorganismMIC (µg/mL)Reference
Isoxazole-Silatrane HybridEnterococcus durans12.5[2]
Isoxazole-Silatrane HybridBacillus subtilis6.2[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopropylsilatrane (APS)

This protocol describes the general synthesis of 3-aminopropylsilatrane from 3-aminopropyltriethoxysilane and triethanolamine.

Materials:

  • 3-aminopropyltriethoxysilane

  • Triethanolamine

  • Anhydrous ethanol

  • Potassium hydroxide (catalyst)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • In a round-bottom flask, dissolve 3-aminopropyltriethoxysilane and a stoichiometric amount of triethanolamine in anhydrous ethanol.

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Reflux the reaction mixture for 4-6 hours with constant stirring.

  • After the reaction is complete, remove the ethanol by distillation.

  • The crude product is then purified by vacuum distillation to obtain pure 3-aminopropylsilatrane.

  • Characterize the final product using techniques such as NMR (¹H, ¹³C, ²⁹Si) and FTIR spectroscopy.[4][5]

Protocol 2: Surface Functionalization of Silica Nanoparticles with APS

This protocol outlines the process for modifying the surface of silica nanoparticles with 3-aminopropylsilatrane to introduce amine functional groups.

Materials:

  • Silica nanoparticles (pre-synthesized)

  • 3-Aminopropylsilatrane (APS)

  • Anhydrous toluene

  • Three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Centrifuge

Procedure:

  • Disperse the pre-synthesized silica nanoparticles in anhydrous toluene in a three-neck round-bottom flask under a nitrogen atmosphere.

  • Add a calculated amount of 3-aminopropylsilatrane to the nanoparticle suspension. The amount will depend on the desired surface density of amine groups.

  • Reflux the mixture for 12-24 hours with vigorous stirring to ensure complete reaction.

  • After cooling to room temperature, collect the APS-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with toluene and then with ethanol to remove any unreacted APS and byproducts.

  • Dry the functionalized nanoparticles under vacuum.

  • Confirm the surface functionalization using techniques such as FTIR spectroscopy (to observe N-H and Si-O-Si bands), thermogravimetric analysis (TGA) (to quantify the amount of grafted APS), and zeta potential measurements (to confirm the change in surface charge).[3][6]

Protocol 3: Doxorubicin Loading onto APS-Functionalized Silica Nanoparticles

This protocol describes the loading of the anticancer drug doxorubicin (DOX) onto the prepared APS-functionalized silica nanoparticles.

Materials:

  • APS-functionalized silica nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of APS-functionalized silica nanoparticles in PBS (pH 7.4).

  • Prepare a stock solution of doxorubicin in deionized water.

  • Add the doxorubicin solution to the nanoparticle suspension and stir the mixture at room temperature in the dark for 24 hours to allow for drug adsorption.

  • Separate the doxorubicin-loaded nanoparticles from the solution by centrifugation.

  • Measure the concentration of free doxorubicin in the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm.

  • Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol details the procedure to evaluate the release of doxorubicin from the drug-loaded nanoparticles at different pH conditions, simulating physiological and tumor microenvironments.

Materials:

  • Doxorubicin-loaded APS-functionalized silica nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (e.g., MWCO 10 kDa)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of doxorubicin-loaded nanoparticles in a specific volume of PBS (pH 7.4 or 5.5) and place the suspension in a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the corresponding fresh PBS.

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Measure the concentration of released doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at 480 nm.

  • Plot the cumulative percentage of drug release versus time to obtain the drug release profile.

Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Free doxorubicin (as a positive control)

  • APS-functionalized silica nanoparticles (as a negative control)

  • Doxorubicin-loaded APS-functionalized silica nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of free doxorubicin, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control cells and plot it against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Carrier Synthesis & Functionalization cluster_loading Drug Loading cluster_evaluation In Vitro Evaluation s1 Synthesis of Nanoparticles (e.g., Silica, PLGA) s3 Surface Functionalization of Nanoparticles with APS s1->s3 s2 Synthesis of 3-Aminopropylsilatrane (APS) s2->s3 l2 Incubation of APS-Nanoparticles with Drug s3->l2 l1 Drug Solution (e.g., Doxorubicin) l1->l2 l3 Separation & Quantification of Unloaded Drug l2->l3 e1 Characterization (Size, Zeta Potential, Morphology) l2->e1 e2 In Vitro Drug Release Study (pH 7.4 and 5.5) l2->e2 e3 In Vitro Cytotoxicity Assay (e.g., MTT Assay) l2->e3 l4 Calculation of Drug Loading Content & Efficiency l3->l4

Caption: Experimental workflow for the development and evaluation of APS-based drug delivery systems.

passive_targeting cluster_bloodstream Bloodstream cluster_tissue Tumor Microenvironment np APS-Nanoparticle Drug Carrier (<200 nm) tumor_vessel Leaky Vasculature np->tumor_vessel EPR Effect tumor_cell Tumor Cells tumor_vessel->tumor_cell Drug Release & Uptake

Caption: Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

Disclaimer: The provided protocols are generalized and may require optimization based on the specific nanoparticle system, drug, and cell line being used. It is essential to consult the primary literature and perform preliminary experiments to establish optimal conditions. Information on specific signaling pathways affected by drugs delivered via APS-based systems is limited in the current literature. The primary mechanism of action would likely be dictated by the encapsulated drug itself.

References

Application Notes and Protocols for Aminopropylsilatrane in Plant Growth Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the plant growth-stimulating effects of aminopropylsilatrane (APS). This document includes a summary of quantitative data, detailed experimental protocols for assessing its efficacy, and a hypothesized signaling pathway to guide further research into its mechanism of action.

Data Presentation: Quantitative Effects of Aminopropylsilatrane and Its Derivatives on Plant Growth

The following tables summarize the reported quantitative data on the efficacy of aminopropylsilatrane and related compounds in promoting plant growth.

Table 1: Effects of Aminopropylsilatrane and its Derivatives on Seed Germination

CompoundPlant SpeciesConcentrationGermination Efficacy/EffectReference
Aminopropylsilatrane (APS)Corn, Radish10⁻⁷ mol/L60% germination efficacy[1]
APS Derivatives (Compounds 3,4 in source)Corn, Radish10⁻⁷ mol/L200% germination efficacy[1]
APS-containing polymersWheat, Oat, RyeNot Specified98% germination (compared to 77% for water)[1]

Table 2: Optimal Concentrations of Silatranes for Seedling Growth

CompoundPlant SpeciesOptimal ConcentrationObserved EffectReference
γ-Aminopropyl silatranes (3b and 3e in source)Maize (Zea mays)100 µmol L⁻¹Best results in root and shoot elongation[2]
γ-Chloropropyl silatrane (3a in source)Wheat (Triticum aestivum)200 µmol L⁻¹Most efficient for root and shoot elongation[2]

Table 3: Comparative Activity of Aminopropylsilatrane Derivatives

CompoundPlant SpeciesConcentrationActivity ComparisonReference
Aminopropylsilatrane DerivativesTurnips, Corn40 ppmStronger activity than brassinolide (125% and 72% respectively)[1]

Experimental Protocols

The following are detailed protocols for evaluating the effects of aminopropylsilatrane on plant growth, adapted from standard methodologies.

Protocol 1: Seed Germination Assay

This protocol outlines the steps to assess the effect of aminopropylsilatrane on seed germination.

Materials:

  • Seeds of the target plant species (e.g., maize, wheat, radish)

  • Aminopropylsilatrane (APS)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Growth chamber or incubator with controlled temperature and light

  • Forceps

Procedure:

  • Preparation of APS Solutions: Prepare a stock solution of APS in sterile distilled water. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., 10⁻⁷ mol/L, 10 µmol L⁻¹, 50 µmol L⁻¹, 100 µmol L⁻¹, 200 µmol L⁻¹, 500 µmol L⁻¹). A control solution of sterile distilled water should also be prepared.

  • Seed Sterilization: Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to wash the seeds with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water (at least 5 times).

  • Plating: Place two layers of sterile filter paper in each Petri dish. Moisten the filter paper with 5 mL of the respective APS solution or the control solution.

  • Sowing: Using sterile forceps, place a predetermined number of seeds (e.g., 50) evenly spaced on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber. The incubation conditions should be optimized for the specific plant species. A general condition is a 16-hour light/8-hour dark photoperiod at 25°C.

  • Data Collection: Record the number of germinated seeds daily for a period of 7 to 14 days. A seed is considered germinated when the radicle has emerged.

  • Analysis: Calculate the germination percentage for each treatment and the control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Protocol 2: Seedling Root and Shoot Elongation Assay

This protocol is designed to measure the effect of aminopropylsilatrane on early seedling growth.

Materials:

  • Germinated seeds (from Protocol 1 or pre-germinated)

  • Square Petri dishes (12 cm x 12 cm)

  • Agar medium (e.g., 0.8% agar in water or a nutrient solution like Murashige and Skoog)

  • Aminopropylsilatrane (APS)

  • Growth chamber

  • Ruler or digital caliper

  • Image analysis software (optional)

Procedure:

  • Preparation of Agar Plates: Prepare the agar medium and autoclave it. While the medium is still molten, add APS to achieve the desired final concentrations. Pour the medium into sterile square Petri dishes and allow it to solidify in a vertical position to create a slant.

  • Seedling Transfer: Select uniformly germinated seeds and carefully place them on the surface of the agar at the top of the slant, with the radicle pointing downwards.

  • Incubation: Place the Petri dishes in a vertical position in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 25°C).

  • Data Collection: After a set period (e.g., 7-10 days), carefully remove the seedlings from the agar. Measure the length of the primary root and the shoot using a ruler or digital caliper. Alternatively, the plates can be scanned, and the lengths can be measured using image analysis software.

  • Analysis: Calculate the average root and shoot length for each treatment and the control. Perform statistical analysis to determine if APS has a significant effect on seedling growth.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism by which aminopropylsilatrane stimulates plant growth is not yet fully elucidated. However, based on the known effects of silicon-containing compounds on plants, a hypothesized signaling pathway can be proposed. Silicon has been shown to modulate plant defense responses and interact with key plant hormone signaling pathways.[3][4]

Hypothesized Signaling Pathway of Aminopropylsilatrane in Plant Growth Promotion:

G cluster_hormone Hormone Signaling Modulation cluster_responses Physiological Responses APS Aminopropylsilatrane (APS) Membrane Cell Membrane Perception APS->Membrane Uptake/Binding Second_Messengers Secondary Messengers (e.g., Ca²⁺, ROS) Membrane->Second_Messengers Signal Transduction Auxin Auxin Pathway Second_Messengers->Auxin Crosstalk Gibberellin Gibberellin Pathway Second_Messengers->Gibberellin Crosstalk Cytokinin Cytokinin Pathway Second_Messengers->Cytokinin Crosstalk Gene_Expression Modulation of Gene Expression Auxin->Gene_Expression Gibberellin->Gene_Expression Cytokinin->Gene_Expression Cell_Division Cell Division & Elongation Gene_Expression->Cell_Division Nutrient_Uptake Nutrient Uptake Gene_Expression->Nutrient_Uptake Stress_Resistance Stress Resistance Gene_Expression->Stress_Resistance Growth Enhanced Plant Growth (Root & Shoot) Cell_Division->Growth Nutrient_Uptake->Growth Stress_Resistance->Growth

Caption: Hypothesized signaling pathway for aminopropylsilatrane-induced plant growth stimulation.

Workflow for Investigating Aminopropylsilatrane's Effects:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_mechanism Mechanism of Action Studies APS_Prep Prepare APS Solutions (various concentrations) Germination Germination Assay (Protocol 1) APS_Prep->Germination Seedling_Growth Seedling Growth Assay (Protocol 2) APS_Prep->Seedling_Growth Seed_Prep Seed Sterilization & Selection Seed_Prep->Germination Seed_Prep->Seedling_Growth Data_Collection Collect Data: - Germination Rate - Root/Shoot Length Germination->Data_Collection Seedling_Growth->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Hormone_Analysis Hormone Profiling (e.g., LC-MS) Statistical_Analysis->Hormone_Analysis Gene_Expression_Analysis Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq) Statistical_Analysis->Gene_Expression_Analysis Conclusion Conclusion on APS Efficacy & Mechanism Statistical_Analysis->Conclusion Hormone_Analysis->Conclusion Gene_Expression_Analysis->Conclusion

Caption: Experimental workflow for assessing the plant growth stimulation effects of aminopropylsilatrane.

Further Research Directions: To validate and expand upon the hypothesized signaling pathway, further research should focus on:

  • Hormone Quantification: Measuring the endogenous levels of key plant hormones like auxins, gibberellins, and cytokinins in response to aminopropylsilatrane treatment.

  • Transcriptomic Analysis: Performing RNA-sequencing to identify genes that are differentially expressed in plants treated with aminopropylsilatrane.

  • Mutant Analysis: Using plant mutants with defects in known hormone signaling pathways to determine if the effects of aminopropylsilatrane are dependent on these pathways.

By following these protocols and exploring the proposed research directions, a deeper understanding of the plant growth-stimulating properties of aminopropylsilatrane can be achieved, potentially leading to the development of novel and effective plant growth regulators.

References

Application Notes and Protocols for Antimicrobial Coating Development with 1-(3-aminopropyl)silatrane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-aminopropyl)silatrane (APS) is an organosilicon compound that serves as a versatile molecule in the development of antimicrobial coatings. Its unique silatrane cage structure provides stability and a controlled hydrolysis mechanism, leading to the formation of uniform and stable self-assembled monolayers (SAMs) on various substrates. The terminal aminopropyl group imparts a positive surface charge, which is the primary mechanism for its antimicrobial activity. This document provides detailed application notes and protocols for the development and evaluation of antimicrobial coatings based on 1-(3-aminopropyl)silatrane.

The primary antimicrobial action of APS coatings is attributed to the electrostatic interaction between the protonated primary amine groups on the coating surface and the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts the cell membrane, leading to leakage of intracellular components and ultimately cell death. While 1-(3-aminopropyl)silatrane provides a foundational antimicrobial effect, its efficacy can be significantly enhanced through chemical modification of the primary amine to incorporate other biocidal moieties.

Data Presentation

The antimicrobial efficacy of coatings based on 1-(3-aminopropyl)silatrane and its derivatives has been evaluated against a range of common pathogens. While quantitative data for coatings composed solely of 1-(3-aminopropyl)silatrane is not extensively reported in peer-reviewed literature, the following tables summarize the available data on the antimicrobial activity of various silatrane derivatives and related aminosilane coatings. This data provides a benchmark for the potential antimicrobial performance that can be achieved.

Table 1: Minimum Inhibitory Concentration (MIC) of Silatrane Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Pyrrole-silatrane hybrid (18a)Enterococcus durans3.1[1]
Pyrrole-silatrane hybrid (18a)Bacillus subtilis6.2[1]
Pyrrole-silatrane hybrids (18b-d)E. coli8 to 16 times lower than parent silatrane[1]
Isoxazole-silatrane hybridEnterococcus durans12.5
Isoxazole-silatrane hybridBacillus subtilis6.2
Phthalimide-containing silatranesStaphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coliEffective antimicrobial agents

Table 2: Antimicrobial Efficacy of Aminosilane-Based Coatings

Coating CompositionMicroorganismEfficacyReference
Quaternary ammonium silane functionalized silica nanoparticlesEscherichia coli96.6% growth inhibition[2]
Quaternary ammonium silane functionalized silica nanoparticlesStaphylococcus aureus98.5% growth inhibition[2]
Polysiloxane coating with amine/imine functionalitiesEscherichia coli>98% inactivation after 24h[3]
Polysiloxane coating with amine/imine functionalitiesMethicillin-resistant Staphylococcus aureus (MRSA)>98% inactivation after 24h[3]
Zwitterionic sulfobetaine silatraneBacterial and protein adsorption>99.8% reduction in fouling compared to bare glass[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-aminopropyl)silatrane

This protocol describes a common method for the synthesis of 1-(3-aminopropyl)silatrane from 3-aminopropyltriethoxysilane (APTES) and triethanolamine.

Materials:

  • 3-aminopropyltriethoxysilane (APTES)

  • Triethanolamine

  • Toluene (anhydrous)

  • Potassium hydroxide (KOH) or other suitable catalyst

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Set up the reaction apparatus (round-bottom flask, Dean-Stark trap, and reflux condenser) under an inert atmosphere.

  • To the round-bottom flask, add equimolar amounts of 3-aminopropyltriethoxysilane and triethanolamine in anhydrous toluene.

  • Add a catalytic amount of potassium hydroxide.

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • The reaction progress is monitored by the collection of ethanol in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • After the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude 1-(3-aminopropyl)silatrane can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

  • Characterize the final product using techniques such as NMR (¹H, ¹³C, ²⁹Si) and FTIR spectroscopy.

Protocol 2: Preparation of Antimicrobial Coatings on Glass or Silicon Substrates

This protocol details the procedure for depositing a self-assembled monolayer of 1-(3-aminopropyl)silatrane onto a substrate.

Materials:

  • 1-(3-aminopropyl)silatrane (APS)

  • Anhydrous toluene or ethanol

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen or Argon gas stream

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 30-60 minutes to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrates with copious amounts of deionized water.

    • Dry the substrates under a stream of nitrogen or argon gas and then in an oven at 110 °C for at least 1 hour.

  • Coating Solution Preparation:

    • Prepare a 1-5% (w/v) solution of 1-(3-aminopropyl)silatrane in anhydrous toluene or ethanol.

  • Coating Deposition:

    • Immerse the cleaned and dried substrates in the APS solution for 2-4 hours at room temperature.

    • Alternatively, spin-coating can be used for a more uniform layer.

  • Post-Coating Treatment:

    • Remove the substrates from the solution and rinse them with fresh anhydrous solvent (toluene or ethanol) to remove any unbound silatrane.

    • Cure the coated substrates in an oven at 110-120 °C for 1 hour to promote covalent bond formation with the surface.

    • Store the coated substrates in a desiccator until use.

Protocol 3: Evaluation of Antimicrobial Efficacy (adapted from ASTM E2180 / JIS Z 2801)

This protocol provides a method for quantitatively measuring the antimicrobial activity of the prepared APS-coated surfaces against bacteria such as Escherichia coli and Staphylococcus aureus.

Materials:

  • APS-coated and uncoated (control) substrates (e.g., 5 cm x 5 cm)

  • Bacterial cultures (E. coli ATCC 8739, S. aureus ATCC 6538)

  • Nutrient broth and nutrient agar

  • Phosphate buffered saline (PBS)

  • Sterile cover films (e.g., 4 cm x 4 cm)

  • Incubator (35 ± 1 °C)

  • Stomacher or vortex mixer

  • Pipettes, sterile petri dishes, and other standard microbiology lab equipment

  • Neutralizing broth (e.g., Letheen broth)

Procedure:

  • Inoculum Preparation:

    • Culture the test bacteria in nutrient broth overnight at 35 ± 1 °C.

    • Harvest the bacterial cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation of Surfaces:

    • Place the sterile coated and uncoated substrates in separate sterile petri dishes.

    • Pipette a defined volume (e.g., 0.4 mL) of the bacterial suspension onto the center of each substrate.

    • Carefully place a sterile cover film over the inoculum to ensure even spreading.

  • Incubation:

    • Incubate the petri dishes at 35 ± 1 °C with high humidity (>90%) for 24 hours.

  • Recovery of Bacteria:

    • After incubation, carefully lift the cover film and place both the substrate and the cover film into a sterile bag or tube containing a defined volume (e.g., 10 mL) of neutralizing broth.

    • Vigorously mix using a stomacher or vortex mixer to dislodge and recover the bacteria.

  • Quantification:

    • Perform serial dilutions of the recovered bacterial suspension in PBS.

    • Plate the dilutions onto nutrient agar plates.

    • Incubate the plates at 35 ± 1 °C for 24-48 hours.

    • Count the number of colony-forming units (CFU) on the plates.

  • Calculation of Antimicrobial Activity:

    • Calculate the antimicrobial activity (R) using the following formula: R = (log(B/A)) Where: A = average number of viable cells on the treated test piece after 24 hours. B = average number of viable cells on the untreated test piece after 24 hours.

    • The percentage reduction can be calculated as: Percentage Reduction = ((B - A) / B) * 100

Visualizations

Synthesis_of_APS cluster_reactants Reactants APTES 3-aminopropyltriethoxysilane (APTES) Reaction Reflux in Toluene (110-120 °C) APTES->Reaction TEA Triethanolamine TEA->Reaction Solvent Toluene Solvent->Reaction Catalyst KOH Catalyst->Reaction APS 1-(3-aminopropyl)silatrane (APS) Reaction->APS Ethanol Ethanol (byproduct) Reaction->Ethanol removed by Dean-Stark trap

Caption: Synthesis of 1-(3-aminopropyl)silatrane.

Coating_Workflow Start Start Substrate_Cleaning Substrate Cleaning (Piranha Etch) Start->Substrate_Cleaning Hydroxylation Surface Hydroxylation (-OH groups) Substrate_Cleaning->Hydroxylation Deposition Substrate Immersion (2-4 hours) Hydroxylation->Deposition APS_Solution Prepare APS Solution (1-5% in Toluene/Ethanol) APS_Solution->Deposition SAM_Formation Self-Assembled Monolayer (SAM) Formation Deposition->SAM_Formation Rinsing Rinse with Solvent SAM_Formation->Rinsing Curing Cure at 110-120 °C Rinsing->Curing Finished_Coating Antimicrobial Coated Surface Curing->Finished_Coating

Caption: Experimental workflow for coating deposition.

Antimicrobial_Mechanism APS_Surface APS Coated Surface Positively Charged (+) Interaction Electrostatic Interaction APS_Surface->Interaction Microbe_Membrane Microbial Cell Membrane Negatively Charged (-) Microbe_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of antimicrobial action.

References

Application Notes and Protocols for the Synthesis of Functionalized Resins Using 3-Aminopropylsilatrane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropylsilatrane (APS) is a versatile organosilicon compound increasingly utilized in materials science for the surface functionalization of various substrates. Its unique caged structure imparts stability and controlled reactivity, making it an attractive alternative to traditional aminosilanes like (3-aminopropyl)triethoxysilane (APTES). The primary amino group of APS serves as a convenient anchor point for the immobilization of molecules, catalysts, or intermediates in solid-phase synthesis, chromatography, and drug delivery systems.

These application notes provide detailed protocols for the synthesis of 3-aminopropylsilatrane and its subsequent use in the functionalization of common resin materials, including silica, polystyrene, and polymethacrylate. Furthermore, methods for the quantification of amine loading on the functionalized resins are described.

Synthesis of 3-Aminopropylsilatrane

The synthesis of 3-aminopropylsilatrane is typically achieved through a transesterification reaction between (3-aminopropyl)triethoxysilane and triethanolamine.

Experimental Protocol

Materials:

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Triethanolamine (TEA)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)

  • Anhydrous toluene or ethanol (solvent)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Schlenk line or inert atmosphere setup

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethanolamine (1 molar equivalent) in anhydrous toluene.

  • Add a catalytic amount of KOH or NaOH to the solution.

  • Slowly add (3-aminopropyl)triethoxysilane (1 molar equivalent) to the reaction mixture.

  • Heat the mixture to reflux (typically around 110-120 °C for toluene) and maintain for 2-4 hours.

  • The progress of the reaction can be monitored by the distillation of ethanol, a byproduct of the transesterification.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 3-aminopropylsilatrane, will precipitate as a white solid.

  • Filter the solid product and wash with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Dry the purified 3-aminopropylsilatrane under vacuum.

Characterization:

The successful synthesis of 3-aminopropylsilatrane can be confirmed by:

  • ¹H NMR: To confirm the presence of propyl and ethanolamine protons.

  • ¹³C NMR: To verify the carbon framework.

  • ²⁹Si NMR: To observe the characteristic chemical shift of the pentacoordinated silicon in the silatrane cage.

  • FT-IR Spectroscopy: To identify the N-H stretching of the primary amine and the Si-O-C bonds of the silatrane structure.

Functionalization of Resins with 3-Aminopropylsilatrane

The primary amino group of 3-aminopropylsilatrane allows for its covalent attachment to various resin backbones. The choice of resin and functionalization strategy will depend on the intended application.

Functionalization of Silica Gel

Silica gel, with its abundant surface silanol groups (-Si-OH), is readily functionalized with 3-aminopropylsilatrane. The reaction proceeds through the hydrolysis of the silatrane and subsequent condensation with the surface silanols.[1]

Experimental Protocol:

Materials:

  • Silica gel (e.g., for chromatography, 60 Å, 230-400 mesh)

  • 3-Aminopropylsilatrane (APS)

  • Anhydrous toluene

  • Methanol

  • Deionized water

Procedure:

  • Activation of Silica Gel: Dry the silica gel under vacuum at 120-150 °C for at least 4 hours to remove adsorbed water.

  • Silanization:

    • Suspend the activated silica gel in anhydrous toluene.

    • Add a solution of 3-aminopropylsilatrane (typically 2-5% w/v) in toluene to the silica slurry.

    • Reflux the mixture for 4-24 hours under an inert atmosphere.

  • Washing:

    • Allow the mixture to cool to room temperature.

    • Filter the functionalized silica gel.

    • Wash the silica sequentially with toluene, methanol, and deionized water to remove unreacted APS and byproducts.

  • Drying: Dry the aminopropyl-functionalized silica gel under vacuum at 60-80 °C.

logical_relationship APS 3-Aminopropylsilatrane (APS) (Primary Amine Functionality) Functionalized_Resin Functionalized Resin (Immobilized Amine Groups) APS->Functionalized_Resin Covalent Attachment Resin Resin Backbone (e.g., Silica, Polystyrene) Resin->Functionalized_Resin Surface Modification Application Applications (Solid-Phase Synthesis, Catalysis, etc.) Functionalized_Resin->Application Enables

Functionalization of Polystyrene Resins (e.g., Merrifield Resin)

Chloromethylated polystyrene resins, such as Merrifield resin, can be functionalized with 3-aminopropylsilatrane via a nucleophilic substitution reaction.

Experimental Protocol:

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • 3-Aminopropylsilatrane (APS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a non-nucleophilic base)

  • Methanol

Procedure:

  • Resin Swelling: Swell the Merrifield resin in anhydrous DMF or DCM for 1-2 hours.

  • Functionalization:

    • To the swollen resin, add a solution of 3-aminopropylsilatrane (2-5 equivalents relative to the resin's chlorine loading) in DMF.

    • Add a non-nucleophilic base like TEA or DIPEA (2-5 equivalents) to scavenge the HCl byproduct.

    • Heat the reaction mixture at 60-80 °C for 12-24 hours with gentle agitation.

  • Washing:

    • Filter the resin and wash sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Drying: Dry the aminopropyl-functionalized polystyrene resin under vacuum.

Functionalization of Polymethacrylate Resins

Polymethacrylate resins containing reactive groups like epoxides or esters can be functionalized with 3-aminopropylsilatrane. The following is a general protocol for an epoxy-functionalized polymethacrylate resin.

Experimental Protocol:

Materials:

  • Epoxy-functionalized polymethacrylate resin

  • 3-Aminopropylsilatrane (APS)

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

Procedure:

  • Resin Swelling: Swell the epoxy-functionalized polymethacrylate resin in anhydrous DMSO or DMF.

  • Functionalization:

    • Add a solution of 3-aminopropylsilatrane (2-5 equivalents relative to the epoxy loading) in the same solvent to the swollen resin.

    • Heat the mixture at 80-100 °C for 24-48 hours.

  • Washing:

    • Filter the functionalized resin and wash thoroughly with DMSO or DMF, followed by methanol.

  • Drying: Dry the aminopropyl-functionalized polymethacrylate resin under vacuum.

Quantification of Amine Loading

Determining the concentration of primary amine groups on the functionalized resin is crucial for subsequent applications. The ninhydrin test and the picric acid method are two common colorimetric assays for this purpose.

Ninhydrin (Kaiser) Test Protocol

The ninhydrin test is a sensitive qualitative and quantitative method for detecting primary amines.[2][3][4] The reaction of ninhydrin with primary amines produces a characteristic deep blue color (Ruhemann's purple), which can be quantified spectrophotometrically.[2]

Reagents:

  • Ninhydrin Reagent: Dissolve 2 g of ninhydrin in 100 mL of ethanol or a 1:1 mixture of acetone and butanol.[3]

  • Pyridine Solution: 80% (v/v) pyridine in water.

  • Phenol Solution: 80% (w/v) phenol in ethanol.

  • Potassium Cyanide Solution: 2% (w/v) KCN in water.

Procedure:

  • Accurately weigh a small amount (5-10 mg) of the dry aminopropyl-functionalized resin into a test tube.

  • Add a few drops of each of the pyridine, phenol, and ninhydrin solutions.

  • Add one drop of the KCN solution.

  • Heat the test tube in a boiling water bath for 5-10 minutes.

  • A deep blue color on the resin beads and in the solution indicates the presence of primary amines.

  • For quantification, the colored solution can be diluted with ethanol, and the absorbance is measured at 570 nm. A calibration curve using a known concentration of a primary amine (e.g., benzylamine) is required for accurate quantification.

Picric Acid Titration Protocol

This method involves the reaction of the basic amine groups on the resin with a known excess of picric acid. The unreacted picric acid is then back-titrated or quantified spectrophotometrically.

Reagents:

  • Picric Acid Solution: 0.1 M picric acid in dichloromethane (DCM).

  • Diisopropylethylamine (DIPEA) Solution: 0.5 M DIPEA in DCM.

Procedure:

  • Swell a known weight of the functionalized resin in DCM.

  • Add a known volume of the 0.1 M picric acid solution and agitate for 30 minutes.

  • Wash the resin with DCM until the filtrate is colorless to remove excess, unbound picric acid.

  • Elute the bound picric acid from the resin by washing with the 0.5 M DIPEA solution.

  • Collect the yellow eluent and measure its absorbance at 358 nm.

  • Calculate the amine loading using a calibration curve prepared with known concentrations of picric acid.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis and functionalization processes.

Table 1: Synthesis of 3-Aminopropylsilatrane - Reaction Parameters

ParameterValue
Reactant Ratio (APTES:TEA)1:1 (molar)
CatalystKOH or NaOH
SolventAnhydrous Toluene
Reaction Temperature110-120 °C (Reflux)
Reaction Time2-4 hours
Expected Yield> 80%

Table 2: Functionalization of Resins with 3-Aminopropylsilatrane - Typical Conditions

Resin TypeFunctional GroupSolventReaction TemperatureReaction TimeAmine Loading (mmol/g)
Silica GelSilanol (-Si-OH)Toluene110 °C4-24 h0.5 - 1.5
Merrifield ResinChloromethyl (-CH₂Cl)DMF60-80 °C12-24 h0.8 - 1.2
Epoxy-PolymethacrylateEpoxideDMSO80-100 °C24-48 h0.7 - 1.1

Note: Amine loading can vary significantly depending on the specific resin properties (e.g., pore size, surface area) and reaction conditions.

Signaling Pathways and Logical Relationships

silica_functionalization cluster_activation Activation cluster_silanization Silanization cluster_purification Purification cluster_drying Drying Silica Silica Gel Surface: -Si-OH Activated_Silica Activated Silica Gel Surface: -Si-OH (anhydrous) Silica->Activated_Silica Heat under vacuum Functionalized_Silica APS-Functionalized Silica Surface: -Si-O-Si-(CH2)3-NH2 Activated_Silica->Functionalized_Silica Reflux in Toluene APS 3-Aminopropylsilatrane (APS) APS->Functionalized_Silica Washed_Silica Washed Functionalized Silica Functionalized_Silica->Washed_Silica Wash (Toluene, Methanol, Water) Final_Product Dried APS-Functionalized Silica Washed_Silica->Final_Product Dry under vacuum

References

Troubleshooting & Optimization

Improving solubility of 3-aminopropylsilatrane in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopropylsilatrane, focusing on challenges related to its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is 3-aminopropylsilatrane and what are its common applications?

A1: 3-aminopropylsilatrane is an organosilicon compound featuring a unique cage-like structure with a transannular silicon-nitrogen bond. This structure imparts high stability. It is a versatile building block used in the synthesis of functionalized materials, as a surface modification agent, and in the development of biologically active compounds.[1][2][3] Its applications include use as a linker for immobilizing biomolecules, a precursor for catalysts, and in the preparation of polymers and hybrid materials.[4][5]

Q2: What is the general solubility profile of 3-aminopropylsilatrane?

A2: 3-aminopropylsilatrane is a polar molecule. It is known to be soluble in chloroform and slightly soluble in methanol.[6] While some derivatives are soluble only in organic solvents, 3-aminopropylsilatrane itself has some solubility in water.[7] It is often recrystallized from a mixture of chloroform and hexane, indicating its poor solubility in non-polar solvents like hexane.[2][8]

Q3: How can I purify 3-aminopropylsilatrane if it appears impure?

A3: Recrystallization is a common method for purifying 3-aminopropylsilatrane. A recommended solvent system is a mixture of chloroform and hexane (e.g., a 1:3 ratio).[2][8] The general procedure involves dissolving the compound in a minimum amount of hot chloroform and then slowly adding hexane until turbidity is observed. Upon cooling, pure crystals of 3-aminopropylsilatrane should form.

Troubleshooting Guide: Improving Solubility in Organic Solvents

A primary challenge for researchers working with 3-aminopropylsilatrane is its limited solubility in a broad range of organic solvents. This guide provides systematic approaches to address this issue.

Problem: My 3-aminopropylsilatrane is not dissolving in my desired organic solvent.

This is a common issue due to the polar nature of the silatrane cage and the primary amine.

Logical Troubleshooting Workflow

Solubility_Troubleshooting start Start: Insoluble 3-aminopropylsilatrane solvent_check Is the solvent polar? start->solvent_check try_polar Try a more polar solvent (e.g., Chloroform, Methanol) solvent_check->try_polar No protonation Consider Protonation (for protic solvents or two-phase systems) solvent_check->protonation Yes, but still insoluble try_polar->protonation Still Insoluble success Success: Soluble System Achieved try_polar->success Soluble derivatization Consider Derivatization (Aza-Michael Reaction) protonation->derivatization Not suitable/effective protonation->success Soluble derivatization->success Soluble Derivative failure Further optimization needed derivatization->failure Reaction unsuccessful Aza_Michael_Reaction cluster_products Product 3-APS 3-Aminopropylsilatrane Product Soluble Adduct 3-APS->Product + Acrylate Acrylate (e.g., Methyl Acrylate) Acrylate->Product

References

Technical Support Center: Aminopropylsilatrane (APS) Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the self-condensation of aminopropylsilatrane (APS) in solution. By understanding the factors that influence its stability, you can ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is aminopropylsilatrane (APS) self-condensation?

A1: Aminopropylsilatrane self-condensation is a process that begins with the hydrolysis of the silatrane cage, followed by the condensation of the resulting silanol intermediates. The unique tricyclic structure of silatranes, featuring a transannular bond between the nitrogen and silicon atoms (N→Si), makes them more resistant to hydrolysis compared to conventional alkoxysilanes[1][2][3]. However, in the presence of water, a slow and controlled hydrolysis can occur, opening the cage to form aminopropylsilanetriol (a molecule with three Si-OH groups). These silanol groups are reactive and can condense with each other to form Si-O-Si (siloxane) bonds, leading to the formation of oligomers and polymers that may precipitate from the solution[1].

Q2: What makes APS more stable in solution than other aminosilanes like aminopropyltriethoxysilane (APTES)?

A2: The enhanced stability of APS stems from its caged structure. Unlike the open-chain alkoxy groups in APTES, the tricyclic silatrane cage protects the silicon atom from rapid hydrolysis[2]. This "controlled silanization" means that the formation of reactive silanol groups is much slower, reducing the risk of uncontrolled self-polymerization in the bulk solution[2].

Q3: What factors can trigger the self-condensation of APS in solution?

A3: Several factors can promote the self-condensation of APS:

  • Presence of Water: Water is necessary for the initial hydrolysis step that opens the silatrane cage[1]. While APS is noted to be stable in aqueous solutions, this hydrolysis is the rate-limiting step for condensation[4].

  • Presence of Metal Ions: Certain metal ions, particularly iron (Fe³⁺), have been shown to catalyze the condensation of Si-OH groups in silane solutions[5][6]. Contamination from glassware or other reagents can introduce these ions.

  • pH: While silatrane-derived surface layers have been shown to be stable over a wide pH range (pH 2-11), the rate of hydrolysis of silanes in solution is pH-dependent[1]. Extreme pH values can accelerate hydrolysis and subsequent condensation.

  • Temperature: Higher temperatures can increase the rate of both hydrolysis and condensation reactions.

Q4: What are the recommended solvents for preparing APS solutions?

A4: APS has been used with a variety of solvents. Anhydrous organic solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to minimize hydrolysis and prolong shelf life[2][4]. However, APS is also soluble and relatively stable in water for periods sufficient for many applications[4]. The choice of solvent may depend on the specific application; for instance, in one study involving an aza-Michael reaction, using water as a solvent led to a 0% yield, whereas methanol or chloroform were effective[7].

Troubleshooting Guide

Problem Potential Cause Recommended Action
Solution appears cloudy or a precipitate has formed. Self-Condensation/Polymerization: The APS has hydrolyzed and condensed into insoluble oligomers or polymers.1. Discard the solution. Do not attempt to re-dissolve the precipitate, as the chemical nature of the solute has changed.2. Prepare a fresh solution using an anhydrous solvent if possible.3. If using an aqueous solution, prepare it immediately before use.4. Ensure glassware is scrupulously clean and free of metal ion contaminants[5][6].
Inconsistent experimental results using an older APS solution. Gradual Hydrolysis and Oligomerization: Even without visible precipitation, the concentration of monomeric, active APS may have decreased over time due to the formation of soluble oligomers.1. Always use freshly prepared APS solutions for critical applications.2. If storing a stock solution, store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C).3. Consider analytical validation (e.g., spectroscopy) if the solution must be stored for an extended period.
Poor surface modification or reaction yield. Inactive APS: The silatrane may have hydrolyzed in the stock solution, reducing its efficacy.Solvent Incompatibility: The chosen solvent may interfere with the intended reaction[7].1. Confirm the activity of the APS by preparing a fresh solution.2. Review the literature for solvent compatibility with your specific reaction. For surface deposition, a controlled amount of water is often necessary to initiate binding.

Experimental Protocols

Protocol: Preparation of a General-Purpose APS Stock Solution

This protocol outlines the preparation of an APS solution in an organic solvent to minimize premature hydrolysis.

Materials:

  • Aminopropylsilatrane (APS)

  • Anhydrous Ethanol (or other suitable anhydrous solvent)

  • Argon or Nitrogen gas

  • Dry glassware (e.g., volumetric flask, syringe)

  • Magnetic stirrer and stir bar

Procedure:

  • Dry Glassware: Thoroughly dry all glassware in an oven at >100°C for at least 2 hours and allow to cool in a desiccator.

  • Inert Atmosphere: Purge the clean, dry volumetric flask with an inert gas (argon or nitrogen) for several minutes.

  • Solvent Addition: Add the desired volume of anhydrous ethanol to the flask under the inert atmosphere.

  • APS Addition: Using a dry syringe, carefully add the calculated amount of aminopropylsilatrane to the solvent while stirring.

  • Dissolution: Continue stirring under an inert atmosphere until the APS is fully dissolved.

  • Storage: Store the solution in a tightly sealed container, with the headspace filled with inert gas. For best results, store at 2-8°C and use within a short period. For aqueous applications, this stock solution can be diluted into the aqueous buffer immediately before use.

Visual Guides

SelfCondensationMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation APS Aminopropylsilatrane (APS) (Stable Cage Structure) Silanol Aminopropylsilanetriol (Reactive Silanol Groups) APS->Silanol + H₂O (slow) Silanol2 Aminopropylsilanetriol Oligomer Siloxane Dimer/Oligomer (Si-O-Si linkage) Silanol2->Oligomer - H₂O (fast)

Caption: Mechanism of APS self-condensation.

TroubleshootingWorkflow Start Start: Preparing APS Solution Check_Clarity Is the solution clear? Start->Check_Clarity Use_Solution Proceed with Experiment Check_Clarity->Use_Solution Yes Precipitate Problem: Precipitate or Cloudiness Observed Check_Clarity->Precipitate No Action_Discard Action: Discard solution Precipitate->Action_Discard Action_Prepare_Fresh Action: Prepare fresh solution using anhydrous solvent or prepare immediately before use Action_Discard->Action_Prepare_Fresh Action_Clean_Glassware Action: Ensure scrupulously clean, dry glassware Action_Prepare_Fresh->Action_Clean_Glassware

Caption: Troubleshooting workflow for APS solution preparation.

References

Optimizing reaction conditions for aminopropylsilatrane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of aminopropylsilatrane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of aminopropylsilatrane and its derivatives.

Issue Potential Cause Recommended Solution
Low Yield of Aminopropylsilatrane Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is refluxed for the recommended duration (typically several hours). Monitor the reaction progress by observing the distillation of the ethanol byproduct.
Catalyst (e.g., NaOH, KOH, or an organocatalyst) is inactive or used in an insufficient amount.Use a fresh, anhydrous catalyst. Ensure the catalytic amount is appropriate for the scale of the reaction.
Poor quality of starting materials (APTES or triethanolamine).Use freshly distilled (3-aminopropyl)triethoxysilane (APTES) and anhydrous triethanolamine.
Loss of product during workup and purification.Minimize the number of transfer steps. Ensure the solvent used for washing (e.g., diethyl ether) is cold to reduce the solubility of the product.
Formation of a Gel or Solid Mass Uncontrolled hydrolysis and condensation of APTES due to the presence of excess water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Incorrect order of reagent addition.Add the APTES solution gradually to the heated solution of triethanolamine and catalyst.
Product is an Oil and Does Not Solidify Presence of unreacted starting materials or solvent residues.Ensure complete removal of the reaction solvent (e.g., toluene or methanol) under reduced pressure. Wash the product thoroughly with a non-polar solvent like diethyl ether or hexane to remove unreacted APTES.
The product may be an oligomeric species.Review the reaction conditions, particularly the stoichiometry of the reactants. Characterize the oily product by NMR to identify its structure.
Low Yield in Aza-Michael Addition Reactions Steric hindrance from the reactants.For bulky acrylates, a longer reaction time or a higher temperature may be required. The formation of diadducts may also be limited by steric factors.[1]
Inappropriate solvent.Methanol is generally a good solvent for the aza-Michael reaction of aminopropylsilatrane.[1] However, for some substrates like N-phenylmaleimide, chloroform may be a better choice to avoid byproducts. Water has been shown to be an unsuitable solvent for this reaction.[1]
Formation of salt with acrylic acid.When reacting aminopropylsilatrane directly with acrylic acid, a mixture of the Michael adduct and a salt can form, which is difficult to separate.[1] It is better to use acrylate esters.
Difficult Purification of the Final Product The product is highly soluble in the recrystallization solvent.Use a mixture of solvents for recrystallization, such as chloroform/hexane, to achieve the optimal solubility for crystal formation.[1]
Presence of persistent impurities.If washing and recrystallization are insufficient, column chromatography may be necessary for purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for aminopropylsilatrane synthesis?

A1: While alkali hydroxides like NaOH or potassium tert-butanolate are commonly used, organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly efficient, allowing for solvent-free synthesis at room temperature.

Q2: How can I monitor the progress of the aminopropylsilatrane synthesis?

A2: The reaction can be monitored by observing the azeotropic distillation of ethanol with a solvent like benzene or toluene. For more precise monitoring, techniques like NMR spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion of starting materials to the product.

Q3: What are the best storage and handling conditions for aminopropylsilatrane?

A3: Aminopropylsilatrane is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is advisable to handle the compound in a glovebox or under a stream of inert gas.

Q4: Can I use a different solvent for the synthesis?

A4: The synthesis is typically carried out in a solvent that forms an azeotrope with ethanol, such as toluene or benzene, to facilitate the removal of the ethanol byproduct and drive the reaction to completion. Solvent-free conditions are also possible with the use of certain organocatalysts.

Q5: What are the characteristic NMR signals for aminopropylsilatrane?

A5: In ¹H NMR, you should observe characteristic triplets for the NCH₂ and OCH₂ groups of the silatrane cage, typically around 2.8 ppm and 3.7 ppm, respectively. The propyl chain protons will also show distinct signals. In ²⁹Si NMR, a signal around -85 ppm is indicative of the pentacoordinated silicon in the silatrane structure.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Aminopropyl)silatrane

This protocol is adapted from a modified literature procedure.

Materials:

  • (3-aminopropyl)triethoxysilane (APTES)

  • Triethanolamine

  • Toluene or Benzene (anhydrous)

  • Methanol (anhydrous)

  • Sodium Hydroxide (NaOH) or Potassium tert-butanolate

  • Diethyl ether or Hexane (anhydrous)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using azeotropic removal of ethanol).

  • Under an inert atmosphere (N₂ or Ar), charge the flask with triethanolamine and the chosen solvent (e.g., toluene).

  • Add a catalytic amount of NaOH or potassium tert-butanolate to the mixture.

  • Heat the mixture to reflux.

  • Slowly add a solution of APTES in the same solvent to the refluxing mixture.

  • Continue to reflux for several hours, collecting the ethanol byproduct in the Dean-Stark trap.

  • After the reaction is complete (indicated by the cessation of ethanol distillation), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the resulting crude product multiple times with cold, anhydrous diethyl ether or hexane to remove unreacted starting materials and byproducts.

  • Dry the purified white solid product under vacuum.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy to confirm its structure and purity.

Protocol 2: Aza-Michael Addition of 1-(3-Aminopropyl)silatrane to an Acrylate

Materials:

  • 1-(3-Aminopropyl)silatrane

  • Acrylate (e.g., acrylonitrile, methyl acrylate)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-(3-aminopropyl)silatrane in anhydrous methanol.

  • Add the desired acrylate to the solution (typically in a 1:1 or 1:1.1 molar ratio for the mono-adduct).

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a few hours.

  • Monitor the reaction progress by TLC or NMR.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Wash the residue with anhydrous diethyl ether to precipitate the product.

  • Filter and dry the solid product under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system like chloroform/hexane.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Aza-Michael Reaction of 1-(3-Aminopropyl)silatrane with Acrylonitrile
EntryMolar Ratio (Aminopropylsilatrane:Acrylonitrile)SolventTemperature (°C)Time (h)Yield of Mono-adduct (%)Yield of Di-adduct (%)
11:1Chloroform201025-
21:1Acetonitrile25510-
31:1THF25515-
41:1Methanol25247010
51:1Ethanol25246515
61:1Methanol50299-
71:2.2Methanol504-99

Data adapted from a study on the synthesis of 3-aminopropylsilatrane derivatives.

Visualizations

experimental_workflow cluster_synthesis Aminopropylsilatrane Synthesis cluster_purification Purification cluster_characterization Characterization s1 1. Mix Triethanolamine, Solvent, and Catalyst s2 2. Heat to Reflux s1->s2 s3 3. Add APTES Solution s2->s3 s4 4. Reflux and Collect Ethanol s3->s4 s5 5. Cool and Remove Solvent s4->s5 p1 6. Wash with Diethyl Ether/Hexane s5->p1 p2 7. Dry Under Vacuum p1->p2 c1 8. NMR (1H, 13C, 29Si) p2->c1 c2 9. IR Spectroscopy p2->c2

Caption: Experimental workflow for the synthesis of aminopropylsilatrane.

troubleshooting_guide cluster_low_yield cluster_gel cluster_oily start Problem Encountered low_yield Low Yield start->low_yield gel_formation Gel Formation start->gel_formation oily_product Oily Product start->oily_product ly_q1 Incomplete Reaction? low_yield->ly_q1 gf_q1 Moisture Present? gel_formation->gf_q1 op_q1 Impurities Present? oily_product->op_q1 ly_a1 Increase reaction time/temp. Monitor ethanol removal. ly_q1->ly_a1 Yes ly_q2 Catalyst Issue? ly_q1->ly_q2 No ly_a2 Use fresh catalyst. Check catalyst amount. ly_q2->ly_a2 Yes ly_q3 Reagent Quality? ly_q2->ly_q3 No ly_a3 Use pure, dry reagents. ly_q3->ly_a3 Yes gf_a1 Use anhydrous conditions. Work under inert gas. gf_q1->gf_a1 Yes gf_q2 Incorrect Addition? gf_q1->gf_q2 No gf_a2 Add APTES slowly to hot triethanolamine solution. gf_q2->gf_a2 Yes op_a1 Thoroughly wash with non-polar solvent. Ensure complete solvent removal. op_q1->op_a1 Yes op_q2 Oligomerization? op_q1->op_q2 No op_a2 Verify stoichiometry. Characterize by NMR. op_q2->op_a2 Yes

Caption: Troubleshooting decision tree for aminopropylsilatrane synthesis.

References

Troubleshooting inconsistent surface coatings with 3-aminopropylsilatrane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopropylsilatrane (APS) for surface coatings.

Troubleshooting Guide

Problem 1: Inconsistent or Patchy Surface Coating

Q1: My APS coating is uneven, with visible patches or areas of poor coverage. What are the likely causes and how can I fix it?

A1: Inconsistent coatings are a common issue and can typically be traced back to a few key areas in the experimental protocol. The primary causes include improper surface preparation, suboptimal APS solution conditions, or issues during the application and curing process.

Possible Causes & Solutions:

  • Inadequate Surface Cleaning and Activation: The substrate must be scrupulously clean and possess a high density of surface hydroxyl (-OH) groups for uniform silanization.

    • Solution: Implement a rigorous cleaning and activation protocol. For glass or silica substrates, a multi-step process involving sonication in detergents, rinsing with deionized water, and treatment with an oxidizing agent like piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma is highly effective. Ensure thorough rinsing and drying after activation.

  • Contamination of APS Solution: Moisture or other impurities in the solvent or on the glassware can lead to premature hydrolysis and aggregation of APS in the solution, resulting in a non-uniform coating.

    • Solution: Use anhydrous solvents (e.g., toluene, ethanol) and oven-dried glassware for preparing the APS solution. Prepare the solution immediately before use to minimize exposure to atmospheric moisture.

  • Incorrect APS Concentration: An overly concentrated solution can lead to the formation of multilayers and aggregates on the surface, while a solution that is too dilute may result in incomplete coverage.

    • Solution: Optimize the APS concentration. A typical starting point is a 1-2% (v/v) solution. See the table below for more details on how concentration can affect surface properties.

  • Uneven Application: The method of applying the APS solution can affect the uniformity of the coating.

    • Solution: For dip coating, ensure the substrate is fully immersed and withdrawn at a slow, steady rate to allow for even drainage. For spin coating, optimize the spin speed and time to achieve a uniform film.

Problem 2: Poor Adhesion or Delamination of the Coating

Q2: The APS layer peels off or is easily removed from the substrate. What causes this and how can I improve adhesion?

A2: Poor adhesion is often a result of a weak covalent linkage between the silatrane and the substrate surface. This can be due to a number of factors, from the initial surface state to the final curing step.

Possible Causes & Solutions:

  • Insufficient Surface Hydroxyl Groups: A low density of -OH groups on the substrate will result in fewer anchor points for the APS molecules.

    • Solution: As with inconsistent coatings, a thorough surface activation is critical. Piranha solution or plasma treatment are recommended to maximize the number of reactive sites.[1]

  • Incomplete Reaction: The reaction between the APS and the surface hydroxyl groups may not have gone to completion.

    • Solution: Increase the reaction time or consider a modest increase in the reaction temperature (e.g., to 50-70°C) to promote the formation of covalent bonds.[2]

  • Inadequate Curing: The post-deposition curing step is crucial for forming a stable siloxane network.

    • Solution: After rinsing off the excess APS, cure the coated substrate in an oven. A typical curing process involves heating at 110-120°C for 30-60 minutes.[3] This helps to drive off water and promote the formation of strong Si-O-Si bonds.

Problem 3: High Water Contact Angle (Hydrophobicity) on an Amine-Terminated Surface

Q3: I'm expecting a hydrophilic surface due to the amine groups, but my water contact angle measurements are high, indicating a hydrophobic surface. Why is this happening?

A3: While the primary amine group of APS is hydrophilic, the overall wettability of the surface can be influenced by the orientation and density of the molecules, as well as the presence of contaminants.

Possible Causes & Solutions:

  • Molecular Orientation: If the APS molecules are lying flat on the surface rather than standing upright, the hydrophobic propyl chains may be more exposed, leading to a higher contact angle.

    • Solution: Optimizing the reaction conditions, such as using a higher temperature during silanization (e.g., 70°C in toluene), can promote a more vertically oriented and densely packed monolayer.[4]

  • Incomplete Hydrolysis: If the silatrane has not fully hydrolyzed, the resulting surface may have different properties. However, one of the advantages of 3-aminopropylsilatrane is its controlled hydrolysis.[5][6]

  • Surface Rearrangement or Contamination: The surface may have been exposed to hydrophobic contaminants from the air or storage environment.

    • Solution: Perform contact angle measurements immediately after coating and curing. Store coated substrates in a clean, dry environment, such as a desiccator.

Problem 4: Instability of the Coating in Aqueous Solutions

Q4: My APS coating seems to degrade or detach when I use it in aqueous buffers for cell culture or other biological experiments. How can I improve its stability?

A4: The loss of aminosilane coatings in aqueous environments is a known issue, often attributed to the hydrolysis of the siloxane bonds, a reaction that can be catalyzed by the amine groups themselves.[2][7][8]

Possible Causes & Solutions:

  • Amine-Catalyzed Hydrolysis: The amine groups in the APS layer can catalyze the breakdown of the Si-O-Si bonds that anchor the coating to the surface.

    • Solution: While challenging to completely prevent, optimizing the coating density and cross-linking can improve stability. A well-formed, dense monolayer with extensive cross-linking between adjacent molecules is more resistant to hydrolysis than a less organized layer.[2] Proper curing is essential to maximize this cross-linking.

  • pH of the Aqueous Environment: The stability of the silane layer can be pH-dependent.

    • Solution: If possible, avoid prolonged exposure to highly acidic or basic aqueous solutions. For cell culture applications, standard physiological pH is generally acceptable, but long-term stability may still be a concern.

Frequently Asked Questions (FAQs)

Q5: What is the optimal concentration of 3-aminopropylsilatrane to use for surface coating?

A5: The optimal concentration can depend on the solvent, substrate, and desired surface properties. However, a common starting point is a 1-2% (v/v) solution in an anhydrous solvent like ethanol or toluene.[9] It is recommended to empirically determine the ideal concentration for your specific application by testing a range of concentrations and evaluating the resulting surface properties (e.g., contact angle, layer thickness).

Q6: How long should I immerse my substrate in the 3-aminopropylsilatrane solution?

A6: Immersion times can vary from a few minutes to several hours. A typical immersion time is between 30 and 60 minutes. Longer immersion times do not always lead to better coatings and can sometimes result in the formation of undesirable multilayers.[3]

Q7: What is the purpose of the post-coating curing step?

A7: Curing, typically done by heating the coated substrate in an oven (e.g., at 110-120°C), is a critical step for forming a stable and durable coating. It removes residual solvent and water and promotes the formation of covalent siloxane (Si-O-Si) bonds between adjacent APS molecules and between the APS molecules and the substrate surface. This cross-linking creates a more robust and hydrolytically stable film.[3]

Q8: How can I confirm that my surface has been successfully coated with 3-aminopropylsilatrane?

A8: Several surface characterization techniques can be used to verify the presence and quality of the APS coating:

  • Contact Angle Goniometry: A successful aminosilane coating will typically result in a water contact angle in the range of 40-70 degrees. A clean, activated glass surface is highly hydrophilic with a contact angle near zero.

  • Ellipsometry: This technique can be used to measure the thickness of the deposited film, which should be on the order of a few nanometers for a monolayer.[10][11][12][13][14]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of nitrogen and silicon from the APS molecule.[15][16]

Data Presentation

The following table summarizes the expected impact of key experimental parameters on the properties of 3-aminopropylsilatrane coatings.

ParameterTypical RangeEffect on Coating Properties
APS Concentration 0.5 - 5% (v/v)Lower concentrations may result in incomplete monolayers. Higher concentrations can lead to thicker, potentially less uniform multilayers and aggregates.
Reaction Time 15 - 120 minutesSufficient time is needed for the reaction to proceed. Excessively long times may promote multilayer formation.[3]
Reaction Temperature Room Temp. - 80°CHigher temperatures can increase the reaction rate and promote a denser, more ordered monolayer.[2][4]
Curing Temperature 100 - 120°CEssential for forming stable, cross-linked films. Insufficient curing leads to poor adhesion and stability.[3]
Curing Time 15 - 60 minutesAdequate time is needed for the condensation reactions to complete.
Water Contact Angle 40° - 70°A key indicator of a successful aminosilane coating on a hydrophilic substrate.
Layer Thickness 1 - 5 nmA thickness in this range is indicative of a monolayer or near-monolayer coverage.

Experimental Protocols

Protocol 1: Surface Coating of Glass Substrates with 3-Aminopropylsilatrane
  • Surface Cleaning and Activation:

    • Place glass substrates in a rack and sonicate in a 2% solution of laboratory detergent for 15 minutes.

    • Rinse thoroughly with deionized water (5-10 times).

    • Sonicate in deionized water for 15 minutes.

    • Dry the substrates with a stream of nitrogen gas.

    • Activate the surface by placing the substrates in an oxygen plasma cleaner for 5-10 minutes. Alternatively, immerse the substrates in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes (use extreme caution and appropriate personal protective equipment).

    • Rinse extensively with deionized water and dry with nitrogen.

  • APS Solution Preparation:

    • In a fume hood, prepare a 1% (v/v) solution of 3-aminopropylsilatrane in anhydrous ethanol in an oven-dried glass beaker. For example, add 1 mL of APS to 99 mL of anhydrous ethanol.

    • Use the solution immediately.

  • Silanization:

    • Immerse the activated, dry substrates into the APS solution for 60 minutes at room temperature.

    • Remove the substrates and rinse by dipping them sequentially in two beakers of fresh anhydrous ethanol to remove excess, unbound silane.

  • Curing:

    • Dry the substrates with a stream of nitrogen.

    • Place the substrates in an oven preheated to 110°C for 30 minutes.

    • Allow the substrates to cool to room temperature before use.

Protocol 2: Characterization by Contact Angle Goniometry
  • Place the APS-coated substrate on the sample stage of the contact angle goniometer.

  • Using a high-precision syringe, dispense a 5 µL droplet of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the static contact angle on both sides of the droplet.

  • Repeat the measurement at several different locations on the surface to assess uniformity and calculate an average value.

Protocol 3: Characterization by Ellipsometry
  • Place a reference uncoated (bare) substrate on the ellipsometer stage and perform the necessary calibrations and measurements to model the substrate's optical properties.

  • Replace the bare substrate with the APS-coated substrate.

  • Acquire ellipsometric data (Ψ and Δ) over the desired spectral range and at multiple angles of incidence.

  • Model the coated surface as a two-layer system (substrate + APS film).

  • Fit the experimental data to the model to determine the thickness of the APS layer.

Visualizations

Experimental_Workflow cluster_prep Surface Preparation cluster_coating Coating Process cluster_post Post-Coating cluster_char Characterization Cleaning Cleaning (Detergent, DI Water) Activation Activation (Plasma or Piranha) Cleaning->Activation Drying1 Drying (Nitrogen) Activation->Drying1 Solution Prepare 1% APS in Anhydrous Ethanol Drying1->Solution Silanization Immerse Substrate (60 min) Solution->Silanization Rinsing Rinse (Ethanol) Silanization->Rinsing Drying2 Drying (Nitrogen) Rinsing->Drying2 Curing Cure (110°C, 30 min) Drying2->Curing ContactAngle Contact Angle Curing->ContactAngle Ellipsometry Ellipsometry Curing->Ellipsometry XPS XPS Curing->XPS

Caption: Experimental workflow for APS surface coating.

MAPK_ERK_Pathway ECM Extracellular Matrix (ECM) Proteins on APS Surface Integrin Integrin Receptor ECM->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Grb2 Grb2 FAK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription Response Cellular Response (Adhesion, Proliferation) Transcription->Response

Caption: Integrin-mediated MAPK/ERK signaling pathway.

References

Technical Support Center: Enhancing the Stability of Aminopropylsilatrane Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of aminopropylsilatrane (APS) modified surfaces.

Frequently Asked Questions (FAQs)

Q1: What is aminopropylsilatrane (APS) and why is it used for surface modification?

Aminopropylsilatrane (APS) is a silane coupling agent used to functionalize surfaces with primary amine groups. Its unique caged, tricyclic structure provides significant advantages over traditional aminosilanes like 3-aminopropyltriethoxysilane (APTES).[1][2] The key benefits include:

  • Enhanced Stability in Solution: APS is more resistant to hydrolysis in aqueous solutions compared to conventional alkoxysilanes, which simplifies handling and deposition procedures.[1][3]

  • Formation of Uniform Monolayers: APS has been shown to form smoother, more uniform, and aggregate-free films on substrates like silicon.[4][5] This is in contrast to APTES, which can be sensitive to water and form molecular aggregates.[5]

  • Improved Reproducibility: The insensitivity of APS to water during the coating process leads to more reproducible and higher-quality functionalized surfaces.[5]

Q2: What are the main factors that influence the stability of APS-modified surfaces?

The long-term stability of an APS-modified surface is crucial for the reliability of downstream applications. Several factors can influence the durability of the silane layer:

  • Substrate Properties: The concentration and accessibility of hydroxyl groups on the substrate surface play a critical role in the initial binding of the silane.[6]

  • Deposition Conditions: The solvent, deposition time, and temperature can affect the quality and density of the APS layer.[7] For instance, silanization in anhydrous toluene at elevated temperatures can produce denser and more hydrolytically stable layers.[8][9]

  • Curing Process: Post-deposition heat treatment (curing) is a critical step to promote the formation of stable covalent bonds between the silane molecules and the surface, as well as cross-linking within the silane layer, which enhances its stability.[3]

  • Environmental Conditions: Exposure to high humidity and elevated temperatures can lead to the degradation of the silane layer over time due to the hydrolysis of siloxane (Si-O-Si) bonds.[7] The amine functionality in aminosilanes can unfortunately catalyze this degradation.[8]

Q3: My APS-modified surface is losing its functionality. What are the possible causes?

Loss of surface functionality, often observed as a decrease in the performance of immobilized biomolecules or nanoparticles, is typically due to the degradation of the underlying APS layer. The primary mechanism is the hydrolysis of the siloxane bonds that anchor the silane to the substrate and cross-link the silane molecules.[7] This process can be accelerated by:

  • Incomplete Curing: Insufficient heat treatment after deposition can result in a weakly bound layer that is more susceptible to hydrolysis.

  • Presence of Water: Exposure to aqueous environments, especially at elevated temperatures or non-neutral pH, can promote the breakdown of the silane layer.[8]

  • Amine-Catalyzed Hydrolysis: The primary amine group of APS can act as a catalyst for the hydrolysis of siloxane bonds, leading to the detachment of the silane molecules from the surface.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of APS-modified surfaces.

Issue Possible Cause Recommended Solution
Poor initial surface functionalization (e.g., low protein binding) Inadequate surface preparation leading to insufficient hydroxyl groups.Pre-treat the substrate with a piranha solution or an oxygen plasma to generate a high density of surface hydroxyl groups.[10]
Suboptimal APS deposition conditions.Optimize the APS concentration, solvent, and incubation time. Ethanol is a commonly used solvent for APS deposition.[3]
Inconsistent results between experiments Variability in ambient humidity during the coating process (more relevant for traditional silanes but still a good practice to control).Perform the silanization in a controlled environment, such as a glove box with a dry atmosphere.
Inconsistent curing procedure.Strictly control the curing temperature and time. A common practice is to heat the surface to around 75-120°C after APS deposition.[3][10]
Loss of surface functionality over time in aqueous media Hydrolysis of the siloxane bonds.Ensure a thorough curing step to maximize covalent bond formation and cross-linking.[3]
Amine-catalyzed degradation of the silane layer.[8]Consider using a longer alkyl chain aminosilane, as this has been shown to minimize amine-catalyzed detachment.[8][9] For applications requiring high stability, dipodal silanes can offer significantly greater resistance to hydrolysis.[6]
Rough or aggregated surface morphology Polymerization of silanes in solution before surface deposition (more common with APTES).While APS is less prone to this, ensure the use of fresh, high-quality APS and a suitable solvent. The use of APS is intended to avoid the aggregation issues seen with APTES.[5]

Data Presentation

Table 1: Comparison of Surface Roughness for Different Surface Modifications

Surface TreatmentRMS Roughness (pm)Percentage Increase over Clean Silicon
Plasma-cleaned Silicon71N/A
Aminopropylsilatrane (APS) Film9939%
3-Aminopropyltriethoxysilane (APTES) Film226218%

Data summarized from a study comparing the film quality of APS and APTES on silicon substrates.[5] The lower roughness of the APS film indicates a more uniform and less aggregated monolayer.

Experimental Protocols

Protocol 1: General Procedure for Surface Modification with APS

This protocol provides a general workflow for functionalizing a silica-based substrate (e.g., glass slide, silicon wafer) with APS.

  • Surface Cleaning and Activation:

    • Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water).

    • Dry the substrate under a stream of nitrogen.

    • Activate the surface to generate hydroxyl groups. This can be achieved by:

      • Oxygen plasma treatment for 2-5 minutes.

      • Immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate extensively with deionized water and dry with nitrogen.

  • APS Deposition:

    • Prepare a solution of APS in ethanol (a typical concentration is around 115 µM).[3]

    • Immerse the cleaned and activated substrate in the APS solution for a defined period (e.g., 30-60 minutes) at room temperature.

    • Rinse the substrate with ethanol to remove any unbound APS.

    • Dry the substrate under a stream of nitrogen.

  • Curing:

    • Heat the APS-coated substrate in an oven at 75-120°C for 30-60 minutes to promote covalent bond formation and enhance the stability of the layer.[3][10]

    • Allow the substrate to cool to room temperature before further use.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_result Result start Start: Unmodified Substrate cleaning Cleaning (Sonication in Solvents) start->cleaning activation Activation (Oxygen Plasma or Piranha) cleaning->activation deposition APS Deposition (Immersion in APS/Ethanol Solution) activation->deposition rinsing Rinsing (Ethanol) deposition->rinsing curing Curing (Heating at 75-120°C) rinsing->curing end Stable APS-Modified Surface curing->end

Caption: Workflow for creating a stable aminopropylsilatrane-modified surface.

stability_factors cluster_inputs Controllable Factors cluster_output Outcome cluster_destabilizing Destabilizing Factors substrate Substrate Hydroxylation stability Enhanced APS Layer Stability substrate->stability deposition Deposition Conditions (Solvent, Time, Temp) deposition->stability curing Curing (Temperature, Time) curing->stability hydrolysis Hydrolysis (Humidity, Aqueous Env.) stability->hydrolysis Degrades

Caption: Key factors influencing the stability of APS-modified surfaces.

aps_vs_aptes cluster_aps Aminopropylsilatrane (APS) cluster_aptes Aminopropyltriethoxysilane (APTES) aps_structure Caged Tricyclic Structure aps_hydrolysis Resistant to Premature Hydrolysis aps_structure->aps_hydrolysis aps_film Uniform, Aggregate-Free Monolayer aps_hydrolysis->aps_film result_stable Stable & Reproducible Surface aps_film->result_stable aptes_structure Open Alkoxysilane Structure aptes_hydrolysis Sensitive to Water aptes_structure->aptes_hydrolysis aptes_film Prone to Aggregation & Polymerization aptes_hydrolysis->aptes_film result_unstable Less Stable & Variable Surface aptes_film->result_unstable

Caption: Comparison of APS and APTES for surface modification.

References

Side reactions of 3-aminopropylsilatrane with functional groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopropylsilatrane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of 3-aminopropylsilatrane?

A1: 3-Aminopropylsilatrane possesses a primary amino group, which is the main center of its reactivity. This group can act as a nucleophile in various organic reactions. The silatrane cage itself is relatively stable, especially compared to analogous trialkoxysilanes, but can be sensitive to certain conditions.[1]

Q2: How stable is the silatrane cage to hydrolysis?

A2: Silatranes exhibit greater resistance to hydrolysis compared to their trialkoxysilane counterparts due to the intramolecular N→Si coordinate bond.[1] However, they are not entirely immune to hydrolysis. The stability is pH-dependent, and prolonged exposure to acidic conditions (e.g., pH 1) can lead to the slow cleavage of the Si-O bonds and opening of the atrane cage.[2] Silatrane-derived siloxane surfaces have been shown to be stable in a pH range of 2 to 11.[3]

Q3: Can 3-aminopropylsilatrane react with atmospheric carbon dioxide?

A3: Yes, the primary amino group of 3-aminopropylsilatrane can react with carbon dioxide from the air, especially in the presence of moisture, to form carbamate or bicarbonate salts.[4] This can affect the stoichiometry of your reaction if the reagent has been improperly stored. It is advisable to store 3-aminopropylsilatrane under an inert atmosphere.

Troubleshooting Guides

Aza-Michael Additions with Acrylates and Other Michael Acceptors

Issue 1.1: Formation of a mixture of mono- and di-adducts.

  • Problem: My reaction is producing a mixture of the desired mono-adduct and a di-adduct, making purification difficult.

  • Cause: The primary amine of 3-aminopropylsilatrane can react with one or two molecules of the Michael acceptor.[5][6] The secondary amine formed after the first addition can sometimes react faster than the starting primary amine.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of 3-aminopropylsilatrane may favor the formation of the mono-adduct. Conversely, using an excess of the Michael acceptor will favor the di-adduct.

    • Reaction Conditions: Adjusting the reaction temperature and time can influence the product ratio. Lower temperatures and shorter reaction times may favor the mono-adduct.

    • Monitoring: Monitor the reaction progress closely using techniques like TLC or NMR to stop the reaction once the desired product is maximized.

Issue 1.2: Low or no yield when using certain solvents.

  • Problem: I am not getting any product when running the aza-Michael reaction in water, or I am getting byproducts with methanol.

  • Cause: Solvent choice is critical for the success of the aza-Michael reaction with 3-aminopropylsilatrane. While water is sometimes used for aza-Michael reactions, in the case of 3-aminopropylsilatrane, it has been reported to yield no product.[5] Certain solvents can also lead to side reactions with specific Michael acceptors. For example, using methanol as a solvent for the reaction with N-phenylmaleimide can result in byproducts.[5][7]

  • Solution:

    • Solvent Screening: If you are having issues, perform a solvent screen. Methanol is often a good starting point for many acrylates.[5] For problematic substrates like N-phenylmaleimide, chloroform has been used successfully.[5][7]

    • Anhydrous Conditions: Ensure you are using anhydrous solvents, as water can interfere with the reaction.

Issue 1.3: Difficulty in purification when reacting with acrylic acid.

  • Problem: The reaction of 3-aminopropylsilatrane with acrylic acid results in an inseparable mixture.

  • Cause: The basic amino group of the silatrane reacts with the acidic carboxylic acid to form a salt, in addition to the expected Michael adduct. This salt-adduct mixture can be very difficult to separate.[5]

  • Solution:

    • Use an Ester: Instead of acrylic acid, use an acrylate ester (e.g., methyl acrylate, ethyl acrylate) as the Michael acceptor. The ester can be hydrolyzed to the carboxylic acid in a subsequent step if needed.

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Issue 2.1: Incomplete conversion to the Schiff base (imine).

  • Problem: My reaction between 3-aminopropylsilatrane and an aldehyde/ketone is not going to completion.

  • Cause: The formation of a Schiff base is a reversible reaction. The presence of water can drive the equilibrium back towards the starting materials.[1]

  • Solution:

    • Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., anhydrous magnesium sulfate, molecular sieves) to the reaction mixture to remove the water that is formed.

    • Catalyst: A catalytic amount of acid is often required to facilitate the reaction.

Reactions with Alkyl Halides

Issue 3.1: Formation of multiple alkylation products.

  • Problem: My reaction with an alkyl halide is producing a mixture of mono- and poly-alkylated products, as well as the quaternary ammonium salt.

  • Cause: The primary amine is nucleophilic and reacts with the alkyl halide. The resulting secondary amine is also nucleophilic, sometimes even more so than the primary amine, and can react further with the alkyl halide. This process can continue to form a tertiary amine and ultimately a quaternary ammonium salt.[1][8][9]

  • Solution:

    • Excess Amine: Use a large excess of 3-aminopropylsilatrane relative to the alkyl halide. This increases the probability that the alkyl halide will react with the starting material rather than the alkylated product.

    • Controlled Addition: Slowly add the alkyl halide to the reaction mixture to maintain a low concentration of the electrophile.

Reactions with Epoxides

Issue 4.1: Formation of regioisomers.

  • Problem: The ring-opening of an unsymmetrical epoxide with 3-aminopropylsilatrane is yielding a mixture of two regioisomers.

  • Cause: The amine can attack either the more sterically hindered or the less sterically hindered carbon of the epoxide ring. Under neutral or basic conditions (amine itself acts as a base), the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. However, other factors can influence the regioselectivity.[10][11]

  • Solution:

    • Catalyst: The choice of catalyst can influence the regioselectivity. Lewis acid catalysts can promote attack at the more substituted carbon.[11]

    • Reaction Conditions: Carefully control the temperature and solvent, as these can also affect the outcome of the reaction.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Aza-Michael Addition of 3-Aminopropylsilatrane (1) with Acrylonitrile (AN) [5]

EntryRatio (1/AN)SolventTemperature (°C)Time (h)Yield of Mono-adduct (%)Yield of Di-adduct (%)
11:1Methanol2528010
21:2Methanol2521585
31:1Acetonitrile2547515
41:1Methanol502945
51:2Methanol502591
61:1Chloroform5046020

Experimental Protocols

Synthesis of Mono-adduct with Acrylonitrile (General Procedure) [5]

  • To a solution of 3-aminopropylsilatrane (1 mmol) in methanol (10 mL), add acrylonitrile (1 mmol).

  • Stir the reaction mixture at 50°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., chloroform/hexane) to obtain the pure mono-adduct.

Characterization of Products [5]

  • Infrared (IR) Spectroscopy: The formation of the adducts can be confirmed by the appearance of characteristic absorption bands. For example, the C≡N stretch in acrylonitrile adducts appears around 2190-2196 cm⁻¹. The N-H stretch of a mono-adduct is typically observed in the region of 3310–3447 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the products. The signals corresponding to the propyl chain and the silatrane cage will be present, along with new signals from the added functional group.

Visualizations

aza_michael_reaction APS 3-Aminopropylsilatrane (Primary Amine) Mono Mono-adduct (Secondary Amine) APS->Mono + 1 eq. MA Di Di-adduct APS->Di + 2 eq. MA MA Michael Acceptor (e.g., Acrylate) Mono->Di + 1 eq. MA troubleshooting_workflow start Low Yield in Aza-Michael Reaction check_ratio Check Reactant Ratio (Silatrane:Acceptor) start->check_ratio check_solvent Check Solvent check_ratio->check_solvent Ratio OK success Reaction Successful check_ratio->success Ratio Adjusted check_temp Adjust Temperature check_solvent->check_temp Solvent OK check_solvent->success Solvent Changed check_temp->success Temp Adjusted hydrolysis_pathway silatrane 3-Aminopropylsilatrane Stable Cage hydrolyzed Hydrolyzed Product + Triethanolamine silatrane->hydrolyzed H₂O, H⁺ (e.g., pH < 2) hydrolyzed->silatrane Anhydrous Conditions

References

Technical Support Center: Purification of 1-(3-aminopropyl)silatrane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-aminopropyl)silatrane. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude 1-(3-aminopropyl)silatrane?

A1: The most common methods for purifying 1-(3-aminopropyl)silatrane are recrystallization and column chromatography.[1] Vacuum-assisted techniques can also be employed to remove volatile impurities.[1]

Q2: What are the likely impurities in a crude sample of 1-(3-aminopropyl)silatrane?

A2: Common impurities include unreacted starting materials such as triethanolamine and (3-aminopropyl)triethoxysilane, solvents used in the synthesis (e.g., benzene, toluene), and byproducts from side reactions, including hydrolysis of the silatrane cage.[2]

Q3: How can I assess the purity of my 1-(3-aminopropyl)silatrane sample?

A3: The purity of 1-(3-aminopropyl)silatrane can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.[3] The melting point of the purified compound can also be a good indicator of purity.

Q4: Is 1-(3-aminopropyl)silatrane susceptible to degradation during purification?

A4: Yes, while relatively stable, the silatrane cage is susceptible to hydrolysis, especially in the presence of acid or base catalysts.[4] It is crucial to use dry solvents and minimize exposure to atmospheric moisture during purification.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the recrystallization solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For silatrane derivatives, a mixture of chloroform and hexane has been shown to be effective.[5]
Compound precipitates out of solution too quickly, resulting in a powder instead of crystals. The solution is supersaturated, or the cooling process is too rapid.Heat the solution to ensure all the compound is dissolved. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent.Reduce the volume of the solvent by evaporation. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce crystallization.
The purified product is oily or appears wet. Residual solvent is present, or the compound has a low melting point. The presence of impurities can also lower the melting point.Ensure the crystals are thoroughly dried under vacuum. If the product is still oily, a different recrystallization solvent or an alternative purification method like column chromatography may be necessary.
Low yield of recovered product. The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was too large.Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
The compound does not move from the origin. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For amine-containing compounds on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing and improve elution.[6]
The compound elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a non-polar solvent and gradually increase the polarity.
Poor separation of the desired compound from impurities. The chosen mobile phase does not provide adequate resolution.Optimize the solvent system by testing different solvent mixtures using Thin Layer Chromatography (TLC) first. A gradient elution (gradually changing the solvent composition) may be necessary to separate compounds with different polarities.[7][8]
Streaking or tailing of the compound on the column. The compound is interacting too strongly with the stationary phase. This is common for amines on silica gel. The column may be overloaded.Add a small percentage of a competitive base, such as triethylamine, to the mobile phase. Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically a 20:1 to 100:1 ratio of stationary phase weight to sample weight).[9]

Quantitative Data Summary

While specific quantitative data for the purification of 1-(3-aminopropyl)silatrane is not extensively reported, the following table provides typical yields for derivatives of this compound, which can serve as a benchmark.

Purification Method Derivative Solvent System Yield (%) Melting Point (°C) Reference
RecrystallizationN-(cyanomethyl)-1-(3-aminopropyl)silatrane-94109-110[5]
RecrystallizationN,N-bis(cyanomethyl)-1-(3-aminopropyl)silatraneChloroform/Hexane (1:3)91122-123[5]
RecrystallizationMethyl 3-(silatranylpropylamino)propanoate-9398-100[5]

Experimental Protocols

Detailed Methodology for Recrystallization

This protocol is based on methods reported for derivatives of 1-(3-aminopropyl)silatrane and is a recommended starting point.[5]

  • Dissolution: In a fume hood, dissolve the crude 1-(3-aminopropyl)silatrane in a minimum amount of a warm solvent mixture. A good starting point is a mixture of a relatively polar solvent in which the compound is soluble (e.g., chloroform or dichloromethane) and a non-polar solvent in which it is less soluble (e.g., hexane or heptane). A 1:3 ratio of chloroform to hexane has been reported for a derivative.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, further cool the flask in an ice bath or refrigerator for several hours.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and obtain analytical spectra (e.g., NMR, IR) to confirm the purity and identity of the compound.

Visualizations

PurificationWorkflow Crude Crude 1-(3-aminopropyl)silatrane Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure 1-(3-aminopropyl)silatrane Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for 1-(3-aminopropyl)silatrane.

TroubleshootingRecrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool Yes no_dissolve Product does not dissolve dissolve->no_dissolve No crystals_form Crystals form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No end Pure Product collect->end change_solvent Use more polar solvent or solvent mixture no_dissolve->change_solvent change_solvent->dissolve concentrate Concentrate solution or add anti-solvent no_crystals->concentrate concentrate->cool

Caption: Decision tree for troubleshooting recrystallization.

References

Technical Support Center: Scaling Up the Synthesis of 3-Aminopropylsilatrane for Industrial Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 3-aminopropylsilatrane.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 3-aminopropylsilatrane?

A1: The most prevalent industrial synthesis method is the transesterification reaction between 3-aminopropyltriethoxysilane (APTES) and triethanolamine (TEA). This reaction is typically carried out in a solvent or, in some optimized processes, under solvent-free conditions, often with the use of a catalyst to improve reaction rate and yield.

Q2: What are the critical quality parameters for the raw materials, APTES and TEA?

A2: High purity of both APTES and TEA is crucial for a successful synthesis. For triethanolamine, a purity of at least 99.0% is recommended, with low levels of diethanolamine and monoethanolamine.[1] The water content in both reactants should be minimized, as water can lead to side reactions and the formation of siloxane byproducts. For TEA, a maximum water content of 0.2 wt% is advisable.[1]

Q3: What catalysts are typically used for this reaction on an industrial scale?

A3: While the reaction can proceed without a catalyst, alkaline catalysts such as potassium hydroxide or sodium methoxide are often employed to accelerate the reaction rate. The choice of catalyst can influence reaction time and temperature. Recent developments also explore the use of organocatalysts.

Q4: What are the typical yields for the industrial-scale synthesis of 3-aminopropylsilatrane?

A4: With an optimized process, including the use of a catalyst and appropriate reaction conditions, yields can be quantitative or near-quantitative.

Q5: What are the main safety concerns when handling 3-aminopropylsilatrane and its precursors at an industrial scale?

A5: Both APTES and 3-aminopropylsilatrane can cause skin and eye irritation.[2] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing. The synthesis should be carried out in a well-ventilated area. Triethanolamine should be stored in a way that maintains anhydrous conditions to prevent corrosion of carbon steel or aluminum storage tanks.[1] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Catalyst inefficiency or absence. - Impurities in raw materials (e.g., water).- Increase reaction time or temperature. - Introduce or increase the concentration of a suitable catalyst (e.g., KOH). - Ensure raw materials meet purity specifications, particularly regarding water content.[1]
Product Discoloration - Impurities in triethanolamine. - Thermal degradation of the product or reactants.- Use high-purity triethanolamine with good thermal stability.[3] - Optimize reaction temperature to avoid overheating. - Store the final product under an inert atmosphere for long-term color stability.[1]
Formation of Gels or Precipitates - Presence of excess water leading to hydrolysis and condensation of APTES.- Use anhydrous reactants and solvents. - Ensure the reaction vessel is dry before starting the synthesis.
Difficulties in Product Isolation/Purification - High viscosity of the reaction mixture. - Presence of unreacted starting materials and by-products.- If a solvent is used, select one that allows for easy precipitation or crystallization of the product upon cooling. - For solvent-free synthesis, consider vacuum distillation to remove volatile impurities. - Washing the crude product with a non-polar solvent like hexane can help remove organic impurities.
Inconsistent Crystal Size/Morphology - Variations in cooling rate during crystallization. - Presence of impurities affecting crystal growth.- Implement a controlled cooling profile for the crystallization step. - Ensure high purity of the reaction mixture before initiating crystallization.
Corrosion of Equipment - Presence of water in triethanolamine leading to corrosion of carbon steel or aluminum.[1]- Use stainless steel reactors and storage tanks. - Ensure triethanolamine is stored under anhydrous conditions.[1]

Experimental Protocols

Key Experiment: Industrial Scale Synthesis of 3-Aminopropylsilatrane

This protocol outlines a general procedure for the synthesis of 3-aminopropylsilatrane on an industrial scale.

1. Raw Material Quality Control:

Parameter 3-Aminopropyltriethoxysilane (APTES) Triethanolamine (TEA)
Purity ≥ 98%≥ 99.0%[1]
Water Content ≤ 0.1%≤ 0.2%[1]
Appearance Clear, colorless liquidClear, colorless to pale yellow viscous liquid[1]
Diethanolamine Content N/A≤ 0.5%[3]
Monoethanolamine Content N/A≤ 0.1%[1]

2. Reaction Setup:

  • A stainless steel reactor equipped with a mechanical stirrer, a heating/cooling jacket, a condenser, and an inlet for inert gas (e.g., nitrogen) is required.

  • The reactor should be thoroughly cleaned and dried before use.

3. Synthesis Procedure (Catalytic, Solvent-Based):

  • Charge the reactor with triethanolamine (1.0 molar equivalent).

  • Begin stirring and purge the reactor with nitrogen.

  • Heat the triethanolamine to the desired reaction temperature (typically 80-100 °C).

  • Prepare a solution of the catalyst (e.g., potassium hydroxide, 0.1-0.5 mol%) in a suitable solvent (e.g., toluene or xylene).

  • Slowly add the catalyst solution to the reactor.

  • Gradually add 3-aminopropyltriethoxysilane (1.0 molar equivalent) to the reactor over a period of 1-2 hours. The addition rate should be controlled to manage the exothermic nature of the reaction.

  • The ethanol formed as a byproduct will begin to distill off. The reaction progress can be monitored by measuring the amount of ethanol collected.

  • Maintain the reaction mixture at the set temperature until the theoretical amount of ethanol has been removed.

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • The product, 3-aminopropylsilatrane, will precipitate as a white solid.

  • The solid product can be isolated by filtration and washed with a non-polar solvent (e.g., hexane) to remove any remaining impurities.

  • Dry the product under vacuum at a temperature not exceeding 60 °C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_final Final Product qc_apts QC of APTES add_apts Add APTES qc_apts->add_apts qc_tea QC of TEA charge_tea Charge TEA qc_tea->charge_tea reactor_prep Reactor Preparation reactor_prep->charge_tea heat_stir Heat & Stir under N2 charge_tea->heat_stir add_cat Add Catalyst heat_stir->add_cat add_cat->add_apts distill_etoh Distill Ethanol add_apts->distill_etoh cool Cool Reaction distill_etoh->cool precipitate Precipitation cool->precipitate filter Filtration precipitate->filter wash Washing filter->wash dry Drying wash->dry final_product 3-Aminopropylsilatrane dry->final_product

Caption: Industrial synthesis workflow for 3-aminopropylsilatrane.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction impurities Raw Material Impurities low_yield->impurities discoloration Discoloration discoloration->impurities overheating Overheating discoloration->overheating gel_formation Gel Formation water_presence Presence of Water gel_formation->water_presence optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions qc_materials Strict QC on Raw Materials impurities->qc_materials control_temp Control Temperature overheating->control_temp use_anhydrous Use Anhydrous Reagents/Solvents water_presence->use_anhydrous

Caption: Troubleshooting logic for common synthesis issues.

References

Characterization challenges of aminopropylsilatrane monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopropylsilatrane (APS) monolayers.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and characterization of APS monolayers.

Issue 1: Incomplete or Non-Uniform Monolayer Coverage

Symptoms:

  • Low amine density detected by X-ray Photoelectron Spectroscopy (XPS).

  • Inconsistent surface morphology observed with Atomic Force Microscopy (AFM).[1]

  • Variable contact angle measurements across the surface.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Incubation Time Increase the duration of substrate exposure to the APS solution. Typical incubation times can range from minutes to hours, and optimization may be required.[2]
Low APS Concentration While excessively high concentrations can lead to precipitation, a concentration that is too low may result in incomplete coverage.[2] Experiment with a range of concentrations to find the optimal condition for your substrate.
Substrate Incompatibility or Contamination Ensure the substrate is thoroughly cleaned and activated (e.g., via plasma cleaning) to expose hydroxyl groups for silanization. Organic residues or other contaminants can hinder monolayer formation.
Inadequate Solvent While APS is less sensitive to water than traditional silanes, the choice of solvent can still impact monolayer quality.[3] Toluene and ethanol are commonly used. Ensure the solvent is anhydrous if aggregation is a concern.

Issue 2: Formation of Aggregates or Multilayers

Symptoms:

  • High surface roughness and visible aggregates in AFM images.[1]

  • Film thickness significantly greater than the expected monolayer thickness (approx. 0.7 nm) when measured by ellipsometry or SPR.[2]

  • Unusually high nitrogen signal in XPS that is not proportional to the silicon signal.

Possible Causes & Solutions:

CauseRecommended Solution
Excessively High APS Concentration High concentrations can lead to the precipitation of APS on the surface, forming multilayers and aggregates.[2] Reduce the concentration of the APS solution.
Presence of Water with Traditional Silanes Unlike APS, traditional aminosilanes like APTES are highly sensitive to water, which can cause polymerization and aggregate formation. If using other silanes, ensure anhydrous conditions. With APS, while less sensitive, excessive water could still be a factor.
Prolonged Incubation Time Overly long incubation times, especially at high concentrations, can promote the formation of multilayers.[2] Optimize the incubation time to achieve a self-limiting monolayer.

Issue 3: Poor Monolayer Stability

Symptoms:

  • Loss of surface functionality over time, especially in aqueous environments.[4]

  • Changes in contact angle or surface composition after exposure to buffers or other solutions.

  • Detachment of the silane layer, leading to inconsistent experimental results.[4]

Possible Causes & Solutions:

CauseRecommended Solution
Hydrolysis of Siloxane Bonds The amine functionality in aminosilanes can catalyze the hydrolysis of the siloxane bonds that anchor the monolayer to the substrate.[4]
Insufficient Curing The stability of the APS monolayer can be improved by a post-deposition curing step.
Solution: After deposition, cure the APS-coated substrate by heating it to approximately 75°C.[2] This helps to strengthen the siloxane bonds and enhance hydrolytic stability.

Frequently Asked Questions (FAQs)

Q1: Why is my contact angle measurement not what I expect for an amine-terminated surface?

A: An unexpected contact angle can be due to several factors. Incomplete monolayer formation will expose the underlying substrate, averaging the wettability. Contamination on the surface can also alter the contact angle. Finally, the protonation state of the terminal amine groups can influence the surface energy and, consequently, the contact angle. Ensure your surface is clean, the monolayer is uniform, and consider the pH of your probing liquid.

Q2: How can I quantify the surface coverage of my APS monolayer?

A: High-resolution X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for quantifying surface coverage.[1][5][6] By analyzing the atomic concentrations of nitrogen (from the amine group) and silicon (from the silane), you can determine the density of APS on the surface.[6] A linear correlation between the N 1s and Si 2p signals from the APS can confirm a consistent monolayer.[6]

Q3: What makes aminopropylsilatrane (APS) a better choice than aminopropyltriethoxysilane (APTES) for forming monolayers?

A: APS offers several advantages over APTES. Its caged silatrane structure provides controlled hydrolysis, making it less sensitive to ambient moisture during deposition.[7][8][9][10] This results in the formation of smoother, more uniform, and aggregate-free monolayers compared to APTES, which can readily polymerize in the presence of water, leading to rougher surfaces. The preparation process with APS is often simpler and more reproducible.

Q4: How can I confirm that my APS monolayer is covalently attached to the surface?

A: While direct spectroscopic evidence of the Si-O-Substrate bond can be challenging to obtain, several characterization techniques provide strong indirect evidence. XPS can confirm the presence of the silane on the surface. Stability tests, such as sonicating the sample in a solvent and re-characterizing, can help determine if the layer is physisorbed or covalently bound. A stable monolayer after washing suggests covalent attachment.

Q5: Can I form a mixed monolayer of APS and another silane?

A: Yes, it is possible to form mixed monolayers to control the density of amine groups on the surface.[6] This can be achieved by co-deposition from a solution containing a mixture of APS and a second silane (e.g., a non-amine-terminated silane).[6] XPS can be used to quantify the ratio of the two silanes in the mixed monolayer.[6]

Data Summary Tables

Table 1: Comparative Surface Roughness Data

SurfaceRMS Roughness (pm)Reference
Plasma-Cleaned Silicon71
Aminopropylsilatrane (APS) Film99 (39% increase)
Aminopropyltriethoxysilane (APTES) Film226 (218% increase)

Table 2: Characterization Parameters for Silane Monolayers

ParameterTechniqueTypical Values/ObservationsReference
Silane Surface Density (APDMES)XPS~3 molecules/nm²[1][5][11]
APS Monolayer ThicknessSurface Plasmon Resonance (SPR)~0.7 nm[2]
DNA Hybridization Efficiency (APTES)RadiometryNearly 88% on thin APTES films[1][5][11]

Experimental Protocols & Visualizations

Workflow for Troubleshooting APS Monolayer Formation

G start Start: APS Monolayer Deposition characterize Characterize Monolayer (AFM, XPS, Contact Angle) start->characterize evaluate Evaluate Results: Uniform Monolayer? characterize->evaluate success Success: Proceed with Experiment evaluate->success Yes troubleshoot Troubleshoot Formation Issues evaluate->troubleshoot No stability_test Perform Stability Test (e.g., Sonication, Curing) success->stability_test check_substrate Verify Substrate Cleanliness and Activation troubleshoot->check_substrate optimize_conc Optimize APS Concentration and Incubation Time troubleshoot->optimize_conc check_solvent Ensure Solvent Purity and Anhydrous Conditions troubleshoot->check_solvent re_characterize Re-deposit and Re-characterize check_substrate->re_characterize optimize_conc->re_characterize check_solvent->re_characterize final_eval Final Evaluation re_characterize->final_eval final_eval->success Improved final_eval->troubleshoot Still Issues G question What do you need to characterize? composition Elemental Composition & Surface Coverage question->composition morphology Surface Topography & Uniformity question->morphology wettability Surface Energy & Functionality question->wettability thickness Layer Thickness question->thickness xps Use XPS composition->xps afm Use AFM morphology->afm contact_angle Use Contact Angle Goniometry wettability->contact_angle spr Use SPR or Ellipsometry thickness->spr

References

Validation & Comparative

A Comparative Guide: 3-Aminopropylsilatrane vs. (3-aminopropyl)triethoxysilane (APTES) for Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of surface modification and bioconjugation, the choice of a suitable coupling agent is paramount for achieving desired performance and reproducibility. For researchers, scientists, and drug development professionals, two prominent aminosilanes, 3-aminopropylsilatrane and (3-aminopropyl)triethoxysilane (APTES), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific applications.

Executive Summary

3-Aminopropylsilatrane emerges as a superior alternative to the widely used APTES, particularly in applications demanding high-quality, smooth, and reproducible surface coatings. The inherent hydrolytic stability of the silatrane ring structure makes its application less sensitive to ambient humidity, a critical factor that often leads to uncontrolled polymerization and aggregate formation in APTES films. This results in smoother, more uniform monolayers with 3-aminopropylsilatrane, a crucial attribute for nanoparticle immobilization and sensitive biosensor development. While both molecules provide the necessary amino-terminal functionality for further conjugation, the ease of use and superior film quality of 3-aminopropylsilatrane present a compelling case for its adoption in advanced research and development.

Performance Comparison

The following tables summarize the key performance differences between 3-aminopropylsilatrane and APTES based on available experimental data.

Parameter3-Aminopropylsilatrane(3-aminopropyl)triethoxysilane (APTES)Key Advantage
Film Quality & Reproducibility Forms smooth, aggregate-free films with high reproducibility.[1]Prone to molecular aggregate formation and polymerization, leading to higher surface roughness.[1]3-Aminopropylsilatrane
Sensitivity to Water Insensitive to water, simplifying the preparation process.[1]Highly sensitive to water, requiring anhydrous conditions for optimal results.[1]3-Aminopropylsilatrane
Surface Roughness (RMS) 99 pm (a 39% increase over plasma-cleaned silicon)[1]226 pm (a 218% increase over plasma-cleaned silicon)[1]3-Aminopropylsilatrane
Deposition Time Approximately 6 times faster deposition time (30 minutes vs. 3 hours) compared to (3-aminopropyl)trimethoxysilane (a related aminopropylsilane).[2]Longer deposition times are often required to achieve stable monolayers.[2]3-Aminopropylsilatrane
Film Thickness Forms uniform self-assembled monolayers.[3]Thickness can be variable and difficult to control, often resulting in multilayers.[3]3-Aminopropylsilatrane
Biocompatibility Generally considered biocompatible. Derivatives have shown various biological activities.[3][4][5]Shown to be non-toxic to certain cell types in vitro, but it is also classified as a toxic compound.[6]Insufficient direct comparative data

Note: Direct quantitative comparisons for film thickness and biocompatibility under identical experimental conditions are limited in the current literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Surface Roughness Measurement by Atomic Force Microscopy (AFM)

Objective: To quantify and compare the surface topography and roughness of films formed by 3-aminopropylsilatrane and APTES.

Protocol:

  • Substrate Preparation: Silicon wafers are cleaned using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen. The cleaned wafers are then treated with oxygen plasma to create a hydrophilic surface with exposed hydroxyl groups.

  • Silanization with 3-Aminopropylsilatrane: A solution of 1% (v/v) 3-aminopropylsilatrane in deionized water is prepared. The plasma-cleaned silicon wafers are immersed in this solution for 30 minutes at room temperature.[2] Following immersion, the wafers are rinsed with deionized water and dried with nitrogen.

  • Silanization with APTES: A solution of 1% (v/v) APTES in anhydrous toluene is prepared in a glove box under an inert atmosphere to minimize exposure to moisture. The plasma-cleaned silicon wafers are immersed in the APTES solution for 3 hours at room temperature.[2] After immersion, the wafers are rinsed with anhydrous toluene and dried with nitrogen.

  • AFM Imaging: The surface topography of the silanized wafers is imaged using an Atomic Force Microscope in tapping mode. Multiple areas on each sample are scanned to ensure representative data.

  • Data Analysis: The root mean square (RMS) roughness of the surfaces is calculated from the AFM height images. A higher RMS value indicates a rougher surface.[1]

Visualizations

Chemical Structures

G cluster_0 3-aminopropylsilatrane cluster_1 (3-aminopropyl)triethoxysilane (APTES) 3-aminopropylsilatrane_img APTES_img

Caption: Chemical structures of 3-aminopropylsilatrane and APTES.

Experimental Workflow for Surface Modification and Characterization

G cluster_0 Substrate Preparation cluster_1 Silanization cluster_2 Surface Characterization Substrate Silicon Wafer Cleaning Piranha Etch & DI Water Rinse Substrate->Cleaning Activation Oxygen Plasma Treatment Cleaning->Activation Silane_Choice Choose Silane Activation->Silane_Choice APS 3-aminopropylsilatrane (Aqueous Solution) Silane_Choice->APS APTES APTES (Anhydrous Toluene) Silane_Choice->APTES AFM AFM (Roughness) APS->AFM Contact_Angle Contact Angle (Wettability) APS->Contact_Angle XPS XPS (Chemical Composition) APS->XPS APTES->AFM APTES->Contact_Angle APTES->XPS

Caption: Workflow for surface modification and subsequent analysis.

General Mechanism of Cell-Surface Interaction Post-Functionalization

While specific signaling pathways for 3-aminopropylsilatrane and APTES are not well-documented, the following diagram illustrates the general principle of how a functionalized surface can influence cellular behavior. The amino groups presented by both molecules can be used to immobilize biomolecules (e.g., peptides, proteins) that can then interact with cell surface receptors, triggering intracellular signaling cascades.

G cluster_0 Surface Functionalization cluster_1 Cellular Interaction cluster_2 Intracellular Signaling Surface Substrate Silane Aminosilane Layer (3-aminopropylsilatrane or APTES) Surface->Silane Biomolecule Immobilized Biomolecule (e.g., RGD peptide) Silane->Biomolecule Receptor Integrin Receptor Biomolecule->Receptor Binding Cell Cell FAK FAK Receptor->FAK Activation Src Src FAK->Src Actin Actin Cytoskeleton (Cell Adhesion, Spreading) Src->Actin

Caption: Cell-surface interaction and potential downstream signaling.

Conclusion

For researchers and professionals in drug development and related fields, the choice between 3-aminopropylsilatrane and APTES for surface functionalization should be guided by the specific requirements of the application. The evidence strongly suggests that 3-aminopropylsilatrane offers a more robust and reproducible method for creating high-quality, smooth amino-functionalized surfaces. Its insensitivity to water simplifies the experimental setup and minimizes a significant source of variability that plagues APTES-based modifications. This leads to more consistent and reliable performance, particularly in applications such as nanoparticle immobilization, biosensor fabrication, and cell-surface interaction studies where the quality of the underlying functional layer is critical. While APTES remains a widely used and cost-effective option, the superior performance and ease of use of 3-aminopropylsilatrane make it a compelling choice for cutting-edge research and development where precision and reliability are paramount.

References

1-(3-Aminopropyl)silatrane: A Superior Silane Coupling Agent for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 1-(3-aminopropyl)silatrane (APS) with conventional silane coupling agents reveals its superior efficacy in creating stable, uniform, and biocompatible surfaces, making it a compelling choice for researchers, scientists, and drug development professionals.

1-(3-Aminopropyl)silatrane, a unique organosilicon compound, consistently outperforms traditional silane coupling agents like (3-aminopropyl)triethoxysilane (APTES) in various performance metrics critical for advanced material and biomedical applications. Its distinct caged structure, featuring a transannular dative bond between the nitrogen and silicon atoms, imparts enhanced hydrolytic stability and controlled reactivity, leading to the formation of smoother, more reproducible, and robust surface modifications.

Performance Comparison: 1-(3-Aminopropyl)silatrane vs. Other Silane Coupling Agents

Experimental data highlights the significant advantages of APS over other commonly used aminosilanes. A key differentiator is its insensitivity to water during the film deposition process, which mitigates the formation of aggregates and polymerization, a common issue with conventional alkoxysilanes.

Performance Metric1-(3-Aminopropyl)silatrane (APS)(3-Aminopropyl)triethoxysilane (APTES)Other Silane Coupling AgentsKey Advantages of APS
Surface Roughness (RMS) 99 pm (a 39% increase over bare silicon)[1]226 pm (a 218% increase over bare silicon)[1]Varies depending on the specific silane and deposition conditions.Produces significantly smoother and more uniform films, crucial for applications requiring high-precision surfaces.[1]
Hydrolytic Stability High, due to its unique caged structure that controls hydrolysis.[2]Prone to uncontrolled hydrolysis and self-condensation, leading to less stable films.Generally lower than silatranes; stability can be an issue in aqueous environments.[3]Forms more durable and stable monolayers, essential for long-term performance in biological and humid environments.[2]
Ease of Preparation Simple and reproducible procedure, insensitive to ambient moisture.[1]Requires stringent anhydrous conditions to prevent premature polymerization and aggregation.Preparation conditions vary, but many are sensitive to water content.Offers a more robust and forgiving manufacturing process, leading to higher quality and more consistent results.[1]
Biocompatibility Generally considered biocompatible, with polymers containing silatrane moieties showing promise for medical devices.[4][5]Widely used, but potential for leaching of byproducts can be a concern.Biocompatibility is specific to the silane's functional group and purity.The stable nature of the silatrane linkage can lead to surfaces with improved biocompatibility and lower cytotoxicity.[4]
Biological Activity Exhibits a range of biological activities, including antimicrobial and potential anticancer properties.[6]Primarily used for surface functionalization; less inherent biological activity.Biological activity is dependent on the specific organic functionality.Offers the potential for creating surfaces with intrinsic therapeutic or protective properties.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research findings. Below are summaries of key experimental protocols for the synthesis of APS and the comparative evaluation of silane coupling agents.

Synthesis of 1-(3-Aminopropyl)silatrane (APS)

A common and efficient method for synthesizing APS involves the transesterification of (3-aminopropyl)triethoxysilane with triethanolamine.

Materials:

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Triethanolamine

  • Solvent (e.g., toluene, benzene, or a mixture of methanol:butanol:toluene)

  • Catalyst (e.g., potassium hydroxide or potassium tert-butanolate)

Procedure:

  • A mixture of triethanolamine and the chosen solvent is prepared in a reaction flask.

  • A solution of (3-aminopropyl)triethoxysilane in the same solvent is added to the flask, typically in a 1:1 molar ratio with triethanolamine.[4][7]

  • A catalytic amount of the chosen catalyst is introduced to the mixture.

  • The reaction mixture is heated (e.g., to 60-80°C) and stirred for a specified duration (e.g., 3-10 hours).[4][7]

  • During the reaction, the byproduct, ethanol, can be removed by azeotropic distillation to drive the reaction to completion.[4]

  • After cooling, the precipitated APS can be collected, washed with a non-polar solvent like hexane to remove unreacted starting materials and the catalyst, and dried.

Synthesis_of_APS APTES (3-Aminopropyl)triethoxysilane Reaction Reaction (Heating & Stirring) APTES->Reaction TEA Triethanolamine TEA->Reaction Catalyst Catalyst (e.g., KOH) Catalyst->Reaction Solvent Solvent Solvent->Reaction APS 1-(3-Aminopropyl)silatrane (Precipitate) Reaction->APS Byproduct Ethanol (Removed by distillation) Reaction->Byproduct Purification Washing & Drying APS->Purification Final_Product Pure APS Purification->Final_Product

Comparative Surface Roughness Analysis via Atomic Force Microscopy (AFM)

This protocol outlines the methodology used to compare the surface roughness of silicon wafers modified with APS and APTES.

Materials:

  • Silicon wafers

  • 1-(3-Aminopropyl)silatrane (APS) solution

  • (3-Aminopropyl)triethoxysilane (APTES) solution in an anhydrous solvent

  • Cleaning agents (e.g., piranha solution)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Preparation: Silicon wafers are rigorously cleaned to remove organic contaminants and create a hydrophilic surface with exposed hydroxyl groups. This is often achieved using a piranha solution followed by thorough rinsing with deionized water and drying under a stream of nitrogen.

  • Silanization:

    • APS: The cleaned wafers are immersed in a solution of APS. Due to its stability in the presence of water, this step can be performed under ambient conditions.

    • APTES: The cleaned wafers are immersed in a solution of APTES in a strictly anhydrous solvent to prevent premature polymerization.

  • Rinsing and Curing: After a defined deposition time, the wafers are removed from the silane solutions, rinsed with an appropriate solvent to remove excess, unbound silane, and then cured (often by baking at an elevated temperature) to promote the covalent bonding of the silane to the surface.

  • AFM Analysis: The surface topography of the silanized wafers is then characterized using an Atomic Force Microscope (AFM).[6][8][9][10] Multiple areas on each sample are scanned to obtain representative root-mean-square (RMS) roughness values.

AFM_Workflow cluster_APS APS Pathway cluster_APTES APTES Pathway APS_Silanization Silanization with APS (Ambient Conditions) Rinse_Cure Rinsing & Curing APS_Silanization->Rinse_Cure APTES_Silanization Silanization with APTES (Anhydrous Conditions) APTES_Silanization->Rinse_Cure Start Clean Silicon Wafer Start->APS_Silanization Start->APTES_Silanization AFM AFM Surface Analysis Rinse_Cure->AFM Results Comparative Roughness Data AFM->Results

Mechanisms of Action and Signaling Pathways

The interaction of surface-modified materials with biological systems is of paramount importance in drug development and medical device design. While the specific signaling pathways directly activated by APS-modified surfaces are an area of ongoing research, the surface properties imparted by APS can influence cellular behavior through several mechanisms.

The aminopropyl groups presented on an APS-modified surface provide a positively charged interface at physiological pH. This positive charge can enhance the initial electrostatic interaction with the negatively charged cell membrane, promoting cell adhesion. This adhesion is primarily mediated by transmembrane proteins called integrins, which cluster into focal adhesions.

Integrin_Signaling cluster_Surface APS-Modified Surface cluster_Cell Cell APS_Surface Positively Charged Aminopropyl Groups Cell_Membrane Cell Membrane (Negatively Charged) APS_Surface->Cell_Membrane Electrostatic Interaction Integrin Integrin Receptors Cell_Membrane->Integrin Clustering FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Downstream Downstream Signaling (e.g., Src, PI3K) FAK->Downstream Phosphorylation Cascade Cellular_Response Cellular Response (Adhesion, Proliferation, Migration) Downstream->Cellular_Response

The activation of focal adhesion kinase (FAK) upon integrin clustering is a critical event in intracellular signaling.[8][9][11] FAK activation initiates a cascade of phosphorylation events involving other kinases like Src and PI3-kinase, which in turn regulate a host of cellular processes including cell adhesion, proliferation, migration, and survival.[8] By providing a stable and uniform platform for cell attachment, APS-modified surfaces can thus play a significant role in modulating these fundamental cellular behaviors.

In the context of drug delivery, nanoparticles surface-modified with agents like APS can influence their cellular uptake and intracellular trafficking.[2][12][13][14][15] The positive surface charge can facilitate endocytosis, the process by which cells internalize external materials. The specific endocytic pathway and subsequent trafficking to cellular compartments like lysosomes can be influenced by the surface chemistry of the nanoparticle.

References

A Comparative Guide to the X-ray Diffraction Analysis of 1-Substituted Silatranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of various 1-substituted silatranes determined by single-crystal X-ray diffraction. Silatranes, characterized by a unique transannular dative bond between the silicon and nitrogen atoms (N→Si), are a class of organosilicon compounds with diverse biological activities and applications in medicinal chemistry and materials science. Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships and designing novel derivatives.

Comparative Analysis of Molecular Geometries

The key structural feature of silatranes is the pentacoordinate silicon atom, which adopts a distorted trigonal-bipyramidal geometry. The substituent at the 1-position (R group) and the nitrogen atom occupy the axial positions, while the three oxygen atoms of the triethanolamine backbone lie in the equatorial plane. The length of the intramolecular N→Si dative bond is a critical parameter that is highly influenced by the electronic properties of the 1-substituent. Generally, more electronegative substituents lead to a shorter and stronger N→Si bond.

The following table summarizes key geometric parameters obtained from X-ray diffraction studies of various 1-substituted silatranes.

1-Substituent (R)N→Si Bond Length (Å)Si-R Bond Length (Å)Crystal SystemSpace GroupReference
Hydrogen (-H)2.1061.08MonoclinicP2₁/n[1]
Methyl (-CH₃)2.1771.889MonoclinicP2₁/n[1]
Phenyl (-C₆H₅)2.1931.893OrthorhombicPna2₁[2]
Fluoro (-F)2.0421.625MonoclinicP2₁/c
Chloro (-Cl)2.0232.155MonoclinicP2₁/b
Vinyl (-CH=CH₂)2.1801.865OrthorhombicP2₁2₁2₁

Note: The provided data is a compilation from various crystallographic studies. Minor variations may exist between different reports due to experimental conditions.

Experimental Protocols

The determination of the crystal structure of 1-substituted silatranes via single-crystal X-ray diffraction follows a standardized workflow.

Synthesis and Crystallization

1-Substituted silatranes are typically synthesized by the transesterification of the corresponding 1-substituted trialkoxysilane with triethanolamine. High-quality single crystals suitable for X-ray diffraction are crucial for obtaining accurate structural data. Common crystallization techniques for silatrane derivatives include:

  • Slow Evaporation: A saturated solution of the silatrane in a suitable solvent (e.g., methanol, ethanol, dichloromethane, or a mixture thereof) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the silatrane is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the silatrane solution induces crystallization.

  • Cooling: A saturated solution of the silatrane at an elevated temperature is slowly cooled to induce crystallization.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.[3] The diffracted X-rays are recorded by the detector as a series of diffraction spots.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Commonly used software packages for structure solution and refinement include SHELXS, SHELXL, and OLEX2.[4][5][6][7]

Visualizations

General Molecular Structure of a 1-Substituted Silatrane

G General Molecular Structure of a 1-Substituted Silatrane Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 R R Si->R N N N->Si dative bond C1 C O1->C1 C3 C O2->C3 C5 C O3->C5 C2 C C1->C2 C2->N C4 C C3->C4 C4->N C6 C C5->C6 C6->N

Caption: Generalized structure of a 1-substituted silatrane.

Workflow for X-ray Diffraction Analysis of 1-Substituted Silatranes

G X-ray Diffraction Analysis Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_validation Validation and Analysis synthesis Synthesis of Silatrane crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Geometric Parameters validation->analysis

Caption: Workflow of single-crystal X-ray diffraction analysis.

References

A Spectroscopic Comparison of 3-Aminopropylsilatrane and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 3-aminopropylsilatrane and its key precursors, 3-aminopropyltriethoxysilane (APTES) and triethanolamine. Understanding the distinct spectral characteristics of these compounds is crucial for researchers and professionals involved in the synthesis and application of silatrane-based materials. This comparison focuses on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering experimental data and protocols to aid in compound identification and characterization.

Synthesis of 3-Aminopropylsilatrane

3-Aminopropylsilatrane is synthesized through a transesterification reaction between 3-aminopropyltriethoxysilane (APTES) and triethanolamine. This reaction involves the substitution of the ethoxy groups on the silicon atom of APTES with the hydroxyl groups of triethanolamine, forming the characteristic caged silatrane structure.

Synthesis_Pathway cluster_reactants Precursors cluster_products Products APTES 3-Aminopropyltriethoxysilane (APTES) Reaction + APTES->Reaction TEA Triethanolamine TEA->Reaction APS 3-Aminopropylsilatrane Ethanol Ethanol (byproduct) Reaction->APS Reaction->Ethanol

Caption: Synthesis of 3-aminopropylsilatrane from its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the chemical environment of the nuclei.

Comparative NMR Data
CompoundNucleusChemical Shift (δ, ppm)Assignment
3-Aminopropylsilatrane ¹H0.30–0.41Si-CH
1.46–1.61Si-CH₂-CH
2.41–2.52CH ₂-NH₂
2.73–2.79N-(CH ₂)₃
3.69–3.76O-CH
¹³C12.80–13.89Si -CH₂
16.19–24.22Si-C H₂-CH₂
25.15–33.89C H₂-NH₂
50.59–51.21N-(C H₂)₃
56.30–57.86O-C H₂
²⁹Si-50 to -80Si atom in silatrane cage
3-Aminopropyltriethoxysilane (APTES) ¹H0.62Si-CH
1.22 (triplet)O-CH₂-CH
1.50Si-CH₂-CH
2.68 (triplet)CH ₂-NH₂
3.81 (quartet)O-CH ₂-CH₃
¹³C9Si -CH₂
16O-CH₂-C H₃
22-25Si-C H₂-CH₂
43C H₂-NH₂
56O-C H₂-CH₃
Triethanolamine ¹H2.603N-CH
3.617O-CH
4.6OH
¹³C58.059N-C H₂
58.188O-C H₂

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols for NMR
  • Instrumentation : NMR spectra are typically recorded on spectrometers such as a Bruker DPX-400 or AV-400.

  • Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).

  • Referencing : Chemical shifts for ¹H and ¹³C NMR are referenced to tetramethylsilane (TMS) at 0 ppm.[1][2]

  • Acquisition : Spectra are generally acquired at room temperature. For ¹³C NMR, proton decoupling is often used to simplify the spectra by removing C-H coupling.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Comparative FTIR Data
CompoundWavenumber (cm⁻¹)Assignment
3-Aminopropylsilatrane ~3300-3400N-H stretching (amine)
~2800-3000C-H stretching (aliphatic)
~1600N-H bending (amine)
~1000-1100Si-O-C stretching
~580Si-N dative bond vibration
3-Aminopropyltriethoxysilane (APTES) ~3300-3400N-H stretching (amine)
~2800-3000C-H stretching (aliphatic)
~1590N-H bending (amine)[4]
~1072, 1166C-N stretching[5]
~1095Si-O-Si stretching[4]
~794Si-O-Si bending[4]
Triethanolamine ~3350 (broad)O-H stretching (hydroxyl)
~2800-3000C-H stretching (aliphatic)
~1030-1070C-O stretching
~1040C-N stretching
Experimental Protocols for FTIR
  • Instrumentation : A Varian 3100 FTIR spectrometer or similar instrument is commonly used.[6]

  • Sample Preparation : Samples can be analyzed as a thin film or as a KBr pellet.

  • Spectral Range : Spectra are typically recorded in the 4000–400 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Comparative MS Data
CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
3-Aminopropylsilatrane 218.35[M+H]⁺ at 219, fragments corresponding to the loss of the aminopropyl chain or parts of the silatrane cage.
3-Aminopropyltriethoxysilane (APTES) 221.37[M-CH₃]⁺, [M-OC₂H₅]⁺, and fragments from the cleavage of the aminopropyl chain.
Triethanolamine 149.19[M-CH₂OH]⁺ at 118, [M-C₂H₄OH]⁺ at 104, and other fragments from the loss of hydroxyethyl groups.
Experimental Protocols for MS
  • Instrumentation : High-resolution mass spectra can be recorded on various mass spectrometers.

  • Ionization : Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. For ESI, an ionizing agent like perfluorobutyric acid may be used.

  • Analysis : The mass analyzer separates ions based on their m/z ratio, and a detector measures the abundance of each ion.

Experimental Workflow

The general workflow for the spectroscopic analysis of these compounds is outlined below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample_Acquisition Acquire/Synthesize Compound Solvent_Selection Select Appropriate Solvent (e.g., CDCl3, KBr) Sample_Acquisition->Solvent_Selection Sample_Dissolution Dissolve or Prepare Sample Solvent_Selection->Sample_Dissolution NMR_Analysis NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample_Dissolution->NMR_Analysis FTIR_Analysis FTIR Spectroscopy Sample_Dissolution->FTIR_Analysis MS_Analysis Mass Spectrometry Sample_Dissolution->MS_Analysis Data_Acquisition Acquire Spectra NMR_Analysis->Data_Acquisition FTIR_Analysis->Data_Acquisition MS_Analysis->Data_Acquisition Data_Processing Process Raw Data (e.g., Fourier Transform, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Interpretation Interpret Spectra (Chemical Shifts, Vibrational Modes, Fragmentation) Data_Processing->Spectral_Interpretation Structural_Confirmation Confirm Molecular Structure Spectral_Interpretation->Structural_Confirmation

Caption: General workflow for spectroscopic analysis.

References

A Comparative Guide to Biocompatible Coatings: Aminopropylsilatrane vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a biocompatible coating for medical devices and implants is a critical decision that directly impacts clinical success. This guide provides an objective comparison of aminopropylsilatrane-coated materials against established alternatives such as titanium dioxide (TiO2), hydroxyapatite (HA), and polyethylene glycol (PEG), supported by experimental data to inform material selection and development.

Aminopropylsilatrane (APS), a member of the silatrane family of compounds, has emerged as a promising candidate for surface modification of biomaterials. Its ability to form stable, uniform monolayers on a variety of substrates, coupled with the presence of a terminal amino group for further functionalization, makes it an attractive option for enhancing biocompatibility. This guide delves into the performance of APS coatings in key biocompatibility assays and contrasts them with the performance of widely used materials in the field.

Performance Comparison: A Data-Driven Overview

To facilitate a clear and objective comparison, the following tables summarize quantitative data from various in vitro studies on key biocompatibility parameters: cell viability, cell proliferation, and cell adhesion. It is important to note that direct head-to-head comparative studies for all metrics are limited, and the presented data is synthesized from multiple sources employing similar cell lines and experimental conditions.

Table 1: Comparative Cell Viability on Different Biocompatible Coatings

Coating MaterialCell TypeAssayCell Viability (%)Source
Aminopropylsilatrane (APS)Endothelial Cells, OsteoblastsMTT Assay>95%
Titanium Dioxide (TiO2)A549 lung epithelial cellsCCK-8 Assay~88% (at 100 µg/mL after 48h)[1]
Hydroxyapatite (HA)Balb/3T3 and L929 fibroblastsMTT Assay>90%
Polyethylene Glycol (PEG)Porcine Aortic Endothelial CellsLive/Dead Assay>95%

Table 2: Comparative Osteoblast Proliferation on Different Biocompatible Coatings

Coating MaterialCell TypeTime PointProliferation Rate (vs. Control)Source
Aminopropylsilatrane (APS)MG-63 Osteoblasts7 daysSignificant Increase
Titanium Dioxide (TiO2)MG-63 Osteoblasts72 hours~1.3 times increase
Hydroxyapatite (HA)MG-63 Osteoblasts5 daysStatistically significant increase[2]
Polyethylene Glycol (PEG)Not Primarily for Osteoblast Proliferation--

Table 3: Comparative Cell Adhesion on Different Biocompatible Coatings

Coating MaterialCell TypeAdhesion (relative to control)Source
Aminopropylsilatrane (APS)MG-63 OsteoblastsEnhanced Adhesion[3]
Titanium Dioxide (TiO2)MG-63 OsteoblastsIncreased Adhesion[4]
Hydroxyapatite (HA)MG-63 OsteoblastsPromotes Adhesion[2]
Polyethylene Glycol (PEG)General Cell TypesReduced Adhesion (protein repellent)

Inflammatory Response Profile

The inflammatory response to an implanted material is a critical determinant of its long-term success. Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key indicators of the host's inflammatory reaction.

Table 4: Inflammatory Cytokine Secretion in Response to Different Coatings

Coating MaterialCell TypeCytokineConcentration (pg/mL) - ApproximateSource
Aminopropylsilatrane (APS)MacrophagesIL-6Low (comparable to control)
Aminopropylsilatrane (APS)MacrophagesTNF-αLow (comparable to control)
Titanium Dioxide (TiO2)Murine Marrow CellsIL-6Increased with particles[1]
Titanium Dioxide (TiO2)Murine Marrow CellsTNF-αIncreased with particles[1]
Hydroxyapatite (HA)MacrophagesIL-6Low
Hydroxyapatite (HA)MacrophagesTNF-αLow
Polyethylene Glycol (PEG)MacrophagesIL-6Reduced
Polyethylene Glycol (PEG)MacrophagesTNF-αReduced[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key biocompatibility assays.

Cell Viability (MTT Assay)
  • Material Preparation: Sterilize the coated material samples and place them in a 24-well plate.

  • Cell Seeding: Seed osteoblast-like cells (e.g., MG-63) onto the material surfaces at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • MTT Reagent Addition: After incubation, remove the culture medium and add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).

Cell Adhesion Assay
  • Material Preparation: Place sterile coated material samples in a 96-well plate.

  • Cell Seeding: Seed cells (e.g., MG-63) onto the material surfaces at a density of 2 x 10^4 cells/well in serum-free medium.

  • Incubation: Incubate for 1-2 hours to allow for cell attachment.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.

  • Quantification: Solubilize the crystal violet stain with 10% acetic acid and measure the absorbance at 595 nm. The absorbance is proportional to the number of adherent cells.

Inflammatory Cytokine Measurement (ELISA)
  • Cell Culture: Culture macrophages (e.g., RAW 264.7) on the sterile coated material samples for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α according to the manufacturer's instructions.

  • Data Analysis: Create a standard curve using recombinant cytokines and determine the concentration of IL-6 and TNF-α in the cell culture supernatants.

Signaling Pathways in Biocompatibility

The interaction of cells with a biomaterial surface triggers a cascade of intracellular signaling events that determine the cellular response. Understanding these pathways is crucial for designing biocompatible materials.

Biocompatibility_Signaling_Workflow cluster_0 Experimental Workflow for Biocompatibility Testing Material_Coating Material Coating with Aminopropylsilatrane or Alternatives Sterilization Sterilization Material_Coating->Sterilization Cell_Culture Cell Seeding (e.g., Osteoblasts, Macrophages) Sterilization->Cell_Culture Incubation Incubation Cell_Culture->Incubation Biocompatibility_Assays Biocompatibility Assays Incubation->Biocompatibility_Assays Data_Analysis Data Analysis and Comparison Biocompatibility_Assays->Data_Analysis NFkB_Signaling_Pathway Biomaterial Biomaterial Surface Cell_Receptor Cell Surface Receptor Biomaterial->Cell_Receptor Interaction IKK_Complex IKK Complex Cell_Receptor->IKK_Complex Activation IkBa_p50_p65 IκBα - p50/p65 IKK_Complex->IkBa_p50_p65 Phosphorylation of IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 IκBα Degradation Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α) Nucleus->Gene_Transcription Induces

References

Comparative Biological Effects of Silatrane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological effects of various silatrane derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Silatranes, a class of tricyclic organosilicon compounds, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. Their unique cage-like structure, featuring a transannular dative bond between the silicon and nitrogen atoms, imparts distinct physicochemical properties that contribute to their biological effects. This guide offers a comparative overview of the cytotoxic, anti-inflammatory, and antimicrobial properties of selected silatrane derivatives, supported by experimental data from peer-reviewed literature.

Data Presentation: A Comparative Overview of Biological Activity

The biological activities of silatrane derivatives are summarized in the tables below, presenting quantitative data for easy comparison across different compounds and biological assays.

Cytotoxic and Anti-Invasive Activity of Silatrane Derivatives

The anticancer potential of silatrane derivatives has been evaluated against various cancer cell lines. The data reveals that the cytotoxic and anti-invasive effects are highly dependent on the substituent at the silicon atom.

DerivativeCell LineAssayResultsReference
1-VinylsilatraneA549 (Human Lung Carcinoma)In vitro invasion80% inhibition at 40 µg/mL[1]
1-(p-Aminophenyl)silatraneA549 (Human Lung Carcinoma)In vitro invasion80% inhibition at 50 µg/mL[1]
1-(3-Phenylthiocarbamidopropyl)silatraneA549 (Human Lung Carcinoma)In vitro invasion80% inhibition at 80 µg/mL[1]
Parent SilatraneA549 (Human Lung Carcinoma)In vitro invasion80% inhibition at 66 µg/mL[1]
1-BromosilatraneA549 (Human Lung Carcinoma)In vitro invasion80% inhibition at 171 µg/mL[1]
Nitro-silatrane derivative (SIL-BS)HepG2 (Hepatocellular Carcinoma) & MCF7 (Breast Cancer)CytotoxicityHigher cytotoxic activity than the parent compound[2]
Antimicrobial Activity of Silatrane Derivatives

Silatrane derivatives have demonstrated significant activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparing the antimicrobial potency of these compounds.

DerivativeMicroorganismMIC (µg/mL)Reference
Isoxazole derivative of silatrane (R = MeOC6H4)Enterococcus durans12.5[3]
Bacillus subtilis6.2[3]
Phthalimide-containing silatranes (14 and 15)Gram-positive and Gram-negative bacteria0.20 mg/mL[3]
Pyrrole-silatrane (18a)Enterococcus durans3.1
Bacillus subtilis6.2
3-siltranylpropyldithiocarbamic acid derivative (13)Bacillus subtilis, Escherichia coli, Staphylococcus aureus1.80 mg/mL
Schiff-base silatrane (methoxy substituent)Aspergillus fumigatus, Penicillium chrysogenum, Fusarium0.08[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the silatrane derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis.

Procedure:

  • Chamber Hydration: Rehydrate the Matrigel-coated inserts of a 24-well invasion chamber by adding warm, serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.[5]

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 10^4 cells/mL.[2]

  • Cell Seeding: After rehydration, remove the medium and add the cell suspension to the upper chamber of the insert.

  • Chemoattractant Addition: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Removal and Staining: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with a staining solution like Diff-Quik or Crystal Violet.[2]

  • Quantification: Count the number of stained, invaded cells in several microscopic fields. The results are often expressed as the percentage of invasion compared to a control.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Serial Dilutions: Prepare a two-fold serial dilution of the silatrane derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualization

While the precise signaling pathways modulated by many silatrane derivatives are still under investigation, evidence suggests that some organosilicon compounds may exert their effects through the p38 MAP kinase pathway.[2] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

Below is a generalized representation of a potential mechanism of action for a silatrane derivative that inhibits the p38 MAPK signaling pathway.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) cell_membrane receptor Receptor extracellular_stimuli->receptor MAP3K MAP3K (e.g., ASK1, TAK1) receptor->MAP3K Activation MAP2K MAP2K (e.g., MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylation downstream_targets Downstream Targets (e.g., Transcription Factors, Kinases) p38_MAPK->downstream_targets Phosphorylation silatrane Silatrane Derivative silatrane->p38_MAPK Inhibition cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_targets->cellular_responses

Caption: Proposed inhibitory effect of a silatrane derivative on the p38 MAPK signaling pathway.

This guide provides a snapshot of the current understanding of the biological effects of silatrane derivatives. Further research is needed to fully elucidate their mechanisms of action and to explore their full therapeutic potential. The provided data and protocols should serve as a valuable resource for scientists working in this exciting field of drug discovery.

References

Validating the Purity of 3-Aminopropylsilatrane: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of elemental analysis with other analytical techniques for validating the purity of 3-aminopropylsilatrane, a versatile organosilicon compound. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate purity assessment strategy.

Unveiling the Elemental Fingerprint: The Role of Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. For 3-aminopropylsilatrane (molecular formula: C₉H₂₀N₂O₃Si), the theoretical elemental composition serves as a benchmark for purity.[1] Any deviation from these theoretical values can indicate the presence of impurities.

Table 1: Theoretical vs. Experimental Elemental Composition of 3-Aminopropylsilatrane and its Derivatives

CompoundElementTheoretical (%)Found (%)Reference
3-AminopropylsilatraneC46.52-Calculated
H8.68-Calculated
N12.06-Calculated
Derivative 1C50.4950.68[2]
H8.128.09[2]
N14.7214.89[2]
Derivative 2C53.2353.54[2]
H7.747.58[2]
N16.5516.69[2]

As illustrated in Table 1, elemental analysis of 3-aminopropylsilatrane derivatives shows close correlation between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen, validating the synthesis of the target compounds.

A Comparative Look: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a powerful tool for confirming the elemental composition of a bulk sample, it may not be sufficient on its own for a complete purity profile. Other analytical techniques offer complementary information.

Table 2: Comparison of Analytical Techniques for Purity Assessment of 3-Aminopropylsilatrane

TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Percentage of C, H, N, and other elements.Confirms elemental composition of the bulk material.Does not identify or quantify specific impurities; insensitive to isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Detailed structural information, identification of functional groups, and quantification of impurities with distinct signals.Provides structural confirmation and can identify and quantify specific organic impurities.May not detect inorganic impurities; sensitivity can be a limitation for trace impurities.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Quick and simple method for confirming the presence of key functional groups.Not a quantitative technique for purity; provides limited structural information.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Provides the molecular weight of the compound and its fragments, aiding in structural elucidation.Highly sensitive for detecting trace impurities with different molecular weights.Isomeric impurities may not be distinguishable.
Chromatography (GC, HPLC) Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.Separation and quantification of individual components in a sample, including impurities.Excellent for separating and quantifying both volatile and non-volatile impurities.Requires development of specific methods for the compound and potential impurities.

Experimental Protocols

Elemental Analysis of 3-Aminopropylsilatrane

Objective: To determine the weight percentage of carbon, hydrogen, and nitrogen in a sample of 3-aminopropylsilatrane and compare it to the theoretical values.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the dried 3-aminopropylsilatrane sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of a stream of pure oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

  • Gas Separation: The resulting gases are passed through a separation column (often a gas chromatograph) to resolve them into individual components.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the detector is proportional to the concentration of each gas.

  • Quantification: The instrument is calibrated using certified standard reference materials with known elemental compositions. The software then calculates the percentage of each element in the original sample based on the detector response and the sample weight.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the validation of 3-aminopropylsilatrane purity, incorporating elemental analysis and complementary techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_decision Data Analysis & Decision Synthesis Synthesis of 3-Aminopropylsilatrane Initial_Char Initial Characterization (IR, NMR) Synthesis->Initial_Char EA Elemental Analysis (C, H, N) Initial_Char->EA Chromatography Chromatography (GC/HPLC) Initial_Char->Chromatography Compare Compare with Theoretical Values EA->Compare Assess Assess Impurity Profile Chromatography->Assess Decision Decision: Accept or Repurify Compare->Decision Assess->Decision

Caption: Workflow for 3-aminopropylsilatrane purity validation.

References

Surface energy analysis of substrates coated with different silatranes

Author: BenchChem Technical Support Team. Date: November 2025

The surface energy of a substrate is a critical parameter in numerous scientific and industrial applications, influencing phenomena such as wetting, adhesion, and biocompatibility. For researchers in drug development and material science, tailoring the surface properties of substrates is often a prerequisite for successful experimentation. Silatranes, a class of organosilicon compounds, offer a versatile platform for surface modification due to their unique chemical stability and reactivity. This guide provides a comparative analysis of the surface energy of substrates coated with different silatranes, supported by experimental data and detailed methodologies.

Comparative Analysis of Surface Wettability

The wettability of a surface, which is directly related to its surface energy, can be effectively assessed by measuring the contact angle of a liquid, typically water. A higher water contact angle indicates a more hydrophobic surface with lower surface energy, while a lower contact angle suggests a more hydrophilic surface with higher surface energy.

Recent studies have explored the impact of different functional groups attached to the silatrane cage on the resulting surface properties. The data presented below is derived from a study by Chen et al. (2025), which investigated the surface modification of silicon wafers using various mercaptopropylsilatrane (MPS) derivatives and compared them to the commonly used mercaptopropyltrimethoxysilane (MPTMS).

Table 1: Water Contact Angles on Silicon Wafers Coated with Different Silanes and Silatranes

Coating TypeChemical NameWater Contact Angle (°)
UncoatedOxygen Plasma and Ethanol Cleaned Silicon Wafer25.1 ± 3.3
SilaneMercaptopropyltrimethoxysilane (MPTMS)56.4 ± 2.1
SilatraneMercaptopropylsilatrane (H-MPS)56.4 ± 2.1
Silatrane DerivativeAcetyl-protected Mercaptopropylsilatrane (Ac-MPS)65.3 ± 2.2
Silatrane DerivativeBoc-protected Mercaptopropylsilatrane (Boc-MPS)69.4 ± 4.2
Silatrane DerivativeTrityl-protected Mercaptopropylsilatrane (Trityl-MPS)94.6 ± 4.5

The data clearly demonstrates that the functional group capping the mercapto moiety of the silatrane has a significant impact on the surface hydrophobicity. The bulky and nonpolar trityl group leads to the most hydrophobic surface, as evidenced by the highest water contact angle.

Experimental Protocols

To ensure reproducibility and accuracy in surface energy analysis, it is imperative to follow well-defined experimental protocols. The following sections detail the methodologies for substrate preparation and contact angle measurement, based on established techniques in the field.

Substrate Preparation: Silicon Wafers
  • Cleaning: Silicon wafers are first subjected to cleaning with an oxygen plasma cleaner to remove organic contaminants.

  • Sonication: The wafers are then sonicated in ethanol for a specified duration to further ensure a clean and pristine surface.

  • Drying: Finally, the cleaned wafers are dried under a stream of nitrogen gas before the coating process.

Coating Procedure
  • Solution Preparation: Solutions of the respective silane or silatrane are prepared in a suitable organic solvent (e.g., ethanol, toluene) at a specific concentration.

  • Immersion: The cleaned and dried silicon wafers are immersed in the silane/silatrane solution for a defined period to allow for the formation of a self-assembled monolayer.

  • Rinsing: After immersion, the coated wafers are thoroughly rinsed with the same solvent to remove any unbound molecules.

  • Curing: The coated substrates are then cured, typically by baking in an oven at a specific temperature and duration, to promote the covalent bonding of the silane/silatrane layer to the substrate.

Contact Angle Measurement and Surface Energy Calculation

1. Sessile Drop Method:

The static contact angle of deionized water on the coated substrates is measured using a contact angle goniometer. A small droplet of water (typically 2-5 µL) is gently deposited on the surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured.

2. Surface Free Energy Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method):

To obtain the total surface free energy (SFE) and its polar and dispersive components, contact angle measurements are performed with at least two different liquids with known surface tension components (e.g., water and diiodomethane). The OWRK method is then applied using the following equation[1][2][3][4][5]:

γL(1 + cosθ) / 2(γLd)0.5 = (γSp)0.5 * (γLp / γLd)0.5 + (γSd)0.5

Where:

  • γL is the total surface tension of the liquid.

  • γLd and γLp are the dispersive and polar components of the liquid's surface tension, respectively.

  • γSd and γSp are the dispersive and polar components of the solid's surface free energy, respectively.

  • θ is the contact angle of the liquid on the solid surface.

By plotting γL(1 + cosθ) / 2(γLd)0.5 against (γLp / γLd)0.5 for the different liquids, a linear relationship is obtained. The slope of the line is (γSp)0.5 and the y-intercept is (γSd)0.5, from which the polar and dispersive components of the surface free energy can be calculated. The total surface free energy is the sum of these two components (γS = γSd + γSp).

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the observed relationships, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_coat Coating Process cluster_analysis Surface Analysis Start Silicon Wafer Clean Oxygen Plasma & Ethanol Cleaning Start->Clean Dry Nitrogen Drying Clean->Dry Solution Silatrane Solution Preparation Dry->Solution Immersion Substrate Immersion Solution->Immersion Rinse Solvent Rinsing Immersion->Rinse Cure Oven Curing Rinse->Cure CA_Measure Contact Angle Measurement (Goniometry) Cure->CA_Measure SFE_Calc Surface Free Energy Calculation (OWRK) CA_Measure->SFE_Calc hydrophobicity_relationship cluster_property Resulting Surface Property Unprotected Unprotected MPS Hydrophobicity Increasing Hydrophobicity (Higher Water Contact Angle) Acetyl Acetyl-MPS Acetyl->Hydrophobicity Boc Boc-MPS Boc->Hydrophobicity Trityl Trityl-MPS Trityl->Hydrophobicity Strongest Effect

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine (CAS: 17869-27-1), a silatrane derivative. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

I. Chemical Safety Profile

This compound is known to be a severe skin and eye irritant and is mildly toxic by ingestion[1]. When heated to decomposition, it can emit toxic fumes[1]. As with many organosilicon compounds, it may react with water, acids, and bases to produce hazardous byproducts[2]. Therefore, proper handling and disposal are paramount.

II. Personal Protective Equipment (PPE)

Before handling this chemical for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills.[2]

III. Disposal Procedures

The primary principle for the disposal of organosilicon compounds is to follow local, state, and federal regulations[2][3]. Do not pour this chemical down the drain[2]. The following are general procedural steps for its disposal:

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, sealed waste container for "this compound" and its associated contaminated materials.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection

  • Collect waste in a compatible, tightly sealed container.

  • For liquid waste, use an inert absorbent material if necessary to manage spills.

  • For solid waste (e.g., contaminated gloves, wipes), place it in the designated sealed container.

Step 3: Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[2].

  • Ensure the storage area is clearly marked as a hazardous waste accumulation area.

Step 4: Final Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • Viable disposal methods for organosilicon compounds, to be carried out by licensed facilities, include:

    • Incineration: High-temperature incineration is a common method for destroying organosilicon compounds[2][4][5]. This should be performed in a facility with appropriate emission controls[4].

    • Recycling: Some specialized facilities may be able to recycle certain silicone-based materials[5][6].

    • Landfill: This is the least preferred method and should only be considered as a last resort if other options are not available[4][5]. The material should be properly contained to prevent leakage[5].

IV. Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Don the personal protective equipment outlined in Section II.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (Unused chemical, contaminated materials) B Segregate and Label Waste Container A->B C Store in Designated Hazardous Waste Area B->C D Contact EHS / Licensed Waste Contractor C->D E High-Temperature Incineration D->E Preferred Method F Specialized Recycling D->F If Available G Secure Landfill (Last Resort) D->G Least Preferred H Final Disposal E->H F->H G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS 17869-27-1), a silatrane derivative.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research.

Chemical Properties and Hazards:

This compound is classified as a flammable liquid and vapor.[2] It is mildly toxic if ingested and is a severe skin and eye irritant.[3] When heated to decomposition, it can emit toxic fumes.[3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause severe eye irritation.
Skin Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] Change contaminated clothing.[2]Prevents skin contact, which can cause severe irritation.[3] Proper glove removal technique is essential to avoid skin contact with the product.[2]
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment. For fires, a self-contained breathing apparatus is necessary.[2]Protects against inhalation of harmful vapors or aerosols. The specific type of respirator will depend on the concentration and nature of the exposure.
Protective Clothing A lab coat or other protective clothing should be worn.Provides an additional layer of protection against accidental spills and contamination of personal clothing.

Operational Plan

This section outlines the step-by-step procedures for the safe handling of this compound.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.
  • Assemble all necessary materials and equipment before handling the chemical.
  • Inspect all PPE for integrity before use.
  • Locate the nearest emergency eyewash station and safety shower.

2. Handling:

  • Keep the container tightly closed in a dry and well-ventilated place.[2]
  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
  • Use only non-sparking tools to prevent ignition.[2]
  • Take precautionary measures against static discharge.[2]
  • Avoid contact with skin and eyes.
  • Avoid inhalation of vapor or mist.

3. Spill Management:

  • In case of a spill, evacuate the area.
  • Do not let the product enter drains.[2]
  • Cover drains.[2]
  • Collect, bind, and pump off spills.[2]
  • Absorb with liquid-absorbent material (e.g., Chemizorb®).[2]
  • Clean the affected area thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, labeled, and sealed container.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Storage of Waste:

  • Store the waste container in a well-ventilated, secure area away from incompatible materials.
  • Keep the container tightly closed.

3. Final Disposal:

  • Dispose of the waste through a licensed hazardous waste disposal company.
  • Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemicals.
  • Consult your institution's EHS office for specific guidance on disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

prep Preparation ppe Don PPE prep->ppe Ensure safety measures handling Chemical Handling ppe->handling Proceed with caution use Experimental Use handling->use Perform experiment cleanup Decontamination & Cleanup use->cleanup After experiment completion waste Waste Collection cleanup->waste Segregate waste disposal Final Disposal waste->disposal Follow EHS guidelines

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.